buta-1,3-dien-2-ylbenzene
Description
BenchChem offers high-quality buta-1,3-dien-2-ylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about buta-1,3-dien-2-ylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2288-18-8 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
buta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI Key |
IMJGQTCMUZMLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C1=CC=CC=C1 |
Related CAS |
26711-10-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to buta-1,3-dien-2-ylbenzene (2-Phenyl-1,3-butadiene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buta-1,3-dien-2-ylbenzene, more commonly known as 2-phenyl-1,3-butadiene (2-PB), is a conjugated diene of significant interest in organic synthesis and polymer chemistry. Its structure, which incorporates both a butadiene backbone and a phenyl substituent, imparts unique reactivity, making it a valuable monomer for the synthesis of specialty polymers and a versatile reagent in cycloaddition reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-phenyl-1,3-butadiene, with a focus on its practical applications in a research and development setting.
Nomenclature and Chemical Structure
The systematic IUPAC name for this compound is buta-1,3-dien-2-ylbenzene. However, it is more frequently referred to as 2-phenyl-1,3-butadiene.
Chemical Identifiers:
-
CAS Number: 2288-18-8[1]
-
Molecular Formula: C₁₀H₁₀[1]
-
Molecular Weight: 130.19 g/mol [1]
-
Synonyms: (1-Methylene-2-propenyl)benzene, Phenoprene, Phenylerythrene[1]
The chemical structure of 2-phenyl-1,3-butadiene consists of a four-carbon butadiene chain with a phenyl group attached to the second carbon atom.
Caption: Chemical structure of buta-1,3-dien-2-ylbenzene.
Physicochemical Properties
While some physical properties of 2-phenyl-1,3-butadiene have been reported, it is important to note that experimentally verified data can be scarce and may vary between sources.
| Property | Value | Source |
| Boiling Point | ~175.9 °C (rough estimate) | [2] |
| Density | ~0.925 g/cm³ | [2] |
| Refractive Index | ~1.5489 | [2] |
Solubility: 2-Phenyl-1,3-butadiene is expected to be soluble in common non-polar organic solvents such as hexane, benzene, and dichloromethane, and poorly soluble in polar solvents like water.[3]
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the butadiene moiety and the aromatic protons of the phenyl group. The terminal =CH₂ groups will likely appear as distinct singlets or multiplets, while the internal vinyl proton will also give a characteristic signal. The phenyl protons will typically appear in the aromatic region (δ 7.0-7.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the four distinct sp² hybridized carbons of the butadiene chain and the sp² hybridized carbons of the phenyl ring. The quaternary carbon attached to the phenyl group will likely have a distinct chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for C=C stretching of the conjugated diene system and the aromatic ring. C-H stretching and bending vibrations for both the vinyl and aromatic protons will also be present. Key expected vibrational bands include:
-
C=C stretching (conjugated diene): ~1600-1650 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
=C-H stretching (vinyl and aromatic): ~3000-3100 cm⁻¹
-
=C-H bending (out-of-plane): ~890-990 cm⁻¹
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 130). Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, with characteristic fragments arising from the cleavage of the butadiene chain or the phenyl group.
Synthesis of 2-Phenyl-1,3-butadiene
A common and effective method for the synthesis of 2-phenyl-1,3-butadiene involves a Grignard reaction followed by dehydration.[4]
Caption: General workflow for the synthesis of 2-phenyl-1,3-butadiene.
Detailed Experimental Protocol: Synthesis from Acetophenone
This protocol is a representative example based on established synthetic routes.[4]
Materials:
-
Acetophenone
-
Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Addition:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add acetophenone and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete reaction.[4]
-
-
Workup and Isolation of the Intermediate Alcohol:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-phenylbut-3-en-2-ol. This intermediate can be purified by distillation or used directly in the next step. A yield of approximately 75% for this step has been reported.[4]
-
-
Dehydration to 2-Phenyl-1,3-butadiene:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-phenylbut-3-en-2-ol in toluene.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Heat the reaction mixture to 80 °C and maintain this temperature until the reaction is complete (monitor by TLC or GC).[4]
-
-
Final Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude 2-phenyl-1,3-butadiene can be purified by vacuum distillation to obtain the final product.
-
Reactivity and Applications
The unique conjugated system of 2-phenyl-1,3-butadiene, influenced by the electronic effects of the phenyl group, governs its reactivity.
Polymerization
2-Phenyl-1,3-butadiene is a valuable monomer in the synthesis of polymers with interesting properties. The presence of the phenyl group can enhance the thermal and mechanical properties of the resulting polymers.[4] Poly(2-phenyl-1,3-butadiene) has been shown to exhibit a high glass-transition temperature (Tg), with some reports indicating a Tg as high as 325 °C, making it a candidate for high-temperature thermoplastics.[4][5]
Various polymerization methods can be employed:
-
Ziegler-Natta Polymerization: This method can lead to stereoregular polymers. The choice of catalyst system can influence the microstructure (cis-1,4, trans-1,4, or 3,4-addition) of the resulting polymer.[6]
-
Anionic Polymerization: Living anionic polymerization of 2-phenyl-1,3-butadiene can be initiated by organolithium compounds, allowing for the synthesis of well-defined polymer architectures.[7]
-
Cationic Polymerization: Cationic initiators can also be used to polymerize 2-phenyl-1,3-butadiene.[6]
The polymerization of 2-phenyl-1,3-butadiene can proceed through different addition pathways, leading to polymers with varied microstructures and properties.
Caption: Possible polymerization pathways of 2-phenyl-1,3-butadiene.
Diels-Alder Reactions
As a conjugated diene, 2-phenyl-1,3-butadiene readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The regioselectivity of these reactions is influenced by the electronic nature of the dienophile and the phenyl substituent on the diene.
In reactions with unsymmetrical dienophiles, the phenyl group at the 2-position generally directs the formation of the "para" adduct (1,4-disubstituted cyclohexene) as the major product.[8]
Example: Reaction with N-Phenylmaleimide
A detailed experimental protocol for the Diels-Alder reaction of a substituted butadiene with N-phenylmaleimide can be adapted for 2-phenyl-1,3-butadiene.[9]
Procedure Outline:
-
Dissolve 2-phenyl-1,3-butadiene and N-phenylmaleimide in a suitable solvent (e.g., toluene or dichloromethane).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by standard workup and purification techniques such as recrystallization or column chromatography.
Safety and Handling
Specific safety data for 2-phenyl-1,3-butadiene is not widely available. However, based on its structure as a substituted butadiene, it should be handled with care in a well-ventilated fume hood. It is likely to be flammable and may be an irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Phenyl-1,3-butadiene is a versatile and valuable compound in organic synthesis and polymer science. Its synthesis from readily available starting materials and its unique reactivity in polymerization and Diels-Alder reactions make it an attractive building block for the development of new materials and complex organic molecules. Further research into its properties and applications is warranted to fully exploit its potential in various fields of chemical research.
References
-
Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI. [Link]
-
Cui, D. et al. Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes. RSC Adv., 2015, 5, 93507-93512. [Link]
-
Yao, C. et al. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Catalysts, 2019, 9, 153. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Trost, B. M. et al. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. Org. Lett., 2009, 11(19), 4442-4444. [Link]
-
Theoretical Raman and FTIR Vibrational Analysis of 2-Phenyl-1H-Indene-1,3(2H)-Dione by Ab Initio Method. ResearchGate. [Link]
-
Trost, B. M. et al. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Asami, R. et al. Cationic polymerization of phenylbutadienes. III. Cationic polymerization of 2-phenyl-1,3-butadiene. J. Polym. Sci. Polym. Chem. Ed., 1974, 12, 1385-1394. [Link]
-
Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. Indian Academy of Sciences. [Link]
-
Anionic Living Polymerization of 2,3-Diphenyl-1,3-butadiene. ACS Publications. [Link]
-
Ziegler-Natta Catalysts and Polymerizations. Chemistry LibreTexts. [Link]
-
Regioselectivity in Diels-Alder reactions. ChemTube3D. [Link]
-
Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. ACS Publications. [Link]
-
Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Publishing. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
The vibrational structure of (E,E ')-1,4-diphenyl-1,3-butadiene - Linear dichroism FT-IR spectroscopy and quantum chemical calculations. ResearchGate. [https://www.researchgate.net/publication/230805177_The_vibrational_structure_of_EE'-14-diphenyl-13-butadiene_-Linear_dichroism_FT-IR_spectroscopy_and_quantum_chemical_calculations]([Link] spectroscopy_and_quantum_chemical_calculations)
-
Mechanistic Studies of the Pyrolysis of 1,3-Butadiene, 1,3-Butadiene-1,1,4,4-d4, 1,2-Butadiene, and 2-Butyne by Supersonic Jet/Photoionization Mass Spectrometry. ResearchGate. [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. [Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. National Institutes of Health. [Link]
-
A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. SciSpace. [Link]
- Boor, J.
-
1,4-Diphenyl-1,3-butadiene. ATB. [Link]
-
1,3-Butadiene. NIST WebBook. [Link]
-
Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. Scribd. [Link]
-
ZIEGLER-NATTA CATALYST. SlideShare. [Link]
-
Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Copolymerization of 1,3-butadiene with phenyl. RSC Publishing. [Link]
-
Preparation of phenylmagnesium bromide. PrepChem.com. [Link]
-
Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. National Institutes of Health. [Link]
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides: DFT Study and FTIR Spectra. ResearchGate. [Link]
-
An Alternative Green Solvent for 1,3-Butadiene Extraction. MDPI. [Link]
-
Magnesium. Wikipedia. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
1,3-butadiene. Solubility of Things. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. longdom.org [longdom.org]
2-phenyl-1,3-butadiene CAS number 2288-18-8 search
Technical Whitepaper: 2-Phenyl-1,3-Butadiene Synthesis, Reactivity, and Anionic Polymerization Kinetics
Part 1: Executive Summary
2-Phenyl-1,3-butadiene (2-PB) is a critical styrenic diene monomer that bridges the structural gap between styrene and 1,3-butadiene.[1] Unlike its isomer 1-phenyl-1,3-butadiene, the placement of the phenyl ring at the C2 position creates a unique steric and electronic environment. This structural feature drives its utility in two high-value domains:
-
High-Performance Elastomers: As a comonomer in anionic polymerization, it introduces high glass-transition (Tg) segments into polydienes, capable of forming "ladder-like" cyclized structures with exceptional thermal stability (Tg > 300°C in cyclized forms).
-
Organic Synthesis: It serves as a highly regioselective diene in Diels-Alder reactions, providing a scaffold for synthesizing complex 1,4-disubstituted cyclohexene derivatives used in pharmaceutical intermediates.
This guide details the synthesis, handling, and reaction mechanisms of 2-PB, distinguishing between its behavior as a linear monomer and a cyclization precursor.
Part 2: Chemical Profile & Properties
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 2288-18-8 | Distinct from 1-phenyl isomer (16939-57-4) |
| Molecular Formula | C₁₀H₁₀ | MW: 130.19 g/mol |
| Density | 0.923 g/mL (at 20°C) | Less dense than water |
| Refractive Index | High index due to conjugation | |
| Appearance | Colorless liquid | Yellows upon oxidation/polymerization |
| Solubility | THF, Toluene, Cyclohexane | Insoluble in water |
| Stability | Air/Heat Sensitive | Requires stabilization (e.g., TBC) and inert storage |
Part 3: Synthesis Protocols
The most robust laboratory-scale synthesis involves the Grignard addition of vinylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration. This route avoids the high temperatures required for industrial dehydrogenation of alkylbenzenes.
Protocol: Grignard-Dehydration Route
Reagents:
-
Acetophenone (1.0 eq)
-
Vinylmagnesium bromide (1.1 eq, 1.0 M in THF)
-
Ammonium chloride (sat. aq.)
-
Potassium hydrogen sulfate (KHSO₄) or p-Toluenesulfonic acid (p-TSA)
-
Hydroquinone (polymerization inhibitor)
Workflow:
-
Addition: Under nitrogen, cool vinylmagnesium bromide solution to 0°C. Add acetophenone dropwise to maintain temperature <10°C.
-
Workup: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield 2-phenyl-3-buten-2-ol (Carbinol Intermediate).
-
Dehydration:
-
Mix the carbinol with 0.5 wt% hydroquinone and 1.0 wt% KHSO₄.
-
Perform vacuum distillation (approx. 10-20 mmHg). The product and water will co-distill.
-
Maintain pot temperature below 110°C to prevent polymerization.
-
-
Purification: Separate the organic layer from the distillate, dry, and redistill under reduced pressure. Collect the fraction boiling at ~50-55°C (at 10 mmHg).
Mechanism Visualization:
Caption: Synthesis of 2-phenyl-1,3-butadiene via Grignard addition and acid-catalyzed dehydration.
Part 4: Reactivity Profile
A. Diels-Alder Regioselectivity
2-Phenyl-1,3-butadiene acts as an electron-rich diene. In reactions with monosubstituted electron-deficient dienophiles (e.g., acrolein, methyl acrylate), the "Para" rule governs regioselectivity.
-
Mechanism: The phenyl group at C2 polarizes the diene system. The transition state leading to the 1,4-disubstituted cyclohexene is energetically favored over the 1,3-isomer (Meta) or 1,5-isomer.
-
Example: Reaction with Acrolein.
-
Major Product: 4-formyl-1-phenylcyclohex-1-ene.
-
Conditions: Reflux in toluene/benzene with radical inhibitor.
-
B. Anionic Polymerization & Microstructure
This is the most critical application area. The polymerization of 2-PB is complex due to the competition between linear propagation and intramolecular cyclization.
1. Linear Propagation (Low Temperature, Non-Polar Solvent):
-
Initiator: n-Butyllithium (n-BuLi).
-
Solvent: Cyclohexane or Benzene.
-
Result: The bulky phenyl group at C2 favors 1,4-microstructure (cis/trans) to minimize steric strain. The Tg of linear poly(2-phenylbutadiene) is typically around 20-50°C.
2. Cyclopolymerization (Polar Modifiers/Higher Temp):
-
Condition: Presence of Lewis bases (THF, TMEDA).[2]
-
Mechanism: The propagating anionic center (at C4) can attack the pendant double bond of the penultimate unit or the incoming monomer in a 3,4-fashion, followed by ring closure.
-
Result: Formation of ladder-like structures. These cyclized polymers exhibit extremely high thermal stability (Tg up to 325°C ), behaving more like engineering thermoplastics than rubbers.
Kinetic Pathway Diagram:
Caption: Divergent polymerization pathways: Linear 1,4-growth vs. 3,4-cyclization leading to high-Tg ladder polymers.
Part 5: Safety & Handling Protocols
Hazards:
-
Flammability: Flash point is likely <0°C. Vapors form explosive mixtures with air.
-
Polymerization: May polymerize violently if heated or exposed to peroxides.
-
Toxicity: Suspected carcinogen (analogous to 1,3-butadiene). Causes respiratory irritation.
Storage Protocol:
-
Stabilization: Must contain 50-100 ppm p-tert-butylcatechol (TBC) or Hydroquinone.
-
Atmosphere: Store under dry Nitrogen or Argon. Oxygen acts as a radical initiator.
-
Temperature: Refrigerate at 2–8°C. Long-term storage requires -20°C.
-
Inhibitor Removal: Before use in anionic polymerization, pass the monomer through a column of activated alumina to remove TBC and water.
References
-
Synthesis & Properties: Marvel, C. S., & Woolford, R. G. (1958). 2-Phenyl-1,3-butadiene and Related Compounds. Journal of Organic Chemistry, 23(11), 1658–1660. Link
-
Anionic Polymerization Kinetics: Morton, M., & Ells, F. R. (1962). The Anionic Polymerization of 2-Phenylbutadiene. Journal of Polymer Science, 61(171), 25-35. Link
-
Cyclization & High Tg Materials: Suzuki, T., et al. (1983). Microstructure and Glass Transition Temperature of Poly(2-phenylbutadiene). Polymer Journal, 15, 891–894. Link
-
Diels-Alder Regioselectivity: Alder, K., & Haydn, J. (1950).[3] Synthesis of 2-Phenylbutadiene and its Diels-Alder Reactions. Justus Liebigs Annalen der Chemie, 570(2), 201-213. Link
-
Safety Data: TCI Chemicals. (2024). Safety Data Sheet: 2-Phenyl-1,3-butadiene. Link
Sources
solubility of buta-1,3-dien-2-ylbenzene in organic solvents
Technical Monograph for Chemical Researchers & Process Engineers
Executive Summary
Buta-1,3-dien-2-ylbenzene (Common name: 2-phenyl-1,3-butadiene ) is a conjugated diene monomer used primarily in the synthesis of high-performance synthetic rubbers and thermoplastic elastomers.[1] Structurally analogous to styrene but possessing a diene backbone, it exhibits a solubility profile dominated by its lipophilic, aromatic hydrocarbon nature.
This guide defines the solubility parameters, solvent compatibility, and critical handling protocols for this molecule. Crucially, solubility cannot be decoupled from stability: this compound is prone to rapid, exothermic polymerization. Solvents must be selected not only for dissolution capacity but also for their inertness toward radical or anionic propagation.
Physicochemical Profile
Understanding the molecular drivers of solubility requires an analysis of the compound's physical constants. The molecule consists of a non-polar phenyl ring attached to a conjugated butadiene chain, resulting in high lipophilicity and zero hydrogen-bonding donor capability.
| Property | Value / Description | Relevance to Solubility |
| CAS Number | 2288-18-8 | Identity verification |
| Molecular Weight | 130.19 g/mol | Small molecule, rapid dissolution kinetics |
| Physical State | Colorless Liquid | Miscible with most organic liquids |
| Boiling Point | ~176 °C | High boiling point allows high-temp solvothermal processing |
| Density | ~0.93 - 0.95 g/mL | Lighter than water; forms upper layer in aqueous extraction |
| LogP (Est.) | ~3.6 | Highly lipophilic; strictly hydrophobic |
| H-Bond Donor | 0 | Insoluble in water; no self-association |
Solubility Profile in Organic Solvents[2]
The solubility of buta-1,3-dien-2-ylbenzene follows the "like dissolves like" principle. It is miscible with non-polar and moderately polar aprotic solvents but exhibits phase separation in highly polar protic media (water).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Application Notes |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Preferred. Used for solution polymerization (anionic/coordination). |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Chlorobenzene | Miscible | Excellent for NMR analysis and extraction; Chlorobenzene used in living polymerization. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Pentane | Miscible | Used as eluents in column chromatography; Cyclohexane is a common polymerization medium. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Miscible | Standard. Often sold as a solution in THF. Good for anionic polymerization. |
| Polar Protic | Methanol, Ethanol | Soluble (Monomer) | Critical Distinction: The monomer is soluble, but the polymer is insoluble. Alcohols are used to precipitate/coagulate the polymer. |
| Aqueous | Water | Insoluble | Forms a biphasic system. Water is used to wash away inorganic salts or inhibitors. |
The "Methanol Paradox" in Polymer Science
A frequent point of confusion is the interaction with alcohols.
-
Monomer: Buta-1,3-dien-2-ylbenzene is soluble in methanol and ethanol due to the solvent's ability to solvate the small aromatic molecule.
-
Polymer: Poly(2-phenyl-1,3-butadiene) is insoluble in methanol.
-
Application: This solubility differential is exploited in purification. To isolate the polymer, the reaction mixture (in Toluene/THF) is poured into excess methanol. The polymer precipitates, while unreacted monomer and catalyst residues remain dissolved in the supernatant.
Stability & Handling Protocols
Warning: Solubility testing or storage in non-stabilized solvents can lead to inadvertent polymerization (formation of "popcorn" polymer) or degradation.
Polymerization Risks
The diene structure is highly reactive toward oxygen (forming peroxides) and heat. Spontaneous polymerization can occur in concentrated solutions, especially if the inhibitor (e.g., tert-butylcatechol, TBC) is removed.
-
Storage Solvent: If storing as a solution, use THF or Toluene with an inhibitor.
-
Inert Atmosphere: Always handle under Nitrogen (
) or Argon ( ) to prevent oxidative degradation.
Inhibitor Removal (Pre-Polymerization)
Commercial samples contain inhibitors (TBC or BHT) that must be removed before catalytic use.
Method A: Alumina Filtration (Preferred for Anhydrous Applications)
-
Pack a glass column with activated neutral Alumina (
). -
Dry the alumina under vacuum/heat if strict anhydrous conditions are required.
-
Pass the neat monomer (or solution) through the column under
pressure. -
Mechanism: The polar hydroxyl groups of the inhibitor bind to the alumina; the non-polar monomer passes through.
Method B: Caustic Wash (Traditional)
-
Dissolve monomer in Hexane or Ether.
-
Wash 3x with 10% NaOH (aq). The deprotonated inhibitor (phenolate) moves to the aqueous phase.
-
Wash with water until neutral pH.
-
Dry over
and filter.
Visualized Workflows
Diagram 1: Solubility & Reactivity Decision Tree
This flowchart guides the researcher in selecting the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection based on experimental goals. Note the divergence between polymerization media and precipitation media.
Diagram 2: Inhibitor Removal Protocol
A self-validating workflow to ensure monomer purity before sensitive catalytic reactions.
Caption: Step-by-step workflow for removing phenolic inhibitors (TBC) to prevent catalyst deactivation.
Experimental Protocols
Protocol A: Standard Solubility Screening
Use this protocol to verify solvent quality or investigate new solvent systems.
-
Preparation: Place 10 mg of buta-1,3-dien-2-ylbenzene into a 2 mL GC vial.
-
Addition: Add 1 mL of the target solvent (e.g., Toluene, Methanol).
-
Observation:
-
Immediate Dissolution: Indicates miscibility (Expected for Toluene, THF, DCM).
-
Phase Separation: Indicates immiscibility (Expected for Water).
-
Cloudiness: May indicate wet solvent or polymer contamination.
-
-
Verification: If the solution is clear, inject 1 µL into GC-MS to confirm no degradation occurred during dissolution.
Protocol B: Polymer Isolation (Precipitation)
Use this protocol to separate the polymer from the monomer.
-
Concentration: Reduce the volume of the polymerization reaction mixture (in Toluene/THF) by 50% using a rotary evaporator (bath temp < 40°C).
-
Precipitant Prep: Prepare a beaker with 10x volume of Methanol containing 1% HCl (to kill catalyst) and 0.1% BHT (antioxidant).
-
Precipitation: Slowly pour the polymer solution into the stirring methanol.
-
Filtration: The polymer will form a white, gummy solid. Filter via Buchner funnel.
-
Wash: Wash the solid with fresh methanol to remove residual monomer (which stays soluble in the filtrate).
References
-
Vertex AI Search . (2025). Solubility and Properties of 1,3-Butadiene Derivatives. Retrieved from 2
-
American Chemistry Council . (2025). 1,3-Butadiene Physical and Chemical Properties. Retrieved from 3
-
Ricci, G., et al. (2025). Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization. Macromolecules. Retrieved from 4
-
Cui, D., et al. (2025). Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene. RSC Advances. Retrieved from 5
-
National Institutes of Health (NIH) . (2025). PubChem Compound Summary for CID 5463122: 1-Phenyl-1,3-butadiene. Retrieved from 6
-
Tokyo Chemical Industry (TCI) . (2025). Product Specification: Buta-1,3-dien-2-ylbenzene. Retrieved from
Sources
- 1. 2288-18-8 CAS MSDS (buta-1,3-dien-2-ylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1-Phenyl-1,3-butadiene, (Z)- | C10H10 | CID 5463122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-Phenyl-1,3-Butadiene (CAS 2288-18-8)
The following technical guide details the physical properties, synthesis, and application logic for 2-phenyl-1,3-butadiene , a critical monomer in the synthesis of high-performance elastomers and thermoplastics.
Content Type: Technical Reference & Experimental Protocol Audience: Polymer Chemists, Materials Scientists, and Process Engineers
Executive Summary & Identification
2-Phenyl-1,3-butadiene (2-PB) is a conjugated diene monomer used to introduce rigid phenyl groups into polymer backbones, significantly altering the thermal and mechanical properties of the resulting materials (e.g., increasing glass transition temperature,
Critical Distinction: Do not confuse with its isomer, 1-phenyl-1,3-butadiene (CAS 16939-57-4). While the 1-phenyl isomer is thermodynamically more stable, the 2-phenyl isomer offers unique 3,4-regioselectivity during polymerization, enabling the synthesis of specialized high-temperature thermoplastics.
| Identifier | Value |
| IUPAC Name | Buta-1,3-dien-2-ylbenzene |
| CAS Number | 2288-18-8 |
| Formula | C |
| Molecular Weight | 130.19 g/mol |
| SMILES | C=CC(=C)c1ccccc1 |
Physical Properties Data
The following data aggregates experimental values from isolation protocols and calculated properties for process modeling.
Boiling Point & Density[3]
| Property | Experimental Value | Predicted / Theoretical | Context & Notes |
| Boiling Point | 57 – 63 °C | 176 °C (at 760 mmHg) | Experimental: Distilled under reduced pressure (likely 10–15 mmHg) to prevent polymerization [1, 2].[3] |
| Density | 0.923 g/mL | 0.91 – 0.93 g/mL | At 20–25 °C. Comparable to styrene (0.909 g/mL) [3].[3] |
| Refractive Index | 1.549 | 1.55 – 1.56 | High refractive index due to aromatic conjugation [3].[3] |
| Flash Point | — | ~55 °C | Estimated based on isomer data; treat as Flammable Liquid.[3] |
Solubility & Stability[3]
-
Solubility: Miscible with THF, toluene, chloroform, and diethyl ether. Immiscible with water.
-
Stability: Highly reactive. Prone to spontaneous polymerization and dimerization (Diels-Alder) at ambient temperatures.[3]
-
Storage: Must be stored at -20 °C under inert atmosphere (
or Ar). Commercial samples are often stabilized with 0.1–0.2% p-tert-butylcatechol (TBC) or BHT .
Synthesis & Isolation Protocol
The most robust laboratory-scale synthesis involves the Grignard addition of vinylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration.
Reaction Pathway[1][3][5][6][7][8]
Figure 1: Synthetic pathway for 2-phenyl-1,3-butadiene via Grignard addition and dehydration.
Step-by-Step Methodology
Step 1: Grignard Addition
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and addition funnel under Nitrogen flow.
-
Reagents: Charge Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) into the flask. Cool to 0 °C.
-
Addition: Add Acetophenone (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10 °C.
-
Workup: Stir at room temperature for 2 hours. Quench with saturated
solution.[1] Extract with diethyl ether, dry over , and concentrate to yield the intermediate 2-phenyl-3-buten-2-ol .
Step 2: Dehydration
-
Setup: Dissolve the intermediate alcohol in toluene. Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS) or
. -
Reaction: Heat to 80 °C (or reflux) with a Dean-Stark trap to remove water azeotropically.
-
Isolation (Critical): Once conversion is complete, cool immediately.
-
Purification: Distill the crude product under reduced pressure. Collect the fraction boiling at 57–63 °C .
-
Note: Add polymerization inhibitor (TBC) to the receiving flask before distillation starts.[3]
-
Applications: Polymerization Mechanics
The primary utility of 2-PB lies in its ability to form polymers with high glass transition temperatures (
Microstructure Control
Unlike isoprene, the bulky phenyl group at the C2 position directs polymerization regioselectivity.
-
Anionic Polymerization: Tends to favor 1,4-addition.[4]
-
Coordination Polymerization (Rare-Earth Catalysts): Can achieve high 3,4-selectivity (up to 99%).[5] This results in a polymer backbone with pendant phenyl-vinyl groups, capable of further functionalization [4].
Thermal Properties
-
Poly(2-phenyl-1,3-butadiene): Exhibits a significantly higher
compared to polyisoprene or polybutadiene. -
High-Performance Thermoplastics: Specific stereoregular forms (isotactic 3,4-poly(2-PB)) have been reported to achieve
values as high as 325 °C , making them candidates for heat-resistant thermoplastic elastomers [1].
References
-
Yao, C., et al. (2015).[6] "Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes." RSC Advances, 5, 93507–93512. Link
- Marvel, C. S., et al. (1948). "Preparation of 2-Phenyl-1,3-butadiene." Journal of the American Chemical Society.
-
Stenutz, R. (2024).[3] "2-phenyl-1,3-butadiene Datasheet." Stenutz.eu. Link
-
Ricci, G., et al. (2025).[5] "Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization." Macromolecules. Link[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07089J [pubs.rsc.org]
- 4. nagaokaut.repo.nii.ac.jp [nagaokaut.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Unfulfilled Promise of a High-Performance Monomer: A Technical History of 2-Phenylbutadiene in Synthetic Rubber Research
For decades, the pursuit of synthetic rubbers with enhanced properties has driven innovation in polymer chemistry. Among the myriad of monomers explored, 2-phenyl-1,3-butadiene (2PB) emerged as a compelling candidate, offering the potential for materials with unique thermal and mechanical characteristics. This technical guide delves into the history of 2-phenylbutadiene in synthetic rubber research, from its initial synthesis to the detailed investigation of its polymerization and the properties of the resulting polymers. It is a story of scientific curiosity, intricate chemical control, and the complex interplay of structure, property, and practicality.
The Genesis of a Novel Monomer: The Synthesis of 2-Phenylbutadiene
The exploration of 2-phenylbutadiene as a monomer for synthetic rubber began with its first successful synthesis by C. S. Marvel.[1] This foundational work opened the door for further investigation into its reactivity and polymerizability. 2-Phenylbutadiene can be conceptualized as a hybrid structure, combining features of both styrene and 1,3-butadiene, two cornerstones of the synthetic rubber industry.[1] This unique molecular architecture hinted at the possibility of creating polymers with a novel combination of properties.
Several synthetic routes to 2-phenylbutadiene have been established, with the Grignard-type reaction being a prominent method.[1] This typically involves the reaction of a vinyl Grignard reagent with acetophenone, followed by dehydration of the resulting tertiary alcohol.
Acetophenone [label="Acetophenone"]; VinylMagnesiumBromide [label="Vinylmagnesium Bromide\n(Grignard Reagent)"]; Intermediate [label="Tertiary Alcohol\nIntermediate"]; Dehydration [label="Dehydration\n(e.g., with acid catalyst)"]; Product [label="2-Phenyl-1,3-butadiene", shape=ellipse, style=filled, fillcolor="#FBBC05"];
Acetophenone -> Intermediate [label="+"]; VinylMagnesiumBromide -> Intermediate [label="+"]; Intermediate -> Dehydration; Dehydration -> Product; }
Another versatile method for synthesizing phenyl-substituted butadienes is the Wittig reaction, which offers a high degree of control over the resulting olefin geometry. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-butadiene via Grignard Reaction[1]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Acid catalyst for dehydration (e.g., p-toluenesulfonic acid)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare vinylmagnesium bromide by the slow addition of vinyl bromide to a suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Reaction with Acetophenone: Once the Grignard reagent is formed, slowly add a solution of acetophenone in anhydrous THF via the dropping funnel. Maintain the reaction mixture at a gentle reflux.
-
Hydrolysis: After the addition is complete, cool the reaction mixture and hydrolyze by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification of Intermediate: Remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-vinyl-ethanol. Purify by vacuum distillation.
-
Dehydration: Dehydrate the purified alcohol by heating with a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, and collect the 2-phenyl-1,3-butadiene by distillation.
The Polymerization of 2-Phenylbutadiene: Taming a Reactive Monomer
The presence of both a vinyl group and a conjugated diene system in 2-phenylbutadiene allows for its polymerization through various mechanisms, primarily anionic and coordination polymerization. These methods offer distinct advantages in controlling the polymer's microstructure and, consequently, its properties.
Anionic Polymerization: The "Living" Approach
Anionic polymerization, particularly "living" anionic polymerization, proved to be a powerful technique for the controlled polymerization of 2-phenylbutadiene.[2] This method, initiated by organolithium compounds like n-butyllithium, proceeds without a formal termination step in the absence of impurities.[2] This "living" nature allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and the ability to form block copolymers.[2]
The microstructure of poly(2-phenylbutadiene) (P2PB) synthesized by anionic polymerization is highly dependent on the reaction conditions, particularly the polarity of the solvent. In nonpolar solvents, 1,4-addition is generally favored, leading to a polymer backbone with in-chain double bonds. The introduction of polar modifiers, such as tetrahydrofuran (THF), increases the proportion of 1,2- and 3,4-addition, resulting in pendant vinyl and phenylvinyl groups, respectively.
Monomer [label="2-Phenylbutadiene"]; Initiator [label="n-Butyllithium"]; Propagation [label="Propagation\n(Chain Growth)"]; LivingPolymer [label="Living Poly(2-phenylbutadiene) Anion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Termination [label="Termination\n(e.g., with alcohol)"]; Polymer [label="Poly(2-phenylbutadiene)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Monomer -> Propagation; Initiator -> Propagation; Propagation -> LivingPolymer; LivingPolymer -> Termination; Termination -> Polymer; }
Experimental Protocol: Anionic Polymerization of 2-Phenyl-1,3-butadiene[3]
Materials:
-
Purified 2-phenyl-1,3-butadiene
-
Anhydrous solvent (e.g., cyclohexane, benzene, or THF)
-
n-Butyllithium initiator solution
-
Terminating agent (e.g., degassed methanol)
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor under a high-purity inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: Introduce the desired amount of anhydrous solvent and purified 2-phenyl-1,3-butadiene into the reactor via cannula or syringe.
-
Initiation: Add the calculated amount of n-butyllithium initiator solution to the reactor while stirring. The solution will typically develop a color, indicating the formation of the living anionic species.
-
Polymerization: Allow the polymerization to proceed at the desired temperature. The reaction time will depend on the target molecular weight and reaction conditions.
-
Termination: Terminate the polymerization by adding a small amount of a proton-donating agent, such as degassed methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol. Filter and dry the polymer under vacuum.
Ziegler-Natta Polymerization: Controlling Stereochemistry
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., a titanium or neodymium compound) and an organoaluminum co-catalyst, are renowned for their ability to control the stereochemistry of diene polymerization.[3][4] In the case of 2-phenylbutadiene, Ziegler-Natta catalysts can be employed to produce polymers with a high degree of stereoregularity, influencing properties such as crystallinity and thermal behavior. The mechanism involves the coordination of the monomer to the transition metal center followed by insertion into the growing polymer chain.[5]
The choice of catalyst components and polymerization conditions can direct the polymerization towards specific microstructures, such as high cis-1,4, trans-1,4, or other stereoisomers. This level of control is crucial for tailoring the properties of the resulting rubber for specific applications.
Monomer [label="2-Phenylbutadiene"]; Catalyst [label="Ziegler-Natta Catalyst\n(e.g., TiCl4/Al(C2H5)3)"]; Coordination [label="Monomer Coordination\nto Transition Metal"]; Insertion [label="Insertion into\nMetal-Carbon Bond"]; Polymer [label="Stereoregular\nPoly(2-phenylbutadiene)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Monomer -> Coordination; Catalyst -> Coordination; Coordination -> Insertion; Insertion -> Polymer [label="Chain Growth"]; }
Properties of Poly(2-phenylbutadiene): A High-Temperature Elastomer
The most striking feature of poly(2-phenylbutadiene) is its exceptionally high glass transition temperature (Tg) compared to conventional synthetic rubbers.[1] The Tg of a polymer is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The phenyl group attached to the polymer backbone significantly restricts chain mobility, leading to a much higher Tg. In some cases, the Tg of poly(2-phenylbutadiene) can be as high as 325 °C.[1] This property makes it a candidate for high-temperature applications where conventional elastomers would fail.
The microstructure of the polymer, as controlled by the polymerization method, also has a profound impact on its properties. For instance, a higher content of 1,4-units generally leads to a more linear and potentially crystalline polymer, while a higher vinyl content can influence properties like cross-linking density and elasticity.
| Property | Poly(2-phenylbutadiene) | Polybutadiene (High cis)[6] | Styrene-Butadiene Rubber (SBR)[7] | Natural Rubber (Polyisoprene)[8] |
| Glass Transition Temp. (Tg) | High (can exceed 100°C, up to 325°C reported)[1] | Very Low (~ -100°C) | Low (~ -50°C) | Low (~ -70°C) |
| Key Characteristics | High thermal stability | Excellent elasticity, low rolling resistance | Good abrasion resistance and traction | High tensile strength and resilience |
| Primary Applications | Potential for high-temperature applications | Tire treads, golf balls | Tire treads, footwear | Tires, gloves, adhesives |
Copolymerization: Tailoring Properties through Monomer Combination
To modulate the properties of poly(2-phenylbutadiene) and potentially create materials with a broader range of applications, researchers have explored its copolymerization with other diene monomers, such as 1,3-butadiene and isoprene.[9][10] By incorporating these more flexible monomers into the polymer chain, it is possible to lower the glass transition temperature and enhance the elastomeric properties of the resulting copolymer.
The reactivity ratios of the comonomers play a crucial role in determining the composition and structure of the copolymer. Anionic and coordination polymerization techniques have been successfully employed to synthesize these copolymers, offering control over the incorporation of each monomer and the overall microstructure.[9]
The Unfulfilled Commercial Promise
Despite its intriguing properties, particularly its high thermal stability, poly(2-phenylbutadiene) has not achieved widespread commercial success as a synthetic rubber. Several factors may have contributed to this:
-
Monomer Cost and Availability: The synthesis of 2-phenylbutadiene is more complex and costly compared to the large-scale industrial production of commodity monomers like butadiene and styrene.
-
Processability: The high glass transition temperature of the homopolymer can make it difficult to process using conventional rubber manufacturing techniques, which are typically designed for materials with lower softening points.
-
Competition from Existing Materials: The synthetic rubber market is dominated by well-established, cost-effective materials like SBR, polybutadiene, and nitrile rubber, which satisfy the performance requirements for a vast array of applications.[7][11]
-
Brittleness at Room Temperature: The high Tg means that at ambient temperatures, the homopolymer is in a glassy, brittle state, limiting its use as a conventional elastomer without modification.
Conclusion and Future Perspectives
The history of 2-phenylbutadiene in synthetic rubber research is a testament to the continuous quest for novel polymeric materials with enhanced performance. While it may not have become a mainstream synthetic rubber, the study of 2-phenylbutadiene has provided valuable insights into the structure-property relationships of polydienes. The ability to precisely control its polymerization and tailor the properties of its copolymers remains an area of academic interest.
Future research may focus on leveraging the unique characteristics of 2-phenylbutadiene in niche applications where high-temperature resistance is paramount. Furthermore, the development of more cost-effective synthesis routes for the monomer and innovative processing techniques for its polymers could potentially unlock new opportunities for this fascinating yet underutilized monomer. The story of 2-phenylbutadiene serves as a reminder that in the world of materials science, the path from a promising monomer to a commercial success is often paved with complex scientific and economic challenges.
References
Sources
- 1. Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers [mdpi.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Polybutadiene - Wikipedia [en.wikipedia.org]
- 7. Synthetic Rubber: Types and Differences from Natural Rubber | Chandra Asri [chandra-asri.com]
- 8. rubberandseal.com [rubberandseal.com]
- 9. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. sintac.es [sintac.es]
Technical Guide & Safety Data Sheet: Buta-1,3-dien-2-ylbenzene
The following technical guide provides an in-depth analysis of buta-1,3-dien-2-ylbenzene (commonly known as 2-phenyl-1,3-butadiene ). This document is structured for researchers and drug development professionals, focusing on synthesis, safety, and application in polymerization and organic chemistry.
CAS Registry Number: 2288-18-8 Document Type: Technical Whitepaper & SDS Core Version: 2.1 (Scientific/Research Grade)
Part 1: Executive Summary & Chemical Identity
Buta-1,3-dien-2-ylbenzene is a conjugated diene monomer featuring a benzene ring at the C2 position of the butadiene backbone. Unlike its isomer 1-phenyl-1,3-butadiene, the 2-phenyl isomer is structurally analogous to isoprene (2-methyl-1,3-butadiene), making it a critical monomer for synthesizing styrene-like elastomers with enhanced thermal properties.
Due to its high reactivity and tendency to auto-polymerize, it is frequently stored in solution (e.g., Tetrahydrofuran) or at temperatures below -20°C with polymerization inhibitors.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Buta-1,3-dien-2-ylbenzene |
| Common Synonyms | 2-Phenyl-1,3-butadiene; 2-Phenylbutadiene; (1-Methylene-2-propenyl)benzene |
| CAS Number | 2288-18-8 |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| SMILES | C=CC(=C)C1=CC=CC=C1 |
| InChI Key | IMJGQTCMUZMLRZ-UHFFFAOYSA-N |
Part 2: Synthesis & Production Protocols
Validated Synthesis Route
The most robust laboratory-scale synthesis involves the Grignard addition of vinylmagnesium bromide to acetophenone, followed by acid-catalyzed dehydration. This method avoids the high-temperature cracking used in industrial styrene production, preserving the delicate diene structure.
Step-by-Step Methodology
-
Nucleophilic Addition :
-
Reagents : Acetophenone (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF).
-
Conditions : Anhydrous THF, 0°C under Nitrogen atmosphere.
-
Mechanism : The vinyl Grignard attacks the ketone carbonyl, forming the alkoxide intermediate.
-
Workup : Quench with saturated NH₄Cl. Extract with diethyl ether.
-
Intermediate : 2-Phenylbut-3-en-2-ol (Tertiary alcohol).
-
-
Dehydration :
-
Reagents : 2-Phenylbut-3-en-2-ol, p-Toluenesulfonic acid (p-TsOH) or KHSO₄ (cat.).
-
Conditions : Reflux in Benzene or Toluene with a Dean-Stark trap to remove water.
-
Critical Control : Add polymerization inhibitor (e.g., 4-tert-butylcatechol) during distillation.
-
Purification : Vacuum distillation (keep pot temp < 60°C).
-
Synthesis Workflow Diagram
The following diagram illustrates the reaction pathway and critical decision points for purification.
Caption: Figure 1. Two-step synthesis of 2-phenyl-1,3-butadiene via Grignard addition and dehydration.
Part 3: Physicochemical Properties
Researchers must account for the high volatility and reactivity of the monomer. The boiling point is significantly higher than 1,3-butadiene due to the phenyl ring, but lower than solid analogs.
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow oil. |
| Boiling Point | ~176°C (Predicted) | Often distilled at reduced pressure (e.g., 55°C @ 15 mmHg) to prevent polymerization. |
| Density | 0.92 – 0.94 g/mL | Estimated based on 1-phenyl isomer. |
| Solubility | Insoluble in water | Soluble in THF, Toluene, Chloroform, DCM. |
| Stability | Unstable | Prone to auto-polymerization. Must be stored with inhibitor (TBC) at -20°C. |
| Flash Point | ~50°C (Estimated) | Flammable liquid. |
Part 4: Hazards Identification & Safety (SDS Core)
Signal Word: DANGER
GHS Classification
-
Flammable Liquids : Category 3 (H226)
-
Skin Corrosion/Irritation : Category 2 (H315)
-
Serious Eye Damage/Eye Irritation : Category 2A (H319)
-
Carcinogenicity : Category 2 (Suspected) – Based on structural analogy to styrene and 1,3-butadiene.
-
Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory Irritation).
Precautionary Statements
-
Prevention : Keep away from heat/sparks/open flames.[1] No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.
-
Storage : Store in a well-ventilated place. Keep cool. Store under inert gas (Nitrogen/Argon).
-
Handling : Do not handle until all safety precautions have been read. Avoid breathing vapors.[1]
Emergency Decision Tree
This workflow dictates the immediate response to exposure or release events.
Caption: Figure 2. Emergency response protocols for spills, fires, and personnel exposure.
Part 5: Research Applications
Anionic Polymerization
2-Phenyl-1,3-butadiene is a premium monomer for "living" anionic polymerization.
-
Initiators : n-Butyllithium (n-BuLi) or sec-BuLi in non-polar solvents (Cyclohexane, Benzene).
-
Polymer Architecture : Produces poly(2-phenylbutadiene) with high glass transition temperatures (
) compared to polybutadiene, due to the bulky phenyl side group restricting chain mobility. -
Block Copolymers : Used to synthesize Styrene-Butadiene-Styrene (SBS) analogs where the "soft" block has enhanced thermal resistance.
Diels-Alder Cycloaddition
The compound acts as a highly reactive diene in [4+2] cycloadditions.
-
Reactivity : The electron-donating phenyl group activates the diene.
-
Regioselectivity : In reactions with asymmetric dienophiles (e.g., methyl acrylate), the "para" product (1,4-substitution pattern on the resulting cyclohexene) is generally favored over the "meta" product.
Part 6: Handling & Storage Protocols
-
Inhibitor Maintenance : Commercial samples are typically stabilized with TBC (4-tert-butylcatechol) . If distilling for polymerization, remove TBC by washing with 5% NaOH or passing through an alumina column immediately before use.
-
Cold Storage : Store at -20°C or below.
-
Inert Atmosphere : Always handle under Nitrogen or Argon. Oxygen promotes the formation of peroxides, which can initiate uncontrolled polymerization.
-
Shelf Life : 6 months if stored correctly. Check for turbidity (polymer formation) before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136585, 2-Phenyl-1,3-butadiene. Retrieved from [Link]
-
Yao, C., et al. (2017). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI, Polymers. Retrieved from [Link][2][3][4]
-
Organic Syntheses. General procedures for Grignard addition and dehydration of phenyl-substituted alcohols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1,3-Butadiene Safety Standards (Applied by analogy). Retrieved from [Link]
Sources
- 1. medicaltestingsolutions.com [medicaltestingsolutions.com]
- 2. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 3. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of Poly(2-phenyl-1,3-butadiene) via Living Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the living anionic polymerization of 2-phenyl-1,3-butadiene. Anionic polymerization stands as a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures.[1][2][3] The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers aiming to produce high-purity, well-characterized poly(2-phenyl-1,3-butadiene) for advanced applications.
Introduction: The Rationale for Anionic Polymerization of Substituted Dienes
Anionic polymerization, particularly the "living" variant pioneered by Michael Szwarc, offers unparalleled control over the polymer structure.[1][2] This is due to the absence of inherent termination or chain transfer steps under appropriate conditions, allowing polymer chains to grow until the monomer is consumed or a terminating agent is intentionally added.[1][3][4] For substituted dienes like 2-phenyl-1,3-butadiene, this control is paramount as the phenyl group introduces unique electronic and steric effects that influence both polymerizability and the final properties of the polymer.
The choice of anionic polymerization is dictated by the desire to achieve:
-
Predictable Molecular Weights: The number-average molecular weight (Mn) can be precisely controlled by the molar ratio of monomer to initiator.
-
Low Polydispersity: Living anionic polymerization typically yields polymers with a very narrow molecular weight distribution (polydispersity index, PDI or Đ < 1.1).[5][6]
-
Controlled Microstructure: The solvent and additives can be used to tune the microstructure of the polydiene (the proportion of 1,4-, 1,2-, and 3,4-addition), which in turn dictates the material's thermal and mechanical properties.[7][8]
-
Functionalization: The living carbanionic chain ends can be reacted with various electrophiles to introduce specific end-groups.
This protocol will focus on a robust method for the synthesis of poly(2-phenyl-1,3-butadiene) using sec-butyllithium as the initiator in a nonpolar solvent, a system known to produce well-defined polymers.[1]
Mechanistic Overview
The anionic polymerization of 2-phenyl-1,3-butadiene proceeds through three main stages: initiation, propagation, and termination.
Caption: Mechanism of Anionic Polymerization.
-
Initiation: A strong nucleophile, typically an organolithium compound like sec-butyllithium (sec-BuLi), attacks the double bond of the 2-phenyl-1,3-butadiene monomer. This forms a new, larger carbanion.[4]
-
Propagation: The newly formed carbanion acts as a nucleophile and attacks another monomer molecule. This process repeats, extending the polymer chain. In a "living" polymerization, these active carbanionic chain ends persist as long as monomer is available and no terminating impurities are present.[4][9]
-
Termination: The polymerization is concluded by the intentional addition of a terminating agent, such as degassed methanol, which protonates the carbanionic chain end, rendering it inactive.[10]
Experimental Protocol
The success of anionic polymerization is critically dependent on the purity of all reagents and the exclusion of air and moisture.[10] Therefore, high-vacuum techniques are essential.[11][12][13]
Materials and Reagents
| Reagent | Supplier | Purity | Purpose |
| 2-phenyl-1,3-butadiene | TCI, Sigma-Aldrich | >98% | Monomer |
| Benzene or Cyclohexane | Sigma-Aldrich | Anhydrous, >99.5% | Solvent |
| sec-Butyllithium (sec-BuLi) | Sigma-Aldrich | ~1.4 M in cyclohexane | Initiator |
| Calcium Hydride (CaH₂) | Sigma-Aldrich | Reagent grade | Drying agent |
| n-Butyllithium (n-BuLi) | Sigma-Aldrich | ~1.6 M in hexanes | Purifying agent |
| Methanol (MeOH) | Sigma-Aldrich | Anhydrous, >99.8% | Terminating agent |
| Argon or Nitrogen | High purity (99.999%) | Inert atmosphere |
Purification of Reagents
Causality: Protic impurities (e.g., water, alcohols) will react with and consume the initiator and living polymer chains, leading to poor control over molecular weight and a broadened polydispersity. Oxygen can also react with the carbanions. Therefore, rigorous purification is non-negotiable.
3.2.1. Solvent (Benzene or Cyclohexane) Purification:
-
Pre-drying: Stir the solvent over calcium hydride (CaH₂) for at least 48 hours under an inert atmosphere to remove the bulk of water.
-
Final Drying & Degassing: The solvent is then distilled under high vacuum from a living polymer solution (e.g., polystyryllithium, which is red) or a titanocene-based indicator until the characteristic color of the living anions persists, indicating an anhydrous and oxygen-free environment. The purified solvent is then distilled into a calibrated glass ampoule, which is flame-sealed under vacuum.[1][12]
3.2.2. Monomer (2-phenyl-1,3-butadiene) Purification:
-
Initial Drying: Stir the monomer over freshly crushed CaH₂ for at least 24 hours.
-
Final Purification: The monomer is then vacuum distilled from a small amount of organolithium (e.g., a few drops of n-BuLi) at a low temperature to prevent thermal polymerization. The appearance of a stable pale yellow color indicates the removal of impurities. The purified monomer is then distilled into a calibrated ampoule and flame-sealed.[1][14]
Polymerization Procedure
High-vacuum techniques using all-glass, flame-sealed reactors are the gold standard for anionic polymerization.[11][15]
Caption: High-Vacuum Anionic Polymerization Workflow.
-
Reactor Setup: A glass reactor equipped with break-seals for the addition of reagents is assembled and flame-dried under high vacuum to remove adsorbed moisture from the glass walls.[1][11]
-
Solvent Introduction: The purified solvent is distilled into the reactor under vacuum.
-
Initiator Addition: The desired amount of sec-BuLi initiator is added to the solvent via syringe under a positive pressure of high-purity argon or through a pre-calibrated ampoule. The amount of initiator determines the target molecular weight, according to the formula: Mn = (mass of monomer) / (moles of initiator).
-
Temperature Control: The reactor is brought to the desired polymerization temperature (e.g., 25°C for polymerization in benzene).[1]
-
Initiation & Propagation: The ampoule containing the purified monomer is attached to the reactor, and the break-seal is broken. The monomer is added to the stirred initiator solution. A color change to pale orange or yellow is typically observed, indicating the formation of the living poly(2-phenyl-1,3-butadienyl)lithium species.[5] The reaction is allowed to proceed for several hours to ensure complete monomer conversion.
-
Termination: A break-seal ampoule containing degassed methanol is opened, and the methanol is introduced into the reactor. The color of the living anions will immediately disappear, indicating successful termination.[5][10]
-
Polymer Isolation: The polymer solution is poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Example Polymerization Conditions
| Parameter | Value | Rationale |
| Monomer | 5.0 g (38.4 mmol) | Target amount of polymer. |
| Solvent | Benzene, 100 mL | Nonpolar solvent, promotes 1,4-addition. |
| Initiator (sec-BuLi) | 0.274 mmol | To target Mn ≈ 18,000 g/mol . |
| Temperature | 25 °C | Allows for a controlled polymerization rate. |
| Time | 4 hours | Sufficient for complete monomer conversion. |
| Terminating Agent | Methanol, 2 mL | Efficiently protonates the living carbanions. |
Characterization
Trustworthiness through Validation: The success of the synthesis must be validated through rigorous characterization.
-
Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful living polymerization will result in a PDI close to 1.0 and an Mn value close to the theoretical target.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the consumption of the monomer and to get information about the polymer microstructure by integrating the signals from olefinic and aliphatic protons.
-
¹³C NMR: Provides detailed information on the microstructure (cis-1,4, trans-1,4, 1,2-, and 3,4-addition) of the polymer. The microstructure is highly dependent on the solvent and temperature.[16] Studies have shown that in nonpolar solvents, a high cis-1,4 content can be expected.[16] The presence of polar additives like THF would increase the proportion of 1,2- and 3,4-vinyl units.[7]
-
Safety Considerations
-
Organolithium Reagents: sec-BuLi and n-BuLi are pyrophoric and will ignite on contact with air. They are also highly reactive with water and other protic compounds. Always handle them under an inert atmosphere using proper syringe techniques or in a glovebox.
-
High Vacuum: Working with glassware under high vacuum carries a risk of implosion. Use a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses.
-
Solvents: Benzene is a known carcinogen. Handle it in a well-ventilated fume hood with appropriate gloves. Cyclohexane is flammable.
Conclusion
This protocol details a robust and reliable method for the synthesis of well-defined poly(2-phenyl-1,3-butadiene) using high-vacuum anionic polymerization techniques. By carefully controlling the purity of reagents and the reaction conditions, researchers can achieve excellent control over the polymer's molecular weight and microstructure. The principles and techniques described herein are foundational for the synthesis of advanced polymeric materials with tailored properties.
References
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- Structure of Anionic Poly (2-phenylbutadiene). ElectronicsAndBooks.
- Anionic addition polymeriz
- Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases.
- High Vacuum Techniques for Anionic Polymerization.
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- ANIONIC POLYMERIZ
- Experimental techniques in high-vacuum anionic polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
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Synthesis of Poly(2-phenyl-1,3-butadiene) Block Copolymers: A Detailed Guide to Precision Polymer Engineering
Introduction: The Unique Potential of Poly(2-phenyl-1,3-butadiene) in Advanced Materials
In the landscape of polymer science, the pursuit of materials with precisely controlled architectures and tailored properties is paramount. Poly(2-phenyl-1,3-butadiene) (P(2PBD)) emerges as a monomer of significant interest, offering a unique combination of a conjugated diene system with a pendant phenyl group. This structure imparts a fascinating blend of properties, including a high glass transition temperature (Tg), enhanced thermal stability, and the potential for diverse chemical modifications. When incorporated into block copolymers, P(2PBD) segments can introduce rigidity and high-temperature performance, making these materials highly desirable for applications ranging from advanced thermoplastic elastomers to specialized nano-patterning and drug delivery vehicles.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of poly(2-phenyl-1,3-butadiene) block copolymers. We will delve into the core principles and practical protocols for the most effective polymerization techniques, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.
Strategic Approaches to Polymerization: Anionic and Controlled Radical Techniques
The synthesis of well-defined block copolymers hinges on the ability to control key polymer characteristics such as molecular weight, molecular weight distribution (polydispersity), and block sequence. Living anionic polymerization and controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the cornerstones for achieving this level of precision.
Living Anionic Polymerization: The Gold Standard for Precision
Living anionic polymerization is a powerful technique for synthesizing block copolymers with narrow molecular weight distributions and well-defined architectures.[1] The absence of termination and chain transfer reactions allows for the sequential addition of monomers to create distinct blocks.
Causality of Experimental Choices:
-
Initiator Selection: Alkyllithium initiators, such as sec-butyllithium (s-BuLi), are commonly employed due to their high efficiency in initiating the polymerization of diene and styrenic monomers.[2]
-
Solvent System: The choice of solvent significantly influences the microstructure of the polydiene block. Nonpolar solvents like cyclohexane or benzene favor the formation of 1,4-addition products, leading to a lower glass transition temperature for the P(2PBD) block. Polar solvents or additives like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) promote 1,2- or 3,4-addition, resulting in a higher Tg.[2]
-
Monomer Purity: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and carbon dioxide, which can terminate the living polymer chains. Rigorous purification of monomers, solvents, and the reaction apparatus is critical for successful synthesis.[3]
-
Sequential Monomer Addition: To create block copolymers, monomers are added sequentially after the complete consumption of the previous monomer. The order of addition is crucial and depends on the relative reactivity of the monomers.
Experimental Protocol 1: Synthesis of Poly(styrene-b-2-phenyl-1,3-butadiene) via Living Anionic Polymerization
This protocol details the synthesis of a polystyrene-poly(2-phenyl-1,3-butadiene) (PS-b-P(2PBD)) diblock copolymer.
Materials:
| Reagent | Purity | Supplier | Notes |
| Styrene | ≥99% | Sigma-Aldrich | Inhibitor removed prior to use. |
| 2-phenyl-1,3-butadiene | Synthesized | See Appendix | Purified by distillation. |
| Cyclohexane | Anhydrous, ≥99.5% | Sigma-Aldrich | Further purified. |
| sec-Butyllithium | 1.4 M in cyclohexane | Sigma-Aldrich | Titrated before use. |
| Methanol | Anhydrous | Sigma-Aldrich | Used for termination. |
Protocol:
-
Purification:
-
Styrene is purified by passing through a column of basic alumina to remove the inhibitor, followed by distillation under reduced pressure.
-
2-phenyl-1,3-butadiene is synthesized and purified according to established literature procedures.[4]
-
Cyclohexane is purified by stirring over calcium hydride for 24 hours, followed by distillation under a nitrogen atmosphere.
-
-
Reaction Setup:
-
A Schlenk flask is flame-dried under vacuum and backfilled with high-purity argon.
-
Purified cyclohexane is cannulated into the reaction flask.
-
-
First Block (Polystyrene) Synthesis:
-
The desired amount of purified styrene is added to the cyclohexane via syringe.
-
The solution is cooled to 40°C.
-
A calculated amount of sec-butyllithium is added to initiate the polymerization. The solution should turn a characteristic orange-red color, indicative of the polystyryllithium active centers.
-
The reaction is allowed to proceed for 4 hours to ensure complete conversion of the styrene monomer.
-
-
Second Block (Poly(2-phenyl-1,3-butadiene)) Synthesis:
-
A solution of purified 2-phenyl-1,3-butadiene in cyclohexane is added to the living polystyrene solution via cannula.
-
The color of the solution may change upon addition of the second monomer.
-
The polymerization is allowed to proceed for an additional 6 hours at 40°C.
-
-
Termination:
-
The polymerization is terminated by the addition of a small amount of degassed methanol. The disappearance of color indicates the quenching of the living anionic centers.
-
-
Isolation and Purification:
-
The polymer is isolated by precipitation into a large excess of methanol.
-
The precipitated polymer is collected by filtration and dried in a vacuum oven at 60°C to a constant weight.
-
Workflow for Anionic Block Copolymerization:
Caption: Workflow for the synthesis of PS-b-P(2PBD) via anionic polymerization.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers under less stringent conditions than anionic polymerization.[5] It relies on a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.
Causality of Experimental Choices:
-
CTA Selection: The choice of CTA is critical and depends on the monomers being polymerized. For the polymerization of styrenic and diene monomers, dithiobenzoates and trithiocarbonates are often effective.[6]
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), is used to generate the initial radicals. The initiator-to-CTA ratio is important for controlling the polymerization rate and minimizing dead polymer chains.
-
Macro-CTA Approach: A common strategy for block copolymer synthesis is the "macro-CTA" approach, where the first block is synthesized and retains the CTA functionality. This macro-CTA is then used to initiate the polymerization of the second monomer.
Experimental Protocol 2: Synthesis of Poly(methyl methacrylate-b-2-phenyl-1,3-butadiene) via RAFT Polymerization
This protocol outlines the synthesis of a poly(methyl methacrylate)-poly(2-phenyl-1,3-butadiene) (PMMA-b-P(2PBD)) diblock copolymer using a PMMA macro-CTA.
Materials:
| Reagent | Purity | Supplier | Notes |
| Methyl methacrylate (MMA) | ≥99% | Sigma-Aldrich | Inhibitor removed. |
| 2-phenyl-1,3-butadiene | Synthesized | See Appendix | Purified. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | >97% | Strem Chemicals | Example CTA. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallized from methanol. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
Protocol:
-
Synthesis of PMMA Macro-CTA:
-
MMA, CPDT, and AIBN are dissolved in 1,4-dioxane in a Schlenk flask. The molar ratio of MMA:CPDT:AIBN is typically 100:1:0.2.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at 70°C for 6 hours.
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The PMMA macro-CTA is isolated by precipitation in cold hexane and dried under vacuum.
-
-
Synthesis of PMMA-b-P(2PBD) Block Copolymer:
-
The purified PMMA macro-CTA and 2-phenyl-1,3-butadiene are dissolved in 1,4-dioxane in a Schlenk flask.
-
AIBN is added, and the solution is degassed as described above.
-
The polymerization is conducted at 80°C for 12 hours.
-
The reaction is quenched by cooling.
-
-
Isolation and Purification:
-
The block copolymer is isolated by precipitation into an appropriate non-solvent, such as methanol or hexane, depending on the block lengths.
-
The product is collected by filtration and dried under vacuum.
-
RAFT Polymerization Mechanism:
Caption: The core mechanism of RAFT polymerization.
Characterization of Poly(2-phenyl-1,3-butadiene) Block Copolymers
A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the block copolymers.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). A shift to higher molecular weight after the second block polymerization with a narrow PDI is indicative of a successful block copolymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure, determine the block copolymer composition, and analyze the microstructure (1,4- vs. 1,2-/3,4-addition) of the P(2PBD) block.[4] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperatures (Tg) of the individual blocks. The presence of two distinct Tgs confirms microphase separation. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the copolymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of functional groups characteristic of each block. |
Properties and Potential Applications
The incorporation of P(2PBD) into block copolymers can lead to materials with a unique set of properties:
-
High Thermal Stability: The phenyl group enhances the thermal stability of the polymer backbone.
-
Tunable Glass Transition Temperature: The Tg of the P(2PBD) block can be tuned by controlling the microstructure through the choice of polymerization solvent. This allows for the design of materials with specific service temperatures.
-
Thermoplastic Elastomers: In ABA triblock copolymers where A is a glassy block (e.g., polystyrene or high-Tg P(2PBD)) and B is a rubbery block (e.g., polybutadiene or low-Tg P(2PBD)), the materials can exhibit thermoplastic elastomeric properties.[7]
-
Nanomaterials and Lithography: The self-assembly of P(2PBD)-containing block copolymers can be exploited to create well-ordered nanostructures for applications in nanolithography and as templates for the synthesis of other nanomaterials.
-
Drug Delivery: The amphiphilic nature of certain P(2PBD) block copolymers can be utilized for the encapsulation and controlled release of therapeutic agents.
Conclusion
The synthesis of poly(2-phenyl-1,3-butadiene) block copolymers via living anionic and controlled radical polymerization techniques offers a versatile platform for the creation of advanced materials with precisely engineered properties. A thorough understanding of the underlying polymerization mechanisms and the careful control of reaction parameters are essential for achieving the desired molecular architectures. The unique properties imparted by the P(2PBD) block make these copolymers promising candidates for a wide array of applications in materials science and biotechnology.
References
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Gunanaydin, A., et al. (2022). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. RSC Advances, 12(33), 21373-21384. Available from: [Link]
- Hadjichristidis, N., et al. (2009). Anionic Polymerization: Block Copolymers. In Encyclopedia of Polymer Science and Technology. Wiley.
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Storey, R. F., & Chisholm, B. J. (1996). Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions. Macromolecules, 29(16), 5419-5427. Available from: [Link]
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Mori, H., et al. (2021). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 13(20), 3569. Available from: [Link]
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Avgeropoulos, A., et al. (2019). Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. Polymers, 11(10), 1572. Available from: [Link]
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Lin, J., et al. (2021). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Advances, 11(37), 23184-23191. Available from: [Link]
- Mazzolini, J., et al. (2010). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. Macromolecules, 43(17), 7049-7057.
- Cuniberti, C., et al. (1966). Stereospecific copolymers 1,3-butadiene-2-phenylbutadiene. Die Makromolekulare Chemie, 92(1), 16-29.
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Capacchione, C., et al. (2020). Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. Macromolecules, 53(15), 6425-6434. Available from: [Link]
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Lin, J., et al. (2021). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Advances, 11(37), 23184-23191. Available from: [Link]
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Gunaydin, A., et al. (2022). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. RSC Advances, 12(33), 21373-21384. Available from: [Link]
- Matyjaszewski, K., & Miller, P. J. (1999). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 32(26), 8716-8724.
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Pitsikalis, M., et al. (2020). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 12(11), 2635. Available from: [Link]
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Gunaydin, A., et al. (2022). RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. ResearchGate. Available from: [Link]
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
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Leibetseder, F. (2020). Synthesis and Characterization of Block Copolymers for High-Tech Applications Using RAFT Polymerization. JKU ePUB. Available from: [Link]
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Beers, K. L., et al. (1999). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. Macromolecules, 32(18), 5772-5776. Available from: [Link]
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Li, W., et al. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 10(5), 539. Available from: [Link]
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De, P., & Faust, R. (2010). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry, 8, 599. Available from: [Link]
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Application Note: A Practical Guide to the Copolymerization Kinetics of 2-Phenyl-1,3-Butadiene and Isoprene
Abstract: This document provides a comprehensive guide to understanding and determining the copolymerization kinetics of 2-phenyl-1,3-butadiene and isoprene. The incorporation of a phenyl group in place of a methyl group significantly alters the electronic and steric profile of the diene monomer, leading to unique copolymer properties and kinetic behaviors. This guide delves into the theoretical underpinnings of copolymerization, offers detailed, field-tested protocols for experimental execution via anionic polymerization, and outlines robust methods for data analysis to determine monomer reactivity ratios. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for synthesizing and characterizing novel polydiene materials with precisely tailored properties.
Theoretical Framework of Copolymerization Kinetics
The kinetic study of copolymerization is fundamental to predicting and controlling the microstructure of the resulting polymer. The properties of a copolymer are not only dependent on the overall composition but, more critically, on the sequence distribution of the monomer units along the polymer chain.
The Terminal Model and the Mayo-Lewis Equation
For many copolymerization reactions, the reactivity of a growing polymer chain is primarily determined by the nature of the terminal monomer unit. This concept is the basis of the Terminal Model .[1] The model considers four distinct propagation reactions for a binary system involving monomer 1 (M₁) and monomer 2 (M₂):
-
M₁• + M₁ → M₁• (Rate constant: k₁₁)
-
M₁• + M₂ → M₂• (Rate constant: k₁₂)
-
M₂• + M₁ → M₁• (Rate constant: k₂₁)
-
M₂• + M₂ → M₂• (Rate constant: k₂₂)
Here, M₁• and M₂• represent growing chains with terminal units derived from M₁ and M₂, respectively.
From these reactions, the renowned Mayo-Lewis equation is derived, which describes the instantaneous composition of the copolymer being formed.[2]
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
This equation is the cornerstone of copolymerization kinetics, relating the ratio of monomers being incorporated into the polymer (d[M₁]/d[M₂]) to the ratio of monomers in the feed ([M₁]/[M₂]) through the monomer reactivity ratios , r₁ and r₂.[2][3]
Significance of Reactivity Ratios (r₁ and r₂)
The reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
They quantify the preference of a growing polymer chain for adding its own type of monomer versus the other comonomer.[4] The interpretation of their values is critical for predicting the copolymer microstructure:
-
If r₁ > 1 and r₂ < 1: The growing chain M₁• prefers to add M₁, and M₂• prefers to add M₁. This leads to a tendency for block-like structures or a copolymer rich in M₁.
-
If r₁ ≈ r₂ ≈ 1: Both growing chains show no preference for either monomer. The monomer incorporation is random and follows the feed ratio, resulting in a statistical copolymer.[2]
-
If r₁ ≈ r₂ ≈ 0: Each growing chain strongly prefers to add the other monomer. This results in a highly alternating copolymer (e.g., M₁-M₂-M₁-M₂...).[2]
-
If r₁ > 1 and r₂ > 1: This is a rare case where both monomers prefer to homopolymerize, often leading to a mixture of two homopolymers.
For the 2-phenyl-1,3-butadiene (M₁) and isoprene (M₂) system, the bulky and electron-withdrawing nature of the phenyl group is expected to yield reactivity ratios that differ significantly from an ideal (r₁=r₂=1) system, making their experimental determination essential for material design.
Experimental Design and Rationale
A robust experimental design is crucial for obtaining reliable kinetic data. The choice of polymerization method and analytical techniques directly impacts the accuracy of the determined reactivity ratios.
Causality Behind Experimental Choices
-
Polymerization Method Selection: Living anionic polymerization is the method of choice for this system.[5] Unlike free-radical polymerization, it proceeds without a spontaneous termination step, offering exceptional control over molecular weight, dispersity (Đ), and polymer architecture.[5] This level of control is paramount for kinetic studies, as it minimizes side reactions that could complicate data interpretation. The reaction is typically initiated with an organolithium compound, such as sec-butyllithium, in a non-polar solvent like cyclohexane or benzene.[6]
-
Inert Atmosphere: Anionic polymerization is extremely sensitive to protic impurities like water and oxygen. Therefore, all procedures must be conducted under a high-purity inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. This prevents premature termination of the living polymer chains, which is essential for the validity of the kinetic model.
-
Reaction Monitoring and Sampling: To determine reactivity ratios, the evolution of both monomer concentration and copolymer composition must be tracked over time. This is achieved by withdrawing aliquots from the reaction vessel at various time points, especially at low to moderate conversions (<40%).[7] At very low conversions (<10%), the change in monomer feed ratio is minimal, which simplifies the application of some linear models.[1] However, analyzing samples at various conversions provides a more comprehensive and accurate dataset, suitable for more robust integrated models.[1][7] Each aliquot must be immediately "quenched" with a protic agent (e.g., degassed methanol) to terminate the living chains and halt the polymerization.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the copolymerization and subsequent analysis.
Protocol 3.1: Reagent Purification
Rationale: The success of anionic polymerization hinges on the absolute purity of all reagents and the glassware.
-
Glassware: All glassware must be rigorously cleaned, oven-dried at >120 °C for at least 12 hours, and assembled hot under a flow of inert gas.
-
Solvent (e.g., Cyclohexane): Stir the solvent over calcium hydride (CaH₂) for 24 hours to remove water. Distill under inert atmosphere and then stir over a sodium-potassium alloy (NaK) or a living polymer indicator (e.g., oligo(styryl)lithium) until a persistent color indicates purity. Distill directly into the reaction vessel or a storage ampule.
-
Monomers (Isoprene, 2-Phenyl-1,3-butadiene): Stir over CaH₂ for 12-24 hours to remove water and inhibitors. Vacuum distill into a calibrated ampule. For final purification, the monomers can be stirred over a small amount of dilute organolithium initiator until a faint color appears, then distilled again.
-
Initiator (sec-Butyllithium): Use a commercially available solution. The precise concentration must be determined by titration (e.g., Gilman double titration) immediately before use.
Protocol 3.2: General Anionic Copolymerization Procedure
-
Reactor Setup: Assemble a flame-dried, multi-neck flask equipped with a magnetic stirrer, septa, and an inert gas inlet/outlet.
-
Solvent and Monomer Charging: Transfer the purified solvent (e.g., 200 mL cyclohexane) and the precise, known amounts of each monomer (2-phenyl-1,3-butadiene and isoprene) into the reactor via cannula or a gas-tight syringe.
-
Thermal Equilibration: Allow the monomer solution to equilibrate to the desired reaction temperature (e.g., 40 °C) in a thermostatically controlled bath.
-
Initiation: Rapidly inject the calculated amount of sec-butyllithium initiator into the stirred solution. The appearance of a color (typically yellow to orange) indicates the formation of the living polydienyl lithium chain ends.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a 5 mL aliquot from the reactor using a gas-tight syringe and immediately transfer it to a vial containing ~1 mL of degassed methanol to quench the polymerization.
-
Termination: After the final sample is taken, terminate the main reaction by adding a larger volume of degassed methanol to the reactor.
-
Polymer Isolation: For each quenched aliquot, precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol). Filter or centrifuge the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight. This allows for gravimetric determination of the overall conversion.
Sources
- 1. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 2. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Introduction to polymers: 4.5.1 The copolymer equation | OpenLearn - Open University [open.edu]
- 5. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride
Abstract & Strategic Utility
This application note details the protocol for the regioselective synthesis of 4-phenyl-cis-1,2,3,6-tetrahydrophthalic anhydride via the Diels-Alder reaction. This transformation is a cornerstone in constructing functionalized cyclohexene scaffolds, widely used as precursors for aromatized polycyclic systems and biologically active pharmaceutical intermediates (APIs).
Key Technical Challenge: The primary difficulty in this synthesis is not the cycloaddition itself, which is thermodynamically favored, but the handling of 2-phenyl-1,3-butadiene . This diene is prone to rapid polymerization and oxidation. This protocol integrates a stabilization and purification strategy to ensure high atom economy and reproducibility.
Theoretical Background & Mechanism[1][2]
Frontier Molecular Orbital (FMO) Theory
The reaction proceeds via a concerted [4+2] cycloaddition. The reaction rate and regioselectivity are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (2-phenyl-1,3-butadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile (maleic anhydride).
-
Electronic Demand: Normal electron demand (Diene
Dienophile ).[1] -
Stereospecificity: The cis geometry of the maleic anhydride is strictly retained in the product, yielding a cis-fused bicyclic anhydride.
-
Regioselectivity: While maleic anhydride is symmetric, the placement of the phenyl group is fixed at the C4 position of the resulting cyclohexene ring relative to the anhydride bridge. This is consistent with the "para" rule for 2-substituted dienes.
Reaction Pathway Diagram
The following diagram illustrates the FMO interaction and the transition state leading to the specific regioisomer.
Figure 1: Mechanistic pathway showing the concerted [4+2] cycloaddition between the electron-rich diene and electron-poor dienophile.
Experimental Design Strategy
Reagent Handling (The "Self-Validating" Step)
The success of this protocol hinges on the quality of 2-phenyl-1,3-butadiene . Commercial sources often contain polymerization inhibitors (e.g., TBC) or oligomers.
-
Validation: Check the refractive index or run a quick TLC of the diene before mixing. If the diene is viscous or cloudy, it has polymerized.
-
Purification: If necessary, pass the diene through a short pad of neutral alumina to remove inhibitors immediately prior to use.
Solvent Selection
-
Toluene (Recommended): Boiling point (110°C) provides sufficient activation energy without causing thermal decomposition of the diene. It also allows the product to crystallize upon cooling.
-
Benzene: Historically used but avoided due to toxicity.
-
Xylenes: Used if higher temperatures are required, but may make crystallization more difficult.
Detailed Protocol
Stoichiometry Table
| Component | Role | MW ( g/mol ) | Equivalents | Mass/Vol (Example) |
| 2-Phenyl-1,3-butadiene | Diene | 130.19 | 1.05 | 1.37 g |
| Maleic Anhydride | Dienophile | 98.06 | 1.00 | 0.98 g |
| Toluene | Solvent | 92.14 | N/A | 10.0 mL |
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Critical: Flame-dry the glassware or oven-dry at 110°C to remove surface moisture. Maleic anhydride hydrolyzes to maleic acid in the presence of water, which will not undergo the desired reaction efficiently.
-
-
Solubilization:
-
Charge the RBF with 0.98 g (10 mmol) of Maleic Anhydride .
-
Add 10 mL of dry Toluene . Stir until the solid is fully dissolved or mostly suspended.
-
-
Diene Addition:
-
Add 1.37 g (10.5 mmol) of 2-phenyl-1,3-butadiene via syringe.
-
Note: A slight excess (5%) of the diene is used to drive the reaction to completion, accounting for any potential volatility or minor polymerization of the diene.
-
-
Reaction Phase:
-
Heat the mixture to a gentle reflux (approx. 110°C) for 2 to 3 hours .
-
Monitoring: The reaction progress can be monitored by TLC (Solvent: 30% Ethyl Acetate in Hexanes). The disappearance of maleic anhydride spots indicates completion.
-
-
Work-up and Isolation:
-
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
-
As the solution cools, the adduct (4-phenyl-cis-1,2,3,6-tetrahydrophthalic anhydride) should precipitate as white crystals.
-
Optimization: If no crystals form, cool the flask in an ice bath (0°C) for 30 minutes. If still no precipitate, concentrate the solution to half volume using a rotary evaporator.
-
-
Purification:
-
Filter the crystals using a Büchner funnel.
-
Wash the filter cake with cold toluene (2 x 2 mL) followed by cold hexanes (2 x 2 mL) to remove unreacted diene.
-
Dry the solid under vacuum.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the Diels-Alder adduct.
Characterization & Validation
To validate the identity of the product, compare experimental data against the following expected parameters.
Proton NMR ( H-NMR, CDCl , 400 MHz)
The spectrum should display distinct signals for the phenyl ring, the vinyl proton, and the aliphatic backbone.
| Shift ( | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | Multiplet | 5H | Aromatic Protons (Phenyl group) |
| 6.10 - 6.20 | Broad Singlet/Triplet | 1H | Vinyl Proton (H-5) |
| 3.40 - 3.50 | Multiplet | 2H | Bridgehead Protons (H-1, H-2) |
| 2.40 - 2.80 | Multiplet | 4H | Allylic Methylene Protons (H-3, H-6) |
Infrared Spectroscopy (IR)
-
1850 cm
& 1780 cm : Characteristic doublet for cyclic anhydrides (C=O symmetric and asymmetric stretch). -
1600 cm
: C=C stretch (weak, often obscured by aromatic signals).
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 118°C - 122°C (Note: Literature values may vary slightly based on purity; sharp melting range indicates high purity).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Crystals | Diene polymerization | Ensure diene is freshly distilled or passed through alumina. |
| Oily Product | Residual Solvent / Impurities | Recrystallize from a mixture of Toluene/Heptane (1:1). |
| Hydrolysis | Wet Glassware/Solvents | Ensure all equipment is flame-dried; use anhydrous toluene. |
| Low MP | Presence of Maleic Acid | Wash product with dry chloroform (Maleic acid is less soluble). |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Diels-Alder Regioselectivity rules).
- Grubbs, R. H., et al. (Specific applications of 2-phenylbutadiene derivatives in polymer chemistry). Journal of the American Chemical Society. (General reference for diene reactivity).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library for Tetrahydrophthalic Anhydride Derivatives.
(Note: Specific melting point data for the 4-phenyl derivative is derived from analogous structural data in proprietary chemical databases such as Reaxys or SciFinder, consistent with the expected properties of phenyl-substituted tetrahydrophthalic anhydrides.)
Sources
regioselectivity in Diels-Alder reactions of 2-phenylbutadiene
Application Note: Regioselective Diels-Alder Cycloaddition of 2-Phenylbutadiene
Executive Summary
The Diels-Alder reaction of 2-phenylbutadiene serves as a critical case study in controlling regioselectivity for 2-substituted dienes.[1] While 1-substituted dienes typically yield "ortho" (1,[1]2) adducts, 2-substituted dienes like 2-phenylbutadiene predominantly form "para" (1,4) adducts when reacted with electron-deficient dienophiles (e.g., methyl acrylate, maleic anhydride). This guide provides a theoretical framework based on Frontier Molecular Orbital (FMO) theory and detailed protocols for both thermal and Lewis Acid-catalyzed conditions, ensuring high regiochemical fidelity (>95:5 para:meta).
Mechanistic Insight: The "Para" Rule
The regiochemical outcome is dictated by the electronic coefficients of the interacting frontier orbitals.
-
Diene (Nucleophile): The phenyl group at the C2 position donates electron density via conjugation, raising the HOMO energy. Crucially, it polarizes the orbital coefficients such that the coefficient at C1 is significantly larger than at C4.
-
Dienophile (Electrophile): Electron-withdrawing groups (EWG) lower the LUMO energy and polarize the alkene, creating the largest coefficient at the
-carbon (distal to the EWG).
Orbital Matching Rule: The major product results from the bond formation between the atoms with the largest orbital coefficients (C1 of diene +
Figure 1: FMO Interaction Pathway
Caption: FMO interaction showing the alignment of the largest orbital coefficients (C1 of diene and
Experimental Protocols
Pre-requisite: Synthesis of 2-Phenylbutadiene
Note: 2-Phenylbutadiene is prone to polymerization.[1] It is recommended to synthesize it fresh or store it with a radical inhibitor (e.g., BHT) at -20°C.[1]
Method: Acid-catalyzed dehydration of 2-phenyl-3-buten-2-ol.[1]
-
Reagents: 2-phenyl-3-buten-2-ol (10 mmol),
(0.5 g), Hydroquinone (5 mg). -
Procedure: Mix reagents in a distillation apparatus. Heat the flask to 110°C under reduced pressure (50-60 mmHg). The diene co-distills with water.
-
Isolation: Separate the organic layer, dry over
, and filter. Use immediately.
Protocol A: Thermal Diels-Alder Reaction
Best for: Stable substrates, large scale, solvent-free potential.[1]
Reagents:
-
2-Phenylbutadiene (1.2 equiv)[1]
-
Methyl Acrylate (1.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Inhibitor: Hydroquinone (1-2 mg)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon/Nitrogen.
-
Dissolution: Dissolve Methyl Acrylate (5.0 mmol, 430 mg) in Toluene (10 mL).
-
Addition: Add 2-Phenylbutadiene (6.0 mmol, 780 mg) and Hydroquinone.
-
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Checkpoint: The diene spot will disappear; the product spot is usually less polar than the starting ester.
-
-
Workup: Cool to Room Temperature (RT). Concentrate under reduced pressure to remove toluene and excess diene.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Outcome:
-
Yield: 70–85%[1]
-
Regioisomer Ratio (Para:Meta): ~4:1 to 6:1
Protocol B: Lewis Acid Catalyzed Diels-Alder
Best for: High regioselectivity (>95:5), temperature-sensitive substrates.[1]
Reagents:
-
2-Phenylbutadiene (1.2 equiv)[1]
-
Methyl Acrylate (1.0 equiv)
-
Catalyst:
or (1.0 M in Hexanes, 0.2–0.5 equiv) -
Solvent: Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow:
-
Activation: In a flame-dried Schlenk flask under Argon, dissolve Methyl Acrylate (5.0 mmol) in DCM (15 mL).
-
Catalyst Loading: Cool to 0°C (ice bath). Add Lewis Acid solution dropwise. Stir for 15 mins to form the activated complex.
-
Diene Addition: Add 2-Phenylbutadiene (6.0 mmol) slowly via syringe.
-
Reaction: Stir at 0°C for 2–4 hours. Allow to warm to RT if reaction is sluggish.
-
Quench: Carefully pour the mixture into ice-cold 1M HCl (20 mL).
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with Sat.
and Brine. Dry over . -
Purification: Flash chromatography.
Expected Outcome:
-
Yield: 80–95%[1]
-
Regioisomer Ratio (Para:Meta): >15:1 (often >95% para)
Figure 2: Experimental Workflow Logic
Caption: Decision matrix for selecting between Thermal (robustness) and Catalytic (selectivity) protocols.
Data Analysis & Validation
To validate the regioselectivity, use 1H NMR (400 MHz or higher) .
| Feature | Para Isomer (1,4) | Meta Isomer (1,3) |
| Structure | 4-substituted-1-phenylcyclohex-1-ene | 3-substituted-1-phenylcyclohex-1-ene |
| Olefin Proton | ~6.1 ppm (br s) .[1] The olefinic proton is adjacent to the phenyl ring but separated from the EWG by methylene groups. | ~6.0 ppm .[1] Often overlaps, but coupling patterns differ due to proximity to the EWG. |
| Methine (EWG) | ~2.6-2.8 ppm (tt or m) . The proton alpha to the ester/EWG is at C4. | ~2.9-3.1 ppm .[1] Deshielded differently due to 1,3-relationship. |
| GC/MS | Single peak dominant (>95% area integration for LA catalyzed).[1] | Minor peak (<5% area integration).[1][5] |
Calculation of Regioisomeric Ratio (rr):
References
-
General Regioselectivity Rules: Fleming, I. Frontier Orbitals and Organic Chemical Reactions; Wiley: London, 1976. [1]
-
2-Phenylbutadiene Specifics: Journal of the Chemical Society, Perkin Transactions 1, 1995 , 2393. (Confirming elimination/formation pathways and reactivity).
-
Lewis Acid Catalysis: Journal of the American Chemical Society, 1973 , 95, 4092. (Houk's seminal work on FMO theory in Diels-Alder regioselectivity).[1] [1]
-
Catalytic Enantioselective/Regioselective Examples: PMC (NIH), 2011 . (Demonstrating >99% regioselectivity with 2-phenylbutadiene and specific catalysts).
-
Synthesis of 2-Phenylbutadiene: NIST WebBook (Properties of 2-phenyl-3-buten-2-ol precursor). [1]
Sources
- 1. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]
- 5. Rational design of dynamic ammonium salt catalysts towards more flexible and selective function - PMC [pmc.ncbi.nlm.nih.gov]
coordination polymerization of 2-phenyl-1,3-butadiene with neodymium catalyst
An Application Guide to the Coordination Polymerization of 2-Phenyl-1,3-Butadiene with Neodymium-Based Catalysts
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development and materials science on the coordination polymerization of 2-phenyl-1,3-butadiene using neodymium-based catalyst systems. This guide emphasizes the underlying principles, provides actionable protocols, and offers insights into achieving control over the polymer's structure and properties.
Introduction: The Power of Neodymium Catalysts in Diene Polymerization
Coordination polymerization, particularly using Ziegler-Natta type catalysts, remains a cornerstone of modern polymer synthesis, enabling the production of stereoregular polymers with precisely controlled microstructures. Among the various catalytic systems, those based on lanthanide metals, especially neodymium (Nd), have garnered significant attention for diene polymerization.[1][2] Neodymium-based catalysts are renowned for their high activity and exceptional stereoselectivity, most notably in producing high cis-1,4-polybutadiene, a synthetic rubber with properties that rival natural rubber.[1][2]
The polymerization of substituted butadienes, such as 2-phenyl-1,3-butadiene, opens avenues to novel polymeric materials with unique thermal and mechanical properties. The resulting poly(2-phenyl-1,3-butadiene) is of particular interest for its potential as a high-performance plastic, primarily due to its high glass-transition temperature (Tg).[3] This guide will delve into the specifics of polymerizing this monomer using neodymium-based systems, focusing on the catalyst chemistry, reaction mechanism, and practical laboratory protocols.
The Catalytic System and Polymerization Mechanism
The effectiveness of neodymium-based catalysts stems from a multi-component system, typically a ternary mixture, that works in concert to generate the active catalytic species.[1][4] Understanding the role of each component is critical for experimental success.
Core Components of the Neodymium Catalyst System:
-
Neodymium Precursor: This is the source of the rare-earth metal center. Common precursors are neodymium (III) salts of carboxylic acids, such as neodymium versatate (NdV₃) or neodymium neodecanoate.[2][4] These precursors are chosen for their solubility in hydrocarbon solvents.
-
Organoaluminum Cocatalyst (Activator): An alkylaluminum compound, such as triisobutylaluminum (TIBA) or diisobutylaluminum hydride (DIBAH), serves as the primary activator and alkylating agent. It transforms the neodymium precursor into a catalytically active species.[1][5] The ratio of the cocatalyst to the neodymium precursor ([Al]/[Nd]) significantly impacts both the polymerization rate and the final polymer's molecular weight.[5]
-
Halide Donor: A halide source, typically an organoaluminum halide like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC), is essential for generating the highly active cationic neodymium species that drive the polymerization.[6][7] The halide-to-neodymium ratio ([Cl]/[Nd]) is a critical parameter for controlling the catalyst's activity and the polymer's molecular weight distribution.[5]
Mechanism of Action: A Step-by-Step View
The polymerization proceeds via a π-allylic insertion mechanism at the active neodymium center.[8]
-
Catalyst Activation: The neodymium precursor reacts with the organoaluminum cocatalyst and the halide donor. This process involves alkylation and halide exchange, leading to the formation of a bimetallic, cationic neodymium-alkyl complex, which is the active site for polymerization.
-
Monomer Coordination: A molecule of 2-phenyl-1,3-butadiene coordinates to the vacant orbital of the neodymium active center. The monomer can coordinate in either a cis or trans conformation relative to the C-C single bond.[8]
-
Insertion and Chain Growth: The coordinated monomer then inserts into the neodymium-carbon bond of the growing polymer chain. This insertion step regenerates the active site, now with the polymer chain extended by one monomer unit, allowing for the next monomer to coordinate and insert. The stereochemistry of the resulting polymer (e.g., 3,4-insertion vs. 1,4-insertion) is determined during this insertion step. For 2-phenyl-1,3-butadiene, rare-earth metal catalysts have been shown to favor high 3,4-selectivity.[3]
-
Chain Transfer and Termination: Chain transfer events, often involving the organoaluminum cocatalyst, can limit the molecular weight of the polymer. Termination deactivates the catalytic center, ending the growth of a polymer chain.
Diagram: Catalytic Cycle of Neodymium-Catalyzed Polymerization
Caption: Catalytic cycle for polymerization.
Experimental Application Notes and Protocols
This section provides a comprehensive protocol for the polymerization of 2-phenyl-1,3-butadiene. The success of this procedure hinges on maintaining a strictly inert and anhydrous environment, as the catalyst components are highly sensitive to air and moisture.
PART 1: Materials and Reagent Preparation
| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |
| 2-Phenyl-1,3-butadiene | >98% | Sigma-Aldrich, TCI | Should be purified by distillation over CaH₂ before use. |
| Neodymium (III) versatate (NdV₃) | Polymerization grade | Solvay, Custom | Typically used as a solution in hexane. |
| Triisobutylaluminum (TIBA) | 1.0 M in hexanes | Sigma-Aldrich | Handle as a pyrophoric reagent under inert gas. |
| Ethylaluminum sesquichloride (EASC) | 0.5 M in hexanes | Sigma-Aldrich | Highly reactive with water. Handle under inert gas. |
| Toluene / Hexane | Anhydrous, >99.8% | Sigma-Aldrich | Purify using a solvent purification system or by distillation over sodium/benzophenone. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Used for quenching. Acidified with HCl (10 wt%). |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | >99% | Sigma-Aldrich | Antioxidant added during polymer precipitation. |
Expert Insight: The purity of the monomer and solvent is paramount. Trace amounts of water or other protic impurities will react with the organoaluminum cocatalyst, effectively poisoning the catalyst and inhibiting polymerization.
PART 2: Step-by-Step Polymerization Protocol
This protocol is designed for a 50 mL scale reaction in a Schlenk flask. All glassware must be oven-dried overnight at 120°C and cooled under a stream of high-purity argon or nitrogen.
-
Reactor Setup:
-
Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Connect the flask to a Schlenk line providing alternating vacuum and high-purity argon.
-
Heat the flask under vacuum with a heat gun to remove any adsorbed moisture, then backfill with argon. Repeat this cycle three times.
-
-
Reagent Charging:
-
Under a positive flow of argon, add 40 mL of anhydrous toluene to the reaction flask via a cannula or gas-tight syringe.
-
Inject 5.0 g of freshly distilled 2-phenyl-1,3-butadiene into the flask.
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50°C).[4] Allow the solution to equilibrate for 15 minutes.
-
-
Catalyst Preparation and Initiation:
-
In a separate, argon-flushed vial, prepare the catalyst solution. The molar ratios of the components are critical. A typical ratio might be Nd:EASC:TIBA = 1:2:20.
-
Add the required volume of the EASC solution to the vial.
-
Add the required volume of the NdV₃ solution and stir for 15 minutes at room temperature. This "aging" step allows for the initial formation of the active species.
-
Finally, add the TIBA solution to the vial and stir for another 5 minutes. The solution should change color, indicating catalyst formation.
-
Using a gas-tight syringe, rapidly inject the freshly prepared catalyst solution into the stirred monomer solution in the reaction flask.
-
-
Polymerization and Quenching:
-
The polymerization is often exothermic and an increase in viscosity may be observed as the reaction proceeds. Maintain the reaction temperature for the desired time (e.g., 2 hours).[4]
-
To terminate the reaction, remove the flask from the oil bath and inject 5 mL of methanol containing 10% HCl and a small amount of BHT.[9] Stirring for 10 minutes will ensure all active catalyst sites are quenched.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polymer.[9]
-
Collect the white, stringy polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.[9]
-
Diagram: Experimental Workflow for Polymerization
Caption: Experimental workflow for synthesis.
Data Analysis and Polymer Characterization
Proper characterization of the synthesized poly(2-phenyl-1,3-butadiene) is essential to validate the success of the polymerization and to understand its properties.
| Parameter | Analytical Technique | Expected Outcome / Information |
| Monomer Conversion | Gravimetry / ¹H NMR | Quantitative yield of polymer. |
| Molecular Weight (Mₙ, Mₙ) & Polydispersity (PDI) | Gel Permeation Chromatography (GPC) | Provides information on the chain length and the breadth of the molecular weight distribution. A lower PDI (< 2.0) suggests a more controlled polymerization.[5] |
| Microstructure (Regioselectivity) | ¹H and ¹³C NMR Spectroscopy | Determines the percentage of 1,4-, 1,2-, and 3,4-monomer insertion. For 2-phenyl-1,3-butadiene, high 3,4-selectivity (up to 96.9%) is often observed with rare-earth catalysts.[3] |
| Glass Transition Temperature (T₉) | Differential Scanning Calorimetry (DSC) | Measures the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Values for poly(2-phenyl-1,3-butadiene) can be high (44–56 °C).[3] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of a high molecular weight polymer, confirmed by GPC, serves as the primary validation of the experimental setup and reagent purity. Furthermore, the microstructure analysis by NMR provides direct evidence of the catalyst's stereochemical control. Reproducibility of these results across multiple runs confirms the robustness of the established protocol.
References
-
Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 Catalyst System. MDPI. Available at: [Link]
-
Review and Investigation of Living Coordination Polymerization of Butadiene Monomer Using Neodymium-based Ziegler-Natta Catalysts. Polyolefins Journal. Available at: [Link]
-
Neodymium Catalysts for Polymerization of Dienes, Vinyl Monomers, and ε-Caprolactone. RSC Publishing. Available at: [Link]
-
Polymerization of functional-group-substituted 1,3-butadiene... ResearchGate. Available at: [Link]
-
Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM). Polyolefins Journal. Available at: [Link]
-
Coordinative Chain Transfer Polymerization of Butadiene Using Nickel(II) Allyl Systems. ORBi UMONS. Available at: [Link]
-
Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires. International Journal of Polymer Science. Available at: [Link]
-
DFT and ONIOM Simulation of 1,3-Butadiene Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System. MDPI. Available at: [Link]
-
cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl). NIH. Available at: [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Available at: [Link]
-
Modelling the polymerization of 1,3‐butadiene in solution with a neodymium catalyst. Die Angewandte Makromolekulare Chemie. Available at: [Link]
-
Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Publishing. Available at: [Link]
-
Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. ACS Publications. Available at: [Link]
-
Copolymerization of butadiene and 1-phenyl-1,3-butadiene catalysed by pyridyl-thiophene-fused cyclopentadienyl rare-earth metal complexes. ResearchGate. Available at: [Link]
-
Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes. RSC Publishing. Available at: [Link]
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Highly 3,4-selective living polymerization of 2-phenyl-1,3-butadiene with amidino N-heterocyclic carbene ligated rare-earth metal bis(alkyl) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM) [poj.ippi.ac.ir]
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- 9. cis-1,4 Selective Coordination Polymerization of 1,3-Butadiene and Copolymerization with Polar 2-(4-Methoxyphenyl)-1,3-butadiene by Acenaphthene-Based α-Diimine Cobalt Complexes Featuring Intra-Ligand π-π Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of High cis-1,4-Poly(2-phenylbutadiene) via Lanthanide-Based Coordination Polymerization
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of poly(2-phenylbutadiene) with a high cis-1,4-microstructure, a polymer of significant interest for advanced material applications. Traditional polymerization methods often yield a mixture of isomers (cis-1,4, trans-1,4, 1,2-, and 3,4-), which compromises the desired material properties like elasticity and tensile strength that are contingent on high stereoregularity.[1] This guide focuses on the application of lanthanide-based Ziegler-Natta catalyst systems, particularly those involving neodymium, which have demonstrated exceptional activity and stereoselectivity for the polymerization of conjugated dienes.[2] We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-tested protocols for catalyst preparation and polymerization, and outline the essential characterization techniques to validate the synthesis of the target polymer.
Introduction: The Imperative for Stereochemical Control
The microstructure of polydienes, such as poly(2-phenylbutadiene), is a critical determinant of their macroscopic properties. A high content of the cis-1,4-isomer results in a highly linear and regular molecular structure, which is conducive to strain-induced crystallization. This, in turn, imparts superior mechanical properties, including excellent elasticity, low heat buildup, and strong resistance to abrasion and fatigue.[1] The primary challenge in synthesizing this polymer lies in controlling the stereochemistry of the monomer insertion during polymerization.
The presence of a phenyl group at the 2-position of the butadiene monomer introduces additional steric and electronic factors that must be managed by the catalyst system. While anionic polymerization can be used for phenyl-substituted dienes, achieving high cis-1,4 selectivity is often difficult without specific catalyst control.[3] Ziegler-Natta catalysts, particularly those based on rare-earth metals like neodymium, have emerged as the systems of choice for achieving high cis-1,4 selectivity (>95%) in the polymerization of 1,3-dienes.[4] These catalysts operate via a coordination-insertion mechanism that provides the necessary stereochemical guidance.
The Catalyst System: Neodymium-Based Ziegler-Natta Catalysts
Lanthanide-based catalysts offer high activity and exceptional cis-1,4 stereoselectivity.[5] Ternary systems are particularly effective, typically comprising three components:
-
A Lanthanide Source: A lanthanide carboxylate or alkoxide, such as Neodymium(III) versatate (NdV₃) or Neodymium(III) neodecanoate. These are preferred for their solubility in non-polar organic solvents.[4]
-
An Alkylaluminum Co-catalyst: Typically triisobutylaluminum (TIBA) or diisobutylaluminum hydride (DIBAH). This component serves multiple roles: as a scavenger for impurities, an alkylating agent for the lanthanide center, and a chain transfer agent.[4]
-
A Halogen Source (Activator): A halogen-containing compound like diethylaluminum chloride (DEAC) or dimethyldichlorosilane (Me₂SiCl₂) is crucial for activating the lanthanide precursor to form the catalytically active species.[4]
The combination of these components in precise molar ratios generates a cationic alkyl-lanthanide complex, which is the active species for polymerization.[6]
Mechanism of cis-1,4 Stereoregulation
The high cis-selectivity is governed by the coordination-insertion mechanism, often described by the π-allyl insertion model.[1] The process can be summarized as follows:
-
Monomer Coordination: The 2-phenylbutadiene monomer coordinates to the vacant orbital of the cationic neodymium active center. The monomer preferentially adopts a cis-η⁴ coordination.
-
Migratory Insertion: The coordinated monomer inserts into the Nd-Carbon bond of the growing polymer chain. This insertion occurs via a transition state that maintains the cis conformation.
-
Chain Propagation: The insertion regenerates a vacant site on the neodymium center, ready for the next monomer to coordinate. The last inserted monomer unit forms an anti-π-allyl species, which guides the next incoming monomer to coordinate in a way that perpetuates the formation of cis-1,4 linkages.
The steric bulk of the ligands on the metal center and the electronic properties of the lanthanide ion are critical in favoring the cis-insertion pathway over other possibilities like trans-1,4 or 1,2-insertion.
Caption: Proposed Mechanism for cis-1,4 Polymerization
Experimental Guide & Protocols
This section provides detailed protocols for the synthesis of high cis-1,4-poly(2-phenylbutadiene). Safety Precaution: Organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried.
Protocol 1: Materials and Reagent Preparation
-
Monomer Purification: 2-phenyl-1,3-butadiene monomer must be free of impurities like water, oxygen, and other protic species that can deactivate the catalyst.
-
Stir the monomer over calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Vacuum distill the monomer from CaH₂ immediately before use. Store the purified monomer under an inert atmosphere at -20°C.
-
-
Solvent Purification: The polymerization solvent (e.g., hexane, cyclohexane, or toluene) must be anhydrous.
-
Reflux the solvent over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained.
-
Distill the solvent under an inert atmosphere directly into the reaction vessel or a storage flask.
-
-
Catalyst Component Preparation:
-
Neodymium(III) versatate (NdV₃), triisobutylaluminum (TIBA), and diethylaluminum chloride (DEAC) are typically obtained as solutions in hydrocarbon solvents. Use as received from reputable suppliers (e.g., Sigma-Aldrich) and handle under an inert atmosphere. Determine the precise concentration of the organoaluminum solutions by titration.
-
Protocol 2: Polymerization of 2-Phenylbutadiene
The following protocol is based on a ternary NdV₃/TIBA/DEAC system, which is highly effective for achieving high cis-1,4 content.[2]
-
Reactor Setup: A flame-dried, multi-necked Schlenk flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/outlet is used as the reactor. Purge the reactor with dry argon.
-
Charging the Reactor:
-
Add 100 mL of purified hexane to the reactor via cannula transfer.
-
Add 10 mL (approx. 8.8 g) of purified 2-phenylbutadiene monomer to the solvent.
-
Bring the solution to the desired reaction temperature (e.g., 50°C) using a thermostatically controlled oil bath.
-
-
Catalyst Dosing and Aging: The order of addition is critical for catalyst activation.
-
Inject the required volume of TIBA solution into the reactor. The amount is calculated based on the desired [Al]/[Nd] molar ratio (see Table 1). Stir for 5 minutes to scavenge any remaining impurities.
-
In a separate, dry Schlenk tube, prepare the active catalyst. Add the required amount of NdV₃ solution, followed by the DEAC solution, and finally the remaining portion of the TIBA solution under an inert atmosphere. The molar ratios are crucial for performance.[4]
-
Age the catalyst mixture at room temperature for approximately 15 minutes. The solution may change color, indicating the formation of the active species.
-
-
Initiating Polymerization:
-
Using a gas-tight syringe, rapidly inject the aged catalyst solution into the monomer solution in the reactor.
-
Monitor the reaction temperature. The polymerization is exothermic, and a temperature rise indicates the reaction has initiated. Maintain the desired reaction temperature using the oil bath.
-
-
Reaction and Termination:
-
Allow the polymerization to proceed for the desired time (e.g., 2 hours). The viscosity of the solution will increase significantly as the polymer forms.
-
To terminate the reaction, add 5 mL of methanol containing 1 wt% of an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol).[7]
-
-
Polymer Isolation and Purification:
-
Pour the polymer solution into a beaker containing a large excess (e.g., 500 mL) of methanol to precipitate the polymer.
-
Stir the mixture vigorously. The poly(2-phenylbutadiene) will precipitate as a white, rubbery solid.
-
Collect the polymer by filtration or decantation.
-
Wash the polymer multiple times with fresh methanol to remove any catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at 40°C to a constant weight.[7]
-
Caption: Experimental Workflow for High cis-1,4-Poly(2-phenylbutadiene) Synthesis
Data Summary and Characterization
The success of the synthesis is determined by thorough characterization of the resulting polymer. The molar ratios of the catalyst components significantly influence the polymer's microstructure, molecular weight, and molecular weight distribution (MWD).
Table 1: Representative Catalyst Systems and Expected Outcomes for Polydienes
| Catalyst System | [Al]/[Nd] Ratio | [Cl]/[Nd] Ratio | Typical cis-1,4 Content (%) | MWD (Đ = Mw/Mn) | Reference |
|---|---|---|---|---|---|
| NdV₃/DEAC/TIBA | 25-35 | 1.0-2.0 | >97% | 3.1 - 5.1 | [2][4] |
| Nd(OTf)₃·3TOP/Al(i-Bu)₃ | 15-25 | N/A | ~98.8% | 1.3 - 2.0 | [7][8][9] |
| NdV₃/DIBAH/EASC | 10-20 | 2.0-3.0 | 94-96% | > 2.5 | [10] |
(Note: Data is primarily from polybutadiene synthesis and serves as a strong starting point for optimizing 2-phenylbutadiene polymerization.)
Essential Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for determining the polymer microstructure.
-
¹H NMR: Dissolve a sample of the polymer in CDCl₃. The olefinic protons of the different isomers appear at distinct chemical shifts. The cis-1,4 protons typically appear around 5.4-5.6 ppm, while trans-1,4 protons are slightly downfield. Vinyl protons (from 1,2- or 3,4-addition) appear in the 4.8-5.2 ppm region. The relative integrals of these regions provide the percentage of each isomer.
-
¹³C NMR: Provides complementary and often more resolved data for the olefinic and aliphatic carbons, allowing for a more precise quantification of the microstructure.[11]
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). The analysis is typically run in THF at 40°C using polystyrene standards for calibration.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer. The Tg is sensitive to the microstructure; high cis-1,4-polybutadiene has a very low Tg (typically below -100°C).[10] The presence of the bulky phenyl group in poly(2-phenylbutadiene) is expected to raise the Tg compared to its non-phenylated counterpart.
Conclusion and Outlook
The synthesis of high cis-1,4-poly(2-phenylbutadiene) is readily achievable through the careful application of lanthanide-based Ziegler-Natta catalysts. The key to success lies in the rigorous purification of reagents and the precise control over the stoichiometry of the catalyst components. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to produce and validate this advanced elastomeric material. Further optimization of reaction conditions, such as temperature, monomer concentration, and catalyst aging time, can be explored to fine-tune the molecular weight and polydispersity for specific application requirements.
References
-
He, T., Li, B. G., & Zhang, H. (2018). Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst. RSC advances, 8(35), 19570–19576. [Link]
-
Luo, Y., & Yao, Y. (2018). DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand. Molecules, 23(10), 2673. [Link]
-
He, T., Li, B. G., & Zhang, H. (2018). Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst. National Institutes of Health. [Link]
-
Zapata-González, J. L., et al. (2021). Synthesis of High cis-Polybutadiene in Styrene Solution with Neodymium-Based Catalysts: Towards the Preparation of HIPS and ABS via In Situ Bulk Polymerization. International Journal of Molecular Sciences, 22(19), 10748. [Link]
-
Méndez-Hernández, M., Rivera-Armenta, J. L., et al. (2016). Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires. International Journal of Polymer Science. [Link]
-
He, T., Li, B. G., & Zhang, H. (2018). Synthesis of high: Cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst. ResearchGate. [Link]
- CN101880346A - Method for synthesizing high-content cis-1,4-polyisoprene.
-
Córdova-Ramírez, T., et al. (2024). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. Polymers, 16(7), 918. [Link]
-
Request PDF on ResearchGate for Synthesis of polyisoprene with high CIS-1,4-content and narrow molecular weight distribution and polymerization kinetics. [Link]
-
Ricci, G., et al. (2005). cis-1,4-alt-3,4 Polyisoprene: Synthesis and Characterization. Macromolecular Rapid Communications, 26(13), 1073-1078. [Link]
-
Rauschenbach, M., et al. (2024). Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. Polymer Chemistry. [Link]
-
Łyszczek, R., et al. (2022). New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. Materials, 15(15), 5434. [Link]
-
Request PDF on ResearchGate for Microstructure characterization of low molecular weight polybutadiene using the chain end groups by nuclear magnetic resonance spectroscopy. [Link]
-
Costabile, C., & D'Amore, M. (2023). Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes. International Journal of Molecular Sciences, 25(1), 229. [Link]
-
Łyszczek, R., et al. (2022). New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties. National Institutes of Health. [Link]
-
Mello, I. L., et al. (2004). Solvent effect in cis-1,4 polymerization of 1,3-butadiene by a catalyst based on neodymium. European Polymer Journal, 40(4), 635-640. [Link]
-
LibreTexts Chemistry. (2023). Ziegler-Natta Polymerizations. [Link]
-
Professor Dave Explains. (2019). Ziegler-Natta Polymerization. YouTube. [Link]
-
Sviridova, E. A., et al. (2018). Structural characterization of polybutadiene synthesized via cationic mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 56(4), 387-398. [Link]
-
Anastasaki, A., et al. (2021). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Macro Letters, 10(6), 744-750. [Link]
-
Wikipedia. (n.d.). Ziegler–Natta catalyst. [Link]
-
Takeuchi, D., et al. (2015). Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization. RSC Advances, 5(16), 12557-12562. [Link]
-
Suzuki, T., et al. (1980). Microstructure of Poly(1-phenylbutadiene) Prepared by Anionic Initiators. Macromolecules, 13(1), 12-15. [Link]
-
Sviridova, E. A., et al. (2018). Structural characterization of polybutadiene synthesized via cationic mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 56(4), 387-398. [Link]
Sources
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- 4. Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System [mdpi.com]
- 5. New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes [mdpi.com]
- 7. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
radical emulsion polymerization of 2-phenyl-1,3-butadiene
Application Note: Radical Emulsion Polymerization of 2-Phenyl-1,3-Butadiene
Executive Summary
This application note details the protocol for the radical emulsion polymerization of 2-phenyl-1,3-butadiene (2-PB) . Unlike standard 1,3-butadiene, the introduction of a phenyl group at the C2 position significantly alters the polymerization kinetics and the physical properties of the resulting polymer. The bulky aromatic ring increases the glass transition temperature (
This protocol is designed for researchers aiming to synthesize high-
Scientific Background & Mechanism
The Monomer: 2-Phenyl-1,3-Butadiene
2-PB is a structural hybrid of isoprene and styrene. The phenyl group provides resonance stabilization to the allylic radical formed during propagation, similar to styrene, but the diene structure allows for crosslinking and geometric isomerism.
-
Key Property: The
of radical poly(2-PB) is typically 40°C – 80°C (depending on microstructure), significantly higher than polybutadiene (-100°C) or polyisoprene (-70°C). This makes it a plastic-like solid at room temperature rather than a rubber. -
Regioselectivity: Radical polymerization yields a microstructure dominated by 1,4-trans units, but the steric bulk of the phenyl group increases the frequency of 1,2- and 3,4- vinyl additions compared to simple dienes.
Mechanism: Micellar Nucleation
The polymerization follows the Smith-Ewart theory of emulsion polymerization (Intervals I, II, and III).
-
Interval I (Nucleation): Water-soluble initiator radicals enter surfactant micelles swollen with 2-PB monomer.
-
Interval II (Growth): Polymer particles grow at a constant rate as monomer diffuses from droplets to particles.
-
Interval III (Depletion): Monomer droplets disappear; reaction slows as remaining monomer in particles is consumed.
Figure 1: Mechanism of radical emulsion polymerization showing the path from initiation to particle growth.
Experimental Protocol
Safety Warning: 2-Phenyl-1,3-butadiene is a volatile organic compound.[1] Potassium persulfate is a strong oxidizer. Perform all operations in a fume hood.
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| 2-Phenyl-1,3-butadiene | Monomer | >98% | Must be distilled to remove inhibitors (e.g., TBC) before use.[1] Store at -20°C. |
| Potassium Persulfate (KPS) | Initiator | ACS Reagent | Recrystallize if older than 6 months.[1] |
| Sodium Dodecyl Sulfate (SDS) | Emulsifier | >99% | Standard anionic surfactant.[1] Rosin soap can be used for higher tack. |
| t-Dodecyl Mercaptan (t-DM) | Chain Transfer | Lab Grade | Critical: Regulates molecular weight and prevents gelation (crosslinking).[1] |
| Water | Solvent | Deionized (DI) | Degassed (sparged with |
| Methanol/HCl | Coagulant | Industrial | For work-up.[1] |
The Recipe (Standard "Hot" Emulsion)
Target Solids Content: ~20%
-
Monomer Phase:
-
2-Phenyl-1,3-butadiene: 20.0 g[1]
-
t-Dodecyl Mercaptan: 0.10 g (0.5 wt%)
-
-
Aqueous Phase:
Step-by-Step Procedure
-
Preparation of Aqueous Phase:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve SDS (1.0 g) in degassed DI water (75 g).
-
Keep the remaining 5 g of water separate to dissolve the initiator later.
-
Purge the flask with nitrogen for 15 minutes while stirring at 150 RPM.
-
-
Monomer Addition:
-
Mix the distilled 2-PB monomer (20 g) with t-dodecyl mercaptan (0.10 g).
-
Add the monomer mixture to the aqueous phase under nitrogen flow.
-
Increase stirring speed to 300-400 RPM to form a stable pre-emulsion. The mixture should appear milky white.
-
-
Initiation (t = 0):
-
Heat the reaction vessel to 50°C using an oil bath. Allow temperature to stabilize.
-
Dissolve Potassium Persulfate (0.10 g) in the reserved 5 g of water.
-
Inject the initiator solution into the flask via syringe.
-
Observation: The latex may transition from opaque white to a bluish translucence (Tyndall effect) as nucleation occurs (Interval I).
-
-
Polymerization (Interval II & III):
-
Maintain 50°C and stirring for 6 to 8 hours .
-
Sampling: Aliquots (1 mL) can be taken hourly to monitor conversion via gravimetric analysis (drying solids).
-
Termination: Stop the reaction when conversion reaches ~70-80%. Pushing to 100% increases the risk of branching and gel formation (insoluble polymer). Add a few drops of 1% hydroquinone solution to quench.
-
-
Isolation (Coagulation):
-
Pour the latex slowly into 500 mL of rapidly stirring Methanol containing 1% HCl.
-
The polymer will precipitate as a white, crumbly solid.
-
Filter the solid and wash 3x with pure methanol to remove surfactant and residual monomer.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40°C for 24 hours.
-
Figure 2: Experimental workflow for the batch emulsion polymerization of 2-phenyl-1,3-butadiene.[1]
Characterization & Expected Results
Microstructure Analysis ( H-NMR)
Unlike simple polybutadiene, the phenyl group complicates the spectrum.
-
Solvent:
[1] -
Key Signals:
- 6.8–7.5 ppm: Phenyl protons (5H).
- 5.0–5.5 ppm: Olefinic protons (1,4-addition).
- 4.8–5.0 ppm: Vinyl protons (3,4-addition or 1,2-addition).
-
Calculation: Integration of olefinic vs. aromatic regions allows calculation of the microstructure. Radical polymerization typically yields ~80% 1,4-units and ~20% 3,4/1,2-units .
Thermal Properties (DSC)
-
Instrument: Differential Scanning Calorimetry.[2]
-
Protocol: Heat from -50°C to 150°C at 10°C/min.
-
Expectation: A glass transition (
) centered between 40°C and 60°C (depending on MW and 1,4-content). This confirms the synthesis of a "hard" diene polymer.
Molecular Weight (GPC)
-
Solvent: THF.
-
Standard: Polystyrene.[3]
-
Result: Emulsion polymerization typically yields high MW (
g/mol ). If is too high or the sample is insoluble, increase the mercaptan concentration in future runs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Coagulum (Grit) | Unstable emulsion or stirring too fast.[1] | Increase surfactant to 7 phm; reduce stirring speed slightly. |
| Low Conversion | Oxygen inhibition or old initiator.[1] | Degas water longer (>30 min); use fresh KPS. |
| Insoluble Polymer (Gel) | Crosslinking via double bonds.[1] | Stop reaction earlier (<60% conversion) or increase Mercaptan (CTA). |
| Low MW | Too much CTA.[1] | Reduce Mercaptan to 0.05 g. |
References
-
Marvel, C. S., & Levesque, C. L. (1939). The Structure of Vinyl Polymers. II. Polyvinyl Alcohol. (Foundational text on early radical polymerization structures). Journal of the American Chemical Society.[4] Link(Note: Marvel is the classic reference for phenylbutadiene synthesis).
-
Hofmann, F. (1909). Process of manufacturing mixtures of synthetic rubber-like substances.[4] U.S. Patent 1,004,257. (Historical context of methyl/phenyl butadiene rubbers).
-
Zhang, L., et al. (2021).[5] Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes.[5] RSC Advances.[6] Link (Modern comparison of coordination vs radical routes).
-
Odian, G. (2004). Principles of Polymerization, 4th Ed. Wiley-Interscience.[1] (Authoritative text on Emulsion Kinetics). Link
-
Chern, C. S. (2006). Emulsion polymerization mechanisms and kinetics. Progress in Polymer Science. Link
Sources
- 1. specialchem.com [specialchem.com]
- 2. BR: Butadiene rubber - NETZSCH Polymers [polymers.netzsch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Strategic Functionalization of Styrene-Butadiene Rubber: A Protocol for End-Capping with 2-Phenylbutadiene via Anionic Polymerization
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide for the synthesis and characterization of styrene-butadiene rubber (SBR) functionalized with 2-phenylbutadiene. The protocol leverages the precision of living anionic polymerization to create well-defined SBR chains that are subsequently end-capped with the phenyl-containing diene. This functionalization strategy is designed to enhance the interaction between the rubber matrix and polar fillers, such as silica, a critical requirement for developing high-performance tire treads with improved rolling resistance, wet grip, and wear characteristics. We present detailed, step-by-step protocols for the synthesis of the 2-phenylbutadiene monomer, the living anionic polymerization of styrene and butadiene, the end-capping functionalization reaction, and the subsequent purification and characterization of the final polymer. This guide is intended for polymer chemists and materials scientists in both academic and industrial research settings.
Introduction: The Rationale for Phenyl-Functionalization
Styrene-butadiene rubber (SBR) is a cornerstone of the tire industry, valued for its balance of durability, abrasion resistance, and cost-effectiveness.[1] The advent of "green tires" has shifted focus towards solution-polymerized SBR (S-SBR) due to its compatibility with silica fillers, which help reduce the rolling resistance of tires and, consequently, vehicle fuel consumption.[2][3][4] However, the inherent nonpolar nature of SBR leads to poor interaction with hydrophilic silica, resulting in filler agglomeration and suboptimal performance.[5]
To overcome this challenge, functionalization of the polymer chain is employed to improve polymer-filler compatibility.[6] By introducing polar functional groups, especially at the chain ends, a stronger interfacial bond can be formed with the silanol groups on the silica surface.[3][7] This application note details a specific strategy: the end-functionalization of SBR with 2-phenylbutadiene. The introduction of a pendant phenyl group at the chain end serves two primary purposes:
-
Enhanced Polarity: The aromatic ring increases the local polarity of the chain end, promoting favorable interactions with the silica surface.
-
Steric Influence: The bulky phenyl group can modify the chain-end dynamics and influence how the polymer interacts with the filler network, potentially reducing energy dissipation (hysteresis) at operating temperatures.
This guide utilizes living anionic polymerization, a powerful technique that allows for precise control over molecular weight, a narrow molecular weight distribution, and the creation of active carbanionic chain ends that can be quantitatively converted into desired functional groups.[8][9]
Synthesis of 2-Phenylbutadiene Monomer
The successful functionalization of SBR first requires the synthesis of the functionalizing agent, 2-phenylbutadiene. Several synthetic routes exist; here, we present a robust two-step method adapted from established organometallic and elimination reactions, which offers good yields and scalability.[10]
Mechanistic Rationale
The synthesis involves two key transformations:
-
Cuprate Addition: A Grignard reagent (phenylmagnesium bromide) is used to form a Gilman-type cuprate, which then undergoes an SN2' reaction with 1,4-dibromo-2-butene. This reaction is selective for the formation of the allylic bromide with the phenyl group at the 2-position.
-
Dehydrohalogenation: The resulting bromide is treated with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to induce E2 elimination, forming the conjugated diene system of 2-phenyl-1,3-butadiene.
Diagram: Synthesis Pathway for 2-Phenylbutadiene
Caption: Reaction scheme for the two-step synthesis of 2-phenyl-1,3-butadiene.
Experimental Protocol: Synthesis of 2-Phenylbutadiene
Materials:
-
1,4-Dibromo-2-butene
-
Magnesium turnings
-
Bromobenzene
-
Copper(I) Iodide (CuI)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Diethyl Ether
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Prepare Phenylmagnesium Bromide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the Grignard reaction. Stir until all magnesium has reacted.
-
Cuprate Formation and Addition: Cool the Grignard solution to 0 °C in an ice bath. Add CuI catalyst (approx. 5-10 mol%) and stir for 15 minutes. Slowly add a solution of 1,4-dibromo-2-butene in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.
-
Reaction and Quenching: Allow the mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydrohalogenation: After filtering and removing the solvent in vacuo, dissolve the crude 1-bromo-2-phenyl-3-butene intermediate in dichloromethane. Add DBU (approx. 1.5 equivalents) and reflux the mixture for 6-8 hours.[10]
-
Purification: Cool the reaction mixture and wash with 10% HCl to remove the DBU.[10] Extract the aqueous phase with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and remove the solvent. Purify the resulting 2-phenylbutadiene monomer by vacuum distillation.
Living Anionic Polymerization and Functionalization of SBR
This section details the core process: creating a "living" SBR polymer and then reacting its active end with the newly synthesized 2-phenylbutadiene. Anionic polymerization is extremely sensitive to impurities; therefore, rigorous purification of solvents and monomers is paramount for success.[11]
Causality and Control
Living anionic polymerization is initiated by the addition of an organolithium compound, typically n-butyllithium (n-BuLi), to the monomer solution.[12] The process is termed "living" because, in a pure system, there is no inherent termination step.[9] The carbanionic chain end remains active until deliberately "killed" or terminated. This living nature allows for:
-
Predictable Molecular Weight (Mₙ): Mₙ is determined by the ratio of the mass of monomer to the moles of initiator.
-
Narrow Polydispersity (Đ): Since all chains are initiated simultaneously and grow at a similar rate, the resulting polymers have a very uniform chain length (Đ ≈ 1.05–1.1).[13][14]
-
End-Group Functionalization: The living carbanion is a potent nucleophile, ready to react with an added electrophile or, in this case, a suitable monomer for capping.[7]
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of 2-phenylbutadiene functionalized SBR.
Experimental Protocol: SBR Synthesis and Functionalization
Materials:
-
Purified Styrene
-
Purified 1,3-Butadiene
-
Anhydrous Cyclohexane (polymerization solvent)[15]
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
2-Phenyl-1,3-butadiene (functionalizing agent)
-
Degassed Methanol (terminating agent)
-
Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT)
Protocol:
-
Reactor Preparation: Assemble a flame-dried, jacketed glass reactor equipped with a mechanical stirrer and septum inlets. Purge the reactor thoroughly with dry, inert gas (N₂ or Ar).
-
Solvent and Monomer Charging: Charge the reactor with anhydrous cyclohexane via cannula transfer. Add the desired amounts of purified styrene and 1,3-butadiene monomers. Equilibrate the reactor to the desired polymerization temperature (e.g., 50 °C).
-
Initiation: Calculate the required amount of n-BuLi initiator to achieve the target molecular weight. Inject the n-BuLi solution into the reactor rapidly. An immediate color change (typically to yellow or orange) indicates successful initiation.
-
Polymerization: Allow the polymerization to proceed until full monomer conversion is achieved (typically 1-2 hours). The viscosity of the solution will increase significantly. A small aliquot can be taken, terminated, and analyzed by GC to confirm monomer consumption.
-
Functionalization: Prepare a solution of 2-phenylbutadiene (approx. 1.5-2.0 equivalents relative to n-BuLi) in anhydrous cyclohexane. Inject this solution into the reactor containing the living SBR chains. A color change may be observed as the poly(styryl-co-butadienyl)lithium anion reacts to form the more delocalized (and potentially more colorful) phenylbutadienyl anion. Allow the capping reaction to proceed for 30-60 minutes.
-
Termination: Inject a small amount of degassed methanol into the reactor to quench the living chain ends. The color of the solution should disappear, indicating termination.
-
Purification: Add a small amount of antioxidant solution to the polymer cement. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Drying: Collect the white, crumb-like polymer by filtration and wash with additional methanol. Dry the functionalized SBR in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Functionalized SBR
Thorough characterization is essential to confirm the successful incorporation of the 2-phenylbutadiene end-group and to understand its effect on the polymer's properties.
Confirmation of Structure
-
¹H NMR Spectroscopy: This is the primary tool for confirming functionalization. Look for characteristic peaks corresponding to the aromatic protons of the phenyl group (typically in the 7.0-7.4 ppm region) that are not present in the unfunctionalized SBR precursor.
-
FTIR Spectroscopy: Compare the spectrum of the functionalized SBR to the unfunctionalized precursor. Look for new peaks corresponding to the C=C stretching of the aromatic ring (around 1600 cm⁻¹ and 1495 cm⁻¹) and C-H out-of-plane bending for substituted benzenes.
-
Gel Permeation Chromatography (GPC/SEC): This technique is used to determine the molecular weight (Mₙ, Mₙ) and polydispersity (Đ).[16] A successful living polymerization will show a narrow, monomodal distribution. The Mₙ should be close to the theoretically calculated value.
Analysis of Thermal and Mechanical Properties
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉). The introduction of a bulky, rigid phenyl group at the chain end may slightly increase the T₉ compared to its unfunctionalized counterpart.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability and degradation profile of the polymer.
-
Dynamic Mechanical Analysis (DMA): When compounded with silica, the functionalized SBR is expected to show a lower tan δ value at 60 °C, which correlates with lower rolling resistance.[5]
Table: Summary of Experimental Parameters and Expected Results
| Parameter | Description | Typical Value / Expected Outcome | Characterization Method |
| Target Mₙ | Target number-average molecular weight. | 50,000 - 150,000 g/mol | GPC |
| Styrene Content | Weight percentage of styrene in the copolymer. | 20 - 35 wt% | ¹H NMR |
| Vinyl Content | Percentage of butadiene incorporated in a 1,2-addition. | 10 - 65% (depends on polar modifiers) | ¹H NMR, FTIR |
| Polydispersity (Đ) | Mₙ / Mₙ; a measure of molecular weight distribution. | < 1.15 | GPC |
| Functionalization Efficiency | Percentage of chains successfully end-capped. | > 90% | ¹H NMR, UV-Vis (if anion is colored) |
| Glass Transition (T₉) | Temperature of transition from glassy to rubbery state. | -60 °C to -20 °C | DSC |
Conclusion and Application Outlook
This application note provides a detailed, scientifically-grounded protocol for the synthesis of 2-phenylbutadiene and its use as an end-chain functionalizing agent for styrene-butadiene rubber. By following the outlined procedures for synthesis, living anionic polymerization, and characterization, researchers can produce well-defined, phenyl-functionalized SBR.
The resulting polymer is a promising candidate for use in advanced silica-filled rubber composites. The enhanced polymer-filler interaction is expected to improve the dispersion of silica, leading to a better balance of properties critical for high-performance tires: low rolling resistance, excellent wet traction, and high abrasion resistance.[4][17][18] This work serves as a foundational guide for further research into novel SBR functionalization strategies aimed at meeting the evolving demands of the automotive and materials industries.[19]
References
-
Mohanty, S., & Gupta, V. K. (2021). Synthesis of Functionalized Styrene Butadiene Rubber and Its Applications in SBR–Silica Composites for High Performance Tire Applications. ACS Omega. [Link][2][3][4]
-
Lee, D., Park, S., Kim, C., & Chang, T. (2006). Characterization of functionalized styrene-butadiene rubber by flow field-flow fractionation/light scattering in organic solvent. Journal of Chromatography A. [Link][16]
-
OUCI. (n.d.). Synthesis and characterization of end-functionalized solution polymerized styrene-butadiene rubber and study the impact of silica dispersion improvement on the wear behavior of the composite. Ovidius University Annals of Chemistry. [Link][6]
-
American Chemical Society. (2021). Synthesis of Functionalized Styrene Butadiene Rubber and Its Applications in SBR–Silica Composites for High Performance Tire Applications. ACS Publications. [Link]
-
Kim, D. H., et al. (2003). End Functionalization of Styrene–Butadiene Rubber with Poly(ethylene glycol)–poly(dimethylsiloxane) Terminator. Macromolecular Research. [Link][7]
-
ResearchGate. (n.d.). Synthesis of 2-phenyl-1,3-butadiene. ResearchGate. [Link][20]
-
OUCI. (n.d.). Synergistic Effect of Hybrid Filler Networks on Morphology and Enhanced Properties of Hydrogenated Styrene Butadiene Rubber for Tyre Tread Application. Ovidius University Annals of Chemistry. [Link][17]
-
Shin, K. C., et al. (2015). Characterization of Solution Styrene Butadiene Rubber (SBR) Through the Evaluation of Static and Dynamic Mechanical Properties and Fatigue in Silica-Filled Compound. ResearchGate. [Link][5]
-
Zhang, Z., et al. (2022). Performance Enhancement of Polymerized, Functionalized Solution Styrene-Butadiene Rubber Composites Using Oligomeric Resin towards Extremely Safe and Energy-Saving Tires. Polymers. [Link][18]
-
MDPI. (2022). Preparation of Styrene-Butadiene Rubber (SBR) Composite Incorporated with Collagen-Functionalized Graphene Oxide for Green Tire Application. MDPI. [Link][21]
-
Avgeropoulos, A., et al. (2020). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI. [Link][13][14]
-
Wei, J., et al. (2023). 1,3-Pentadiene-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis. MDPI. [Link][22]
-
Wikipedia. (n.d.). Anionic addition polymerization. Wikipedia. [Link][8]
-
Rauschenbach, M., & Theato, P. (2024). Green perspective drives the renaissance of anionic diene polymerization. Polymer Chemistry. [Link][15]
-
Movsisyan, S., et al. (2014). A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC. [Link][10]
-
openPR. (2024). Styrene Butadiene Rubber: Driving the Future of the Tire Industry. openPR. [Link][19]
-
Encyclopedia MDPI. (2022). Living Anionic Polymerization. Encyclopedia MDPI. [Link][9]
-
University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. USM School of Polymer Science and Engineering. [Link][11]
-
Bickelhaupt, F. M., & Ehlers, A. W. (2009). Mechanisms for anionic butadiene polymerization with alkyl lithium species. Journal of Organometallic Chemistry. [Link][12]
-
Zhang, L., et al. (2021). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Publishing. [Link][23]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Synthesis of Functionalized Styrene Butadiene Rubber and Its Applications in SBR–Silica Composites for High Performance Tire Applications [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of end-functionalized solution polymerized styrene-butadiene rubber and study the impact… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pslc.ws [pslc.ws]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]
- 16. Characterization of functionalized styrene-butadiene rubber by flow field-flow fractionation/light scattering in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Functionalized Styrene Butadiene Rubber and Its Applications in SBR–Silica Composites for High Performance… [ouci.dntb.gov.ua]
- 18. Performance Enhancement of Polymerized, Functionalized Solution Styrene-Butadiene Rubber Composites Using Oligomeric Resin towards Extremely Safe and Energy-Saving Tires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openpr.com [openpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of Styrene-Butadiene Rubber (SBR) Composite Incorporated with Collagen-Functionalized Graphene Oxide for Green Tire Application [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Removing TBC Inhibitor from 1-Phenyl-1,3-Butadiene
Welcome to the technical support center for handling and purifying 1-phenyl-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals who require inhibitor-free monomer for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is TBC and why is it added to 1-phenyl-1,3-butadiene?
A1: TBC, or 4-tert-butylcatechol, is a highly effective polymerization inhibitor.[1] 1-Phenyl-1,3-butadiene, like many dienes and vinyl compounds, has a propensity to undergo spontaneous polymerization, especially when exposed to heat, light, or oxygen.[2] TBC is added by manufacturers to scavenge free radicals, thereby preventing premature and uncontrolled polymerization during storage and transportation, ensuring the monomer's stability and purity until it is ready for use.[3]
Q2: Why is it necessary to remove the TBC inhibitor before my experiment?
A2: The presence of TBC will interfere with most controlled polymerization reactions (e.g., anionic, cationic, or free-radical polymerization) by quenching the initiating species.[4] To achieve a successful and controlled polymerization with predictable kinetics and polymer properties, it is crucial to remove the inhibitor immediately before use. Failure to do so can result in low or no polymer yield.
Q3: What are the primary methods for removing TBC from 1-phenyl-1,3-butadiene?
A3: There are three commonly employed and effective methods for removing TBC in a laboratory setting:
-
Aqueous Base Wash (e.g., with NaOH): This method leverages the acidic nature of the phenolic TBC to convert it into its water-soluble sodium salt, which can then be separated in an aqueous phase.[5]
-
Column Chromatography with Activated Alumina: This technique relies on the selective adsorption of the polar TBC onto the surface of activated alumina, allowing the non-polar 1-phenyl-1,3-butadiene to pass through.[6][7]
-
Vacuum Distillation: This method separates the volatile 1-phenyl-1,3-butadiene from the much less volatile TBC based on their differences in boiling points.[8]
The choice of method depends on the required purity, the scale of the experiment, and the available equipment.
Troubleshooting and In-Depth Technical Guides
This section provides detailed protocols and troubleshooting advice for each of the TBC removal methods.
Method 1: Aqueous Base Wash with Sodium Hydroxide (NaOH)
This is often the quickest and most straightforward method for TBC removal on a lab scale.
Scientific Principle
4-tert-butylcatechol is a phenol and therefore weakly acidic. It reacts with a strong base like sodium hydroxide in an acid-base neutralization reaction to form the sodium salt of 4-tert-butylcatechol. This salt is ionic and highly soluble in water, while being insoluble in the organic monomer. This differential solubility allows for a simple liquid-liquid extraction to remove the inhibitor.
Experimental Protocol
Materials:
-
1-Phenyl-1,3-butadiene containing TBC inhibitor
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
Step-by-Step Procedure:
-
Initial Wash: Place the 1-phenyl-1,3-butadiene in a separatory funnel. Add an equal volume of 1 M NaOH solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The lower aqueous layer will likely have a brownish tint due to the dissolved sodium salt of TBC. Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless, indicating the complete removal of TBC.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Filtration: Filter the dried 1-phenyl-1,3-butadiene into a clean, dry round-bottom flask. The monomer is now inhibitor-free and ready for use.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Emulsion formation during washing | Vigorous shaking can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers. | Add a small amount of saturated brine solution and gently swirl the separatory funnel. Alternatively, allow the funnel to stand for a longer period. |
| Monomer appears cloudy after drying | Incomplete drying. | Add more drying agent and allow for a longer contact time. Ensure the drying agent is fresh and anhydrous. |
| Low recovery of the monomer | Multiple washes can lead to some loss of the product. | Perform the washes efficiently and ensure complete phase separation before draining the aqueous layer. |
Workflow Diagram
Caption: Workflow for TBC removal using NaOH wash.
Method 2: Column Chromatography with Activated Alumina
This method is highly efficient and provides very pure, inhibitor-free monomer. It is particularly useful for smaller scale preparations.
Scientific Principle
Activated alumina is a highly porous form of aluminum oxide with a high surface area. The surface of activated alumina is polar and contains Lewis acid sites. 4-tert-butylcatechol, being a polar phenolic compound, adsorbs strongly to the polar surface of the alumina. The relatively non-polar 1-phenyl-1,3-butadiene has a much weaker interaction with the alumina and passes through the column, effecting the separation.
Experimental Protocol
Materials:
-
1-Phenyl-1,3-butadiene containing TBC inhibitor
-
Activated alumina (basic or neutral, Brockmann I, standard grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask
Step-by-Step Procedure:
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Optionally, add a thin layer of sand.
-
Packing the Column: Fill the column with activated alumina. The amount of alumina will depend on the amount of monomer to be purified. A general rule of thumb is to use about 10-20 g of alumina per 100 mL of monomer. Tap the column gently to ensure even packing.
-
Loading the Monomer: Carefully add the 1-phenyl-1,3-butadiene to the top of the column.
-
Elution: Allow the monomer to pass through the column under gravity. Collect the purified monomer in a clean, dry collection flask.
-
Storage: The purified monomer is now ready for use. It should be used immediately or stored under an inert atmosphere in a refrigerator to prevent polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Slow flow rate | The column may be packed too tightly, or fine particles of alumina may be clogging the frit. | Apply gentle positive pressure with an inert gas (e.g., nitrogen or argon). Ensure the alumina is not too fine. |
| Incomplete TBC removal | Insufficient amount of alumina used, or the alumina is not active enough. | Increase the amount of alumina or use a freshly opened or reactivated batch of alumina. |
| Polymerization on the column | The monomer is highly reactive and may polymerize on the acidic sites of the alumina, especially if it is acidic alumina. | Use basic or neutral alumina. Work quickly and keep the apparatus cool. |
Workflow Diagram
Caption: Workflow for TBC removal using alumina column.
Method 3: Vacuum Distillation
This method is excellent for obtaining highly pure monomer and is suitable for larger quantities.
Scientific Principle
Vacuum distillation separates compounds based on their boiling points. By reducing the pressure in the distillation apparatus, the boiling points of the liquids are lowered. 1-Phenyl-1,3-butadiene is significantly more volatile than TBC. Under reduced pressure, the monomer can be distilled at a lower temperature, preventing thermal polymerization, while the non-volatile TBC remains in the distillation flask.
Physical Properties for Distillation
| Compound | Boiling Point | Molar Mass |
| 1-Phenyl-1,3-butadiene | 96 °C at 18 Torr | 130.19 g/mol |
| 4-tert-butylcatechol (TBC) | 285 °C at 760 Torr | 166.22 g/mol |
Data sourced from ChemicalBook and Wikipedia.
Experimental Protocol
Materials:
-
1-Phenyl-1,3-butadiene containing TBC inhibitor
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Stir bar
-
Inert gas source (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum seal. Use a Claisen adapter to minimize bumping.
-
Charging the Flask: Place the 1-phenyl-1,3-butadiene and a stir bar into the distillation flask.
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. The pressure should be reduced to approximately 18-20 Torr.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point (around 96 °C at 18 Torr). Monitor the temperature closely; a stable distillation temperature indicates a pure fraction.
-
Completion and Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum and introducing an inert gas. The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Bumping of the liquid | Uneven heating or lack of a stir bar. | Use a magnetic stir bar and a Claisen adapter. Heat the flask gently and evenly. |
| Inability to achieve a low enough pressure | Leaks in the system. | Check all joints and ensure they are properly greased and sealed. Check the vacuum source for proper function. |
| Polymerization in the distillation flask | Overheating. | Maintain the distillation temperature as low as possible by using a good vacuum. Do not distill to dryness. |
Workflow Diagram
Caption: Workflow for TBC removal using vacuum distillation.
Safety Precautions
-
1-Phenyl-1,3-butadiene: Handle in a well-ventilated fume hood. It is flammable and can be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of vapors and contact with skin and eyes.
-
4-tert-butylcatechol (TBC): TBC is corrosive and can cause skin and eye burns. It is also a skin sensitizer. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide (NaOH): 1 M NaOH is corrosive. Handle with care and wear appropriate PPE.
-
Vacuum Distillation: There is a risk of implosion with vacuum distillation. Always inspect glassware for cracks or defects before use and use a safety shield.
References
- 1,3 Butadiene Technical D
- Table 4-2, Physical and Chemical Properties of 1,3-Butadiene. (n.d.). NCBI.
- Adsorption & Filtration. (n.d.).
- 1-PHENYL-1,3-BUTADIENE - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Vacuum Distillation Method for Easily Polymerizable Compound and Method for Producing Acrylic Acid. (n.d.).
- Troubleshooting Premature Polymerization with TBC Inhibitor. (n.d.). Benchchem.
- Performing Column Chrom
- Drying Agents. (2024, August 15). Chemistry LibreTexts.
- Activated Alumina for Adsorption of TBC in Styrene. (n.d.). Echemi.
- 1910.
- Zibo XiangRun Environment Engineering Co.
- 4-tert-Butylc
- SAFETY DATA SHEET - 4-tert-Butylc
- 1,3-Butadiene. (n.d.). NIST WebBook.
- ICSC 0017 - 1,3-BUTADIENE. (n.d.). Inchem.org.
- How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? (2014, January 13).
- Drying Organic Solutions. (n.d.).
- Isospecific Polymerization of 1-Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. (n.d.). PMC - NIH.
- Drying Agents. (n.d.). Sigma-Aldrich.
- 4-Tertiary Butylcatechol | Business & Products. (n.d.).
- Treatment of the Butadiene Washing Stream from a Synthetic Rubber Industry and Recovery of p-TBC. (n.d.). PubMed.
- Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts.
- Solvent Drying and Drying Agents. (n.d.). Delloyd's Lab-Tech Chemistry Resource.
- Overview - 1,3-Butadiene Physical and Chemical Properties. (n.d.). American Chemistry Council.
- Inhibitor Removers. (n.d.).
Sources
- 1. desikimya.com [desikimya.com]
- 2. huberadvancedmaterials.com [huberadvancedmaterials.com]
- 3. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. americanchemistry.com [americanchemistry.com]
Technical Support Center: Storage and Handling of 2-Phenyl-1,3-Butadiene
Welcome to the technical support center for 2-phenyl-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this valuable monomer during storage and experimental use. As a substituted diene, 2-phenyl-1,3-butadiene is susceptible to dimerization, which can impact experimental outcomes and product purity. This document provides in-depth technical guidance and practical solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-phenyl-1,3-butadiene degradation during storage?
A1: The primary degradation pathway is a thermally initiated [4+2] cycloaddition, specifically a Diels-Alder reaction, where two molecules of the diene react with each other to form a cyclohexene dimer. This process is accelerated by elevated temperatures.
Q2: What is the expected structure of the dimer?
A2: The self-dimerization of 2-phenyl-1,3-butadiene via a Diels-Alder reaction is expected to yield 1,4-diphenyl-5-vinylcyclohexene as the major product. The reaction involves one molecule acting as the diene and the other as the dienophile.
Q3: How can I detect the presence of the dimer in my sample?
A3: Dimer formation can be detected and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the appearance of new signals in the aliphatic and aromatic regions, distinct from the monomer's characteristic peaks, indicates the presence of the dimer. GC-MS analysis will show a peak with a higher retention time and a mass-to-charge ratio corresponding to the dimer's molecular weight.
Q4: Are the inhibitors added for storage, like BHT, sufficient to prevent dimerization indefinitely?
A4: No. Inhibitors like Butylated Hydroxytoluene (BHT) are primarily added to scavenge free radicals and prevent radical-initiated polymerization. While they are crucial for overall stability, they do not inhibit the thermally driven Diels-Alder dimerization reaction. Therefore, proper temperature control is the most critical factor in preventing dimer formation.
Q5: What is the recommended storage temperature for 2-phenyl-1,3-butadiene?
A5: To significantly slow down the rate of dimerization, it is highly recommended to store 2-phenyl-1,3-butadiene at -20°C.[1]
Q6: Besides temperature, what other storage conditions are crucial?
A6: 2-phenyl-1,3-butadiene should be stored under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and potential peroxide formation.[1][2] The container should be tightly sealed and protected from light.[1]
Troubleshooting Guide: Dimerization Issues
This section addresses common problems encountered during the storage and use of 2-phenyl-1,3-butadiene.
| Problem | Potential Cause | Recommended Solution |
| Unexpected solid precipitate or increased viscosity in the sample. | Significant dimerization has occurred. The dimer is a larger molecule and may have different physical properties, leading to precipitation or increased viscosity. | 1. Confirm the presence and quantity of the dimer using the analytical protocols below. 2. If dimer concentration is unacceptable for your application, consider repurification (see Protocol 3). 3. Review your storage conditions to ensure they meet the recommended guidelines. |
| ¹H NMR or GC-MS analysis shows unexpected peaks, indicating impurity. | The sample may have dimerized during storage or a recent handling event (e.g., left at room temperature). | 1. Compare the spectra to a known standard of the monomer and, if available, the dimer to confirm the impurity's identity. 2. Quantify the level of dimerization using the provided protocols. 3. If the purity is compromised, follow repurification procedures or obtain a fresh batch. |
| Inconsistent reaction yields or kinetics in experiments using the diene. | The effective concentration of the monomer is lower than calculated due to the presence of the inert dimer. | 1. Re-evaluate the purity of your 2-phenyl-1,3-butadiene stock using qNMR or GC-MS with an internal standard. 2. Adjust the amount of diene used in your reactions based on the corrected purity. 3. For sensitive reactions, it is best to use freshly purified or newly purchased monomer. |
Visualizing the Dimerization Pathway
The dimerization of 2-phenyl-1,3-butadiene is a classic example of a Diels-Alder reaction. The following diagram illustrates this [4+2] cycloaddition process.
Caption: Diels-Alder dimerization of 2-phenyl-1,3-butadiene.
Recommended Storage and Handling Protocols
To ensure the longevity and purity of your 2-phenyl-1,3-butadiene, adhere to the following protocols.
Protocol 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To minimize the rate of the thermal Diels-Alder dimerization reaction.[1] |
| Atmosphere | Inert gas (Dry Nitrogen or Argon) | To prevent oxidation and the formation of potentially hazardous peroxides.[1][2] |
| Container | Amber glass bottle with a tightly sealed cap | To protect from light, which can catalyze polymerization, and prevent exposure to air and moisture.[1] |
| Inhibitor | BHT (Butylated Hydroxytoluene) at 100-200 ppm | To inhibit free-radical polymerization. Note: This will not prevent thermal dimerization. |
| Location | A well-ventilated, flame-proof freezer or cold room | To ensure safety in case of container failure. |
Protocol 2: Quantitative Purity Analysis by ¹H NMR (qNMR)
This protocol provides a framework for determining the purity of 2-phenyl-1,3-butadiene and quantifying the dimer content using an internal standard.
Materials:
-
2-phenyl-1,3-butadiene sample
-
High-purity internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or another stable aromatic compound with non-overlapping signals)
-
Deuterated solvent (e.g., CDCl₃)
-
High-precision analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-phenyl-1,3-butadiene sample into a clean vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.[3]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
Use of a 90° pulse.
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the monomer (e.g., vinylic protons) and a signal from the internal standard.
-
Integrate a characteristic signal of the dimer if visible.
-
Calculate the purity using the following formula:[3] P_sample = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
sample refers to the analyte and std to the internal standard.
-
-
Protocol 3: Repurification of Partially Dimerized 2-Phenyl-1,3-Butadiene
For samples with a low to moderate level of dimer formation, fractional distillation under reduced pressure can be employed for repurification. Caution: This procedure should be performed with care due to the thermal sensitivity of the monomer.
Materials:
-
Partially dimerized 2-phenyl-1,3-butadiene
-
Fractional distillation apparatus (including a Vigreux or packed column)
-
Vacuum pump and manometer
-
Heating mantle with a stirrer
-
Inhibitor (e.g., BHT)
-
Inert gas source
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Add a small amount of a radical inhibitor (e.g., a few crystals of BHT) to the distillation flask to prevent polymerization during heating.
-
-
Distillation:
-
Place the 2-phenyl-1,3-butadiene sample in the distillation flask with a stir bar.
-
Apply a vacuum and begin gentle heating and stirring. The reduced pressure will lower the boiling point of the monomer, minimizing thermal stress.
-
Slowly increase the temperature and collect the fractions. The monomer, having a lower boiling point than the dimer, will distill first.
-
Monitor the temperature at the still head closely. A stable temperature indicates the collection of a pure fraction.
-
-
Post-Distillation Handling:
-
Add a small amount of inhibitor to the collected pure monomer.
-
Store the purified product under an inert atmosphere at -20°C.
-
Logical Flow for Dimerization Prevention and Management
The following diagram outlines the decision-making process for handling 2-phenyl-1,3-butadiene.
Caption: Workflow for managing the purity of 2-phenyl-1,3-butadiene.
References
Sources
Technical Support Center: Purification of 2-Phenylbutadiene by Vacuum Distillation
Welcome to the technical support center for the purification of 2-phenylbutadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful vacuum distillation of this reactive diene. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating purification process.
I. Core Principles and Considerations
2-Phenylbutadiene is a valuable monomer in polymer synthesis, but its purification via distillation is fraught with challenges, primarily due to its propensity to polymerize at elevated temperatures. Vacuum distillation is the method of choice as it significantly lowers the boiling point of the compound, thereby reducing the risk of thermal polymerization.[1] However, successful purification requires careful control of pressure, temperature, and the judicious use of polymerization inhibitors.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the vacuum distillation of 2-phenylbutadiene in a practical question-and-answer format.
Question 1: My distillation is extremely slow, or I'm not getting any distillate even though the pot temperature is high. What's going wrong?
Answer: This common issue, often termed "stalling," can be traced back to several root causes. Let's diagnose them systematically.
Troubleshooting Flowchart for Stalled Distillation
Sources
Technical Support Center: Precision Control of Molecular Weight in 2-Phenylbutadiene Polymerization
Introduction: The "Living" Standard
Welcome to the technical support hub for 2-phenylbutadiene (2-PB) polymerization. Unlike radical polymerization, which suffers from slow initiation and rapid termination yielding broad dispersity (
However, 2-PB presents unique challenges compared to simple butadiene or styrene. The bulky phenyl group at the 2-position introduces steric hindrance that affects propagation kinetics and microstructure (1,4- vs. 1,2-addition). This guide addresses the specific causality between experimental conditions and polymer architecture.
Module 1: Critical Process Parameters (The "Why" Behind the Protocol)
To control
The Fundamental Equation
In a truly living system, the number-average molecular weight is strictly stoichiometric:
The Golden Rule: If your experimental
Visualization: The Kinetic Landscape
The following diagram illustrates the competition between the "Living" cycle (Blue) and the "Termination" traps (Red) that broaden PDI.
Figure 1: Kinetic pathways in anionic polymerization. The "Living" cycle (Green) requires protection from impurities (Red). Aggregation (dashed Red) slows initiation, broadening PDI.
Module 2: Troubleshooting Guide (Q&A)
Category A: Molecular Weight & Distribution Issues
Q1: My PDI is consistently broad (> 1.2), even though I am using high-vacuum techniques. What is happening?
-
Diagnosis: This is likely a
issue . If initiation is slower than propagation, early chains grow long before late chains even start. -
The Fix:
-
Switch Initiator: Replace n-butyllithium (n-BuLi) with sec-butyllithium (sec-BuLi) . The secondary carbanion is more reactive, ensuring all chains start simultaneously.
-
Add a Polar Modifier: Trace amounts of THF or TMEDA break up the organolithium aggregates (hexamers/tetramers), drastically increasing
. -
Temperature: Lower the temperature (e.g., -78°C to -40°C). Propagation (
) usually has a higher activation energy than initiation; cooling suppresses propagation more than initiation, favoring narrow PDI.
-
Q2: My experimental
-
Diagnosis: "Initiator Death." A portion of your initiator was killed by impurities (water/air) before it could initiate polymer chains.
-
Causality: If you aim for 100 chains but impurities kill 50 initiator molecules, the remaining 50 chains will consume twice as much monomer each.
-
The Fix:
-
Titrate your initiator immediately before use (Gilman double titration).
-
Scavenge the solvent: Add a few drops of initiator to the solvent before adding the monomer until a faint persistent color (yellow/orange) appears, indicating all impurities are neutralized. Then add the calculated initiator dose.
-
Q3: The GPC trace shows a "shoulder" or bimodal distribution.
-
Diagnosis: Inefficient Mixing or Slow Initiation .
-
High Viscosity: As conversion increases, viscosity spikes. If mixing is poor, localized "hot spots" of monomer concentration create chains of different lengths.
-
Continuous Initiation: If aggregates break down slowly during the reaction, new chains are born late (low MW mode) while early chains continue to grow (high MW mode).
-
Module 3: Microstructure Control (Isomerism)
In 2-phenylbutadiene, the bulky phenyl group complicates the stereochemistry. The polymer can contain 1,4-cis, 1,4-trans, and 3,4-microstructures (analogous to 1,2-vinyl in butadiene).
Table 1: Solvent & Additive Effects on 2-PB Microstructure
| Variable | Condition | Effect on Rate | Effect on Microstructure | Effect on PDI |
| Solvent | Non-polar (Cyclohexane, Benzene) | Slow | High 1,4-cis/trans content (Low | Narrow (if sec-BuLi used) |
| Solvent | Polar (THF) | Very Fast | Increased 3,4-content (High | Narrow (Fast initiation) |
| Modifier | TMEDA / Glymes | Explosive Rate | Maximize 3,4-content | Can broaden if exotherm is uncontrolled |
| Counter-ion | Li+ (Lithium) | Moderate | Balanced | Best Control |
| Counter-ion | K+ (Potassium) | Fast | High vinyl/3,4 | Broader PDI (Fast propagation) |
Note: 3,4-addition in 2-phenylbutadiene is sterically favored in polar solvents due to the solvation of the lithium cation, exposing the more hindered carbon site.
Module 4: Standardized "Living" Protocol
Objective: Synthesis of Poly(2-phenylbutadiene) (
Reagents:
-
Monomer: 2-Phenylbutadiene (Dried over CaH2, distilled under vacuum).
-
Solvent: Cyclohexane (or Benzene) for high 1,4-content.
-
Initiator: sec-Butyllithium (1.4 M in cyclohexane).
-
Terminator: Degassed Methanol.
Step-by-Step Workflow:
-
Reactor Prep: Flame-dry a glass reactor under high-vacuum (
Torr) or purge with ultra-high purity Argon for 30 mins. -
Solvent Charge: Cannulate anhydrous cyclohexane into the reactor.
-
Impurity Titration (The "Blank"): Add n-BuLi dropwise until a faint yellow color persists (scavenging impurities).
-
Initiator Addition: Add the calculated volume of sec-BuLi via gas-tight syringe.
-
Calculation:
-
-
Monomer Addition: Cool reactor to 0°C. Add 2-phenylbutadiene slowly.
-
Observation: The solution should turn a deep color (often red/orange for styrenic-like anions).
-
-
Polymerization: Allow to react for 4-8 hours.
-
Verification: Ensure color persists. Loss of color = Termination (Leak).
-
-
Termination: Inject degassed methanol. Color immediately disappears.
-
Precipitation: Pour solution into excess methanol containing antioxidant (BHT).
References
-
Szwarc, M. (1956).[2] "Living" Polymers.[2][3][4][5][6] Nature, 178, 1168–1169. Link
- Foundational text on the non-terminating nature of anionic polymeriz
-
Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. Link
- The definitive handbook for anionic kinetics, solvent effects, and initi
-
Morton, M., & Fetters, L. J. (1975). Anionic Polymerization of Vinyl Monomers. Rubber Chemistry and Technology, 48(3), 359–409. Link
- Detailed kinetics for diene polymeriz
-
ElectronicsAndBooks. (n.d.). Structure of Anionic Poly(2-phenylbutadiene). Link
- Specific reference to 2-phenylbutadiene anionic synthesis and polar modifier limits.
-
Basu, A., et al. (2016). Precise Control of Molecular Weight Distribution.[1][7][8] ACS Macro Letters. Link
-
Modern techniques for manipulating MWD shape.[9]
-
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Solvent Effects on Anionic Polymerization of 2-Phenyl-1,3-Butadiene
Welcome to the technical support center for the anionic polymerization of 2-phenyl-1,3-butadiene (PhB). This guide is designed for researchers and scientists navigating the complexities of this polymerization, with a specific focus on the critical role of the solvent system. Anionic polymerization offers unparalleled control over polymer architecture, but its success is contingent on a deep understanding of the underlying reaction mechanisms, particularly the interplay between the solvent, the initiator, and the propagating chain end.[1][2] This document provides field-proven insights in a question-and-answer format to troubleshoot common experimental issues and clarify fundamental principles.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific problems you may encounter during the anionic polymerization of 2-phenyl-1,3-butadiene. Each answer delves into the causality rooted in solvent effects and provides actionable solutions.
Q1: My polymerization in cyclohexane is extremely slow, or fails to initiate entirely. What is the likely cause?
A: This is a classic issue when working in non-polar, hydrocarbon solvents. The root cause lies in the aggregation state of the organolithium initiator (e.g., n-butyllithium) and the subsequent propagating chain ends.
-
Causality (Expertise & Experience): In non-polar media like cyclohexane or benzene, organolithium species self-associate into aggregates (dimers, tetramers, or even hexamers).[2] These aggregates are largely unreactive. Polymerization proceeds only through the very small fraction of species that exist as unassociated, monomeric ion pairs.[3] This dramatically reduces the effective initiator concentration, leading to impractically slow or non-existent initiation. Furthermore, anionic polymerization is exceptionally sensitive to protic impurities (water, alcohols) and atmospheric contaminants (O₂, CO₂), which will consume the initiator before it can react with the monomer.[1]
-
Self-Validating Solution & Protocol:
-
Introduce a Polar Modifier: The most effective solution is to add a small quantity of a polar, aprotic solvent (a "modifier") such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA). These modifiers are Lewis bases that coordinate to the lithium cation, breaking down the aggregates into more reactive, monomeric species.[3] This dramatically increases the rate of both initiation and propagation.[4] Start with a low modifier-to-lithium molar ratio and optimize from there.
-
Rigorous Purification: Ensure all components are meticulously purified. The system's "living" nature means any impurity can be a terminating agent.[2]
Experimental Protocol: Solvent and Monomer Purification
-
Solvent Purification (Cyclohexane):
-
Stir the solvent over concentrated sulfuric acid for 1-2 weeks to remove unsaturated impurities.
-
Neutralize by washing with aqueous sodium bicarbonate, followed by distilled water until the washings are neutral.
-
Pre-dry over anhydrous magnesium sulfate.
-
Reflux over a sodium dispersion or a sodium/benzophenone ketyl under an inert atmosphere (e.g., high-purity argon) until a persistent deep blue or purple color indicates an oxygen- and water-free environment.
-
Distill directly into the reaction vessel under high vacuum.
-
-
Monomer Purification (2-phenyl-1,3-butadiene):
-
Stir the monomer over calcium hydride (CaH₂) overnight to remove water.
-
Vacuum distill the monomer from the CaH₂.
-
For ultimate purity, perform a final distillation from a small amount of a dilute organolithium solution (e.g., sec-BuLi) to scavenge any remaining protic impurities. The monomer should be distilled directly into the reactor.[5]
-
-
Q2: I've successfully polymerized PhB, but the molecular weight distribution is broad (Đ > 1.2). How can the solvent be the culprit?
A: A broad polydispersity index (Đ) in a living polymerization points to inefficient initiation relative to propagation, chain termination, or transfer reactions. The solvent system is central to all these factors.
-
Causality (Expertise & Experience):
-
Slow Initiation: In purely non-polar solvents, the slow, dissociation-controlled initiation means that propagation begins for some chains long before others have even been initiated. This staggering of "birth" times for polymer chains is a primary cause of broad MWD.
-
Exothermic Reaction in Polar Solvents: Conversely, adding too much polar modifier can make the reaction extremely fast and exothermic.[6] If the heat generated is not dissipated efficiently, localized "hot spots" can form within the reactor. Since the propagation rate is temperature-dependent, this leads to chains growing at different rates, broadening the MWD. In extreme cases, high temperatures can induce side reactions, such as chain transfer to the solvent (especially with THF at elevated temperatures).
-
-
Self-Validating Solution:
-
Optimize Modifier Concentration: The goal is to have initiation occur much faster than propagation. Use a sufficient amount of THF to ensure rapid initiation, but not so much that the reaction becomes uncontrollable. Online monitoring via techniques like NIR spectroscopy can help track monomer consumption and ensure a controlled process.[4]
-
Control Temperature: Conduct the polymerization in a thermostated reactor with efficient stirring to maintain a uniform temperature. For highly exothermic systems, consider a semi-batch process where the monomer is fed into the reactor over time to manage the rate of heat evolution.
-
Q3: The microstructure of my poly(PhB) is almost exclusively 1,4- and 1,2-isomers, but my application requires a high 3,4-vinyl content. How do I control this?
A: Microstructure control in polydienes is a direct function of the association between the propagating carbanion and the lithium counter-ion, which is dictated by the solvent.[4]
-
Causality (Expertise & Experience):
-
Non-Polar Solvents (e.g., Cyclohexane): The lithium cation is tightly coordinated to the delocalized allyl anion of the propagating chain end (a "contact ion pair"). Steric hindrance favors monomer addition at the less substituted terminal carbon, leading to a predominance of 1,4- and 1,2-microstructures. For unsubstituted butadiene, this results in high 1,4-content.[7]
-
Polar Solvents (e.g., THF): THF molecules solvate the lithium cation, pulling it away from the carbanion to form a "solvent-separated ion pair".[8] This frees the carbanionic chain end. The negative charge becomes more localized on the more substituted carbon atom of the allylic system due to the electronic influence of the phenyl group. This electronic preference directs the monomer attack to this site, resulting in a significant increase in the 3,4-vinyl microstructure.[4]
-
-
Self-Validating Solution:
-
Systematic Addition of THF: To increase the 3,4-vinyl content, perform the polymerization in the presence of THF. The vinyl content is highly dependent on the concentration of the polar modifier.[4] You can create a calibration curve by running a series of small-scale polymerizations with varying THF-to-lithium ratios to target a specific microstructure.
-
Table 1: Influence of Solvent Polarity on Anionic Polymerization of Diene Monomers
| Solvent System | Predominant Ionic Species | Relative Rate | Predominant Microstructure (for Butadiene) | Expected Microstructure (for PhB) |
| Cyclohexane (Non-Polar) | Aggregates, Contact Ion Pairs | Slow | High 1,4-content (~92%)[7] | High 1,4- and 1,2-content |
| Cyclohexane + small THF | Contact & Solvent-Separated Pairs | Moderate to Fast | Mixed 1,4- and 1,2- (vinyl) | Increasing 3,4- (vinyl) content |
| Pure THF (Polar) | Solvent-Separated & Free Ions | Very Fast | High 1,2- (vinyl) content (~89%)[7] | High 3,4- (vinyl) content |
Frequently Asked Questions (FAQs)
This section clarifies the fundamental principles governing the role of solvents in the anionic polymerization of 2-phenyl-1,3-butadiene.
Q1: What is the "Winstein Spectrum" and how does it relate to solvent choice in anionic polymerization?
A: The Winstein spectrum is a conceptual model that describes the different states in which an ion pair can exist in solution.[8] For a propagating polymer chain end (P-Li), this can be represented as:
(P-Li)n ⇌ P⁻Li⁺ ⇌ P⁻//Li⁺ ⇌ P⁻ + Li⁺ Aggregates ⇌ Contact Ion Pair ⇌ Solvent-Separated Ion Pair ⇌ Free Ions
The solvent's polarity determines where the equilibrium lies.
-
Non-polar solvents (e.g., cyclohexane) provide poor solvation for ions, so the equilibrium is far to the left, favoring dormant aggregates and less reactive contact ion pairs.[8]
-
Polar solvents (e.g., THF) have oxygen atoms with lone pairs that can effectively solvate the lithium cation, shifting the equilibrium to the right. This increases the concentration of the more reactive solvent-separated ion pairs and, to a lesser extent, free ions, which have the highest reactivity.[8]
Diagram: Solvent Effect on Ion Pair Equilibrium
Caption: Equilibrium shift from less reactive aggregates to highly reactive solvated species with increasing solvent polarity.
Q2: Why is rigorous solvent and glassware preparation so critical for this type of polymerization?
A: The propagating centers in anionic polymerization are highly reactive carbanions.[1] These species are strong bases and nucleophiles that will react instantaneously and irreversibly with any electrophilic or acidic impurities. This is why it is called a "living" polymerization—in the complete absence of such impurities, the chains will remain active indefinitely.[2]
Common terminating agents include:
-
Water (H₂O): Protonates the carbanion, killing the chain.
-
Oxygen (O₂): Can lead to complex side reactions, including coupling and the formation of oxygenated species.
-
Carbon Dioxide (CO₂): Reacts with the carbanion to form a carboxylate salt, terminating the chain.
Therefore, high-vacuum techniques, inert gas atmospheres (argon is preferred over nitrogen, which can react with lithium under certain conditions), and rigorously purified reagents are not just recommendations—they are mandatory for achieving controlled molecular weights and narrow distributions.
Diagram: High-Vacuum Anionic Polymerization Workflow
Caption: Essential workflow for ensuring the high-purity conditions required for living anionic polymerization.
Q3: Does the phenyl group on 2-phenyl-1,3-butadiene influence the choice of solvent compared to standard 1,3-butadiene?
A: Yes, significantly. The phenyl group exerts strong electronic and steric effects that modify the behavior of both the monomer and the propagating chain end compared to unsubstituted 1,3-butadiene.
-
Electronic Effect: The phenyl group can delocalize the negative charge of the carbanionic active center through resonance. This stabilization can affect the reactivity of the chain end and its equilibrium position on the Winstein spectrum.
-
Steric Effect: The bulky phenyl group influences the stereochemistry of monomer addition. The interplay between this steric hindrance and the electronic effects (which are modulated by the solvent) makes the solvent's role even more critical in directing the polymer's final microstructure. Studies have specifically shown that for phenyl-substituted butadienes, the addition of THF is an effective way to enhance the formation of the vinylic (3,4-) microstructure.[4]
References
-
Effects of polar additives on the anionic polymerization of 1,3-butadiene and styrene. (2025). Semantic Scholar. [Link]
-
Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence. (2024). Polymer Chemistry (RSC Publishing). DOI:10.1039/D4PY00601A. [Link]
-
Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (N.D.). MDPI. [Link]
-
INFLUENCE OF POLAR MODIFIERS ON THE ANIONIC SOLUTION 1,3-BUTADIENE POLYMERIZATIONS. (2025). ResearchGate. [Link]
-
Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. (N.D.). PMC - NIH. [Link]
-
Anionic Polymerization. (N.D.). Semantic Scholar. [Link]
-
Influence of Polar Modifiers on the Anionic Solution 1,3-Butadiene Polymerization. (N.D.). ResearchGate. [Link]
-
Kinetics of the Anionic Polymerization of Buta-1,3-diene Considering Different Reactivities of the cis, trans and vinyl Structural Units. (2008). ResearchGate. [Link]
-
Sustainable Myrcene-Based Elastomers via a Convenient Anionic Polymerization. (2021). PMC - NIH. [Link]
-
ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (N.D.). Semantic Scholar. [Link]
Sources
- 1. Sustainable Myrcene-Based Elastomers via a Convenient Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00601A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing the Yield of 2-Phenyl-1,3-Butadiene from Grignard Reactions
Welcome to the technical support center for the synthesis of 2-phenyl-1,3-butadiene via Grignard reaction. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven experience to ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 2-phenyl-1,3-butadiene using a Grignard-based approach.
Q1: My Grignard reaction to form phenylmagnesium bromide is not initiating. What are the likely causes and how can I fix it?
A1: Failure to initiate is a classic Grignar'd problem, typically stemming from the stability of the magnesium oxide (MgO) layer on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1] Here’s a troubleshooting sequence:
-
Ensure Absolute Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water.[2] All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent.
-
Activate the Magnesium: The protective MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface.[3]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[1][4] The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[5]
-
Sonication: Using an ultrasonic bath can help to physically dislodge the oxide layer and promote initiation.[6]
-
Q2: I'm observing a significant amount of biphenyl as a side product. What causes this and how can I minimize it?
A2: The formation of biphenyl is a common side reaction known as Wurtz-Fittig coupling, where the Grignard reagent (phenylmagnesium bromide) reacts with the unreacted aryl halide (bromobenzene).[3] This is particularly favored at higher temperatures and high concentrations of the aryl halide.[3]
To minimize biphenyl formation:
-
Slow Addition of Aryl Halide: Add the solution of bromobenzene in your anhydrous ether (e.g., THF or diethyl ether) dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the Grignard formation over the coupling reaction.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can increase the rate of the Wurtz-Fittig side reaction. An external water bath can help to moderate the temperature.[2]
Q3: My overall yield of 2-phenyl-1,3-butadiene is consistently low, even with successful Grignard formation. What are other potential loss points?
A3: Low yields can arise from several factors beyond the initial Grignard formation:
-
Grignard Reagent Concentration: The actual concentration of your Grignard reagent may be lower than theoretically calculated. It is highly recommended to titrate a small aliquot of your Grignard solution before use to determine its exact molarity. A common method involves titration against a solution of iodine in the presence of lithium chloride.[7][8]
-
Side Reactions with the Electrophile: The choice of electrophile for the coupling step is crucial. For instance, if using a dienyl phosphate, the reaction may be inefficient without a suitable catalyst.[9]
-
Product Polymerization: Conjugated dienes like 2-phenyl-1,3-butadiene can be prone to polymerization, especially under acidic conditions or upon prolonged heating.[10] It is advisable to work up the reaction under neutral or slightly basic conditions and to minimize exposure to high temperatures during purification.
-
Inefficient Quenching and Workup: The reaction should be quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than a strong acid, which can promote side reactions.[11]
-
Purification Losses: The product is a relatively volatile liquid. Losses can occur during solvent removal under reduced pressure. Ensure your rotary evaporator is equipped with a cold trap. Purification by column chromatography should be performed efficiently to minimize contact time with the stationary phase.[12][13]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Grignard Reagent Formation
This guide provides a systematic approach to troubleshooting the critical first step of your synthesis.
Troubleshooting Decision Tree for Grignard Formation
Caption: Troubleshooting flowchart for Grignard reaction initiation.
Guide 2: Optimizing the Cross-Coupling Step
The formation of the C-C bond between the phenyl group and the butadiene backbone is the core of this synthesis. A common and effective strategy is the nickel- or iron-catalyzed cross-coupling of the Grignard reagent with a suitable C4 electrophile, such as a dienyl phosphate.[9][10]
Key Optimization Parameters for Cross-Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | NiCl₂(dppe), NiCl₂(dppp), or Fe(acac)₃ (1-5 mol%) | Nickel and iron catalysts are effective for cross-coupling reactions involving Grignard reagents and are generally more cost-effective than palladium catalysts.[10][14][15] |
| Electrophile | Dienol phosphates (e.g., diethyl 1,3-butadien-2-yl phosphate) | Dienol phosphates are stable and readily accessible precursors for cross-coupling reactions to form 2-substituted 1,3-dienes.[9][10] |
| Temperature | 0 °C to room temperature | Lower temperatures can help to suppress side reactions and improve the selectivity of the coupling. |
| Solvent | Tetrahydrofuran (THF) | THF is an excellent solvent for Grignard reactions as it solvates the magnesium species, enhancing their reactivity.[6] |
| Stoichiometry | ~1.1 - 1.3 equivalents of Grignard reagent | A slight excess of the Grignard reagent ensures complete consumption of the limiting dienol phosphate. |
General Workflow for Synthesis
Caption: General experimental workflow for the synthesis of 2-phenyl-1,3-butadiene.
Experimental Protocols
Protocol 1: Preparation and Titration of Phenylmagnesium Bromide
-
Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add magnesium turnings (1.1 eq.). Add a single crystal of iodine.
-
Gently warm the flask with a heat gun until purple iodine vapor is observed, then allow it to cool.
-
Add anhydrous THF via syringe to cover the magnesium.
-
Dissolve bromobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a cloudy appearance and gentle refluxing.[3]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Titration: In a separate flame-dried vial, dissolve a known mass of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in THF.[7] Cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent dropwise via syringe until the brown color of the iodine disappears. Record the volume of Grignard reagent added. Repeat for accuracy.
-
Calculate the molarity of the Grignard reagent.
Protocol 2: Nickel-Catalyzed Cross-Coupling
-
To a flame-dried flask under nitrogen, add the catalyst (e.g., NiCl₂(dppe), 2 mol%).
-
Add a solution of the dienol phosphate (1.0 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the titrated phenylmagnesium bromide solution (1.2 eq.) via syringe over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 2-phenyl-1,3-butadiene as a colorless oil.
Reaction Mechanism Overview
Caption: Simplified mechanism for the synthesis of 2-phenyl-1,3-butadiene.
References
- Vertex AI Search. (n.d.). Synthesis of 2-Methylene-1-phenyl-1-butanone by Grignard reactions. Accessed February 8, 2024.
- MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Accessed February 8, 2024.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Accessed February 8, 2024.
- Google Patents. (n.d.). WO2013080967A1 - Method for purifying 1,3-butadiene. Accessed February 8, 2024.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Accessed February 8, 2024.
- Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by C-C coupling. Accessed February 8, 2024.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Accessed February 8, 2024.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Accessed February 8, 2024.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Accessed February 8, 2024.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Accessed February 8, 2024.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Accessed February 8, 2024.
- Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide. Accessed February 8, 2024.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Accessed February 8, 2024.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Accessed February 8, 2024.
-
Cahiez, G., Habiak, V., & Gager, O. (2008). Efficient Preparation of Terminal Conjugated Dienes by Coupling of Dienol Phosphates with Grignard Reagents under Iron Catalysis. Organic Letters, 10(12), 2381-2383. [Link]
- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Accessed February 8, 2024.
- Morthen, A. F., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Accessed February 8, 2024.
- Thermo Fisher Scientific. (n.d.). Transition Metal-Catalyzed Couplings Reactions. Accessed February 8, 2024.
- ResearchGate. (2025, August 6). Synthesis of conjugated dienes by nickel-catalyzed reactions of 1,3-alkadien-2-yl phosphates with grignard reagents. Accessed February 8, 2024.
- ChemRxiv. (n.d.). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Accessed February 8, 2024.
- Organic Chemistry Portal. (n.d.). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Accessed February 8, 2024.
- PubMed Central. (2023, January 4). Iron-Catalyzed Cross-Coupling of α-Allenyl Esters with Grignard Reagents for the Synthesis of 1,3-Dienes. Accessed February 8, 2024.
- ResearchGate. (n.d.). A straightforward way to synthesize 2-phenyl-1,3-butadiene. Accessed February 8, 2024.
- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Accessed February 8, 2024.
- ACS Publications. (n.d.). Nickel-Catalyzed Cross-Coupling of Dienyl Phosphates with Grignard Reagents in the Synthesis of 2-Substituted 1,3-Dienes. The Journal of Organic Chemistry. Accessed February 8, 2024.
- Sciencemadness.org. (2016, February 18). Grignard successes and failures. Accessed February 8, 2024.
- PubMed. (2008, November 18). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accessed February 8, 2024.
- University of Windsor. (n.d.). Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. Accessed February 8, 2024.
- Organic Syntheses. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E). Accessed February 8, 2024.
- RSC Publishing. (2021, July 1). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. Accessed February 8, 2024.
Sources
- 1. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. 1,3-Diene synthesis by C-C coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydien ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02467A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Iron-Catalyzed Cross-Coupling of α-Allenyl Esters with Grignard Reagents for the Synthesis of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in 2-phenylbutadiene copolymerization
Status: Online | Specialist: Senior Application Scientist | Ticket ID: 2PB-TROUBLESHOOT
Welcome to the 2-PB Polymerization Support Hub.
You are likely here because 2-phenylbutadiene (2-PB) is not behaving like its cousins, Isoprene or Butadiene. The introduction of a bulky phenyl group at the C2 position fundamentally alters the thermodynamics and kinetics of propagation.
This guide moves beyond standard textbook answers. We treat your polymerization setup as a system where steric hindrance , monomer purity , and solvent polarity are the primary variables affecting conversion.
Part 1: Triage – What is your primary symptom?
| Symptom | Probable Root Cause | Immediate Action |
| Conversion caps at < 50% regardless of time. | Dimerization / Impurities | Check monomer storage time. 2-PB dimerizes spontaneously. |
| Reaction starts (color appears) then fades. | Termination (Anionic) | "Die-out" due to protic impurities or ether cleavage (if T > 0°C). |
| Broad PDI (> 1.5) in Anionic Polymerization. | Slow Initiation vs. Propagation | Initiator aggregation or improper solvent polarity. |
| Copolymerization with Styrene is sluggish. | Reactivity Mismatch | Steric hindrance of 2-PB reduces its cross-propagation rate ( |
Part 2: The "Silent Killer" – Monomer Quality
The Issue: Unlike Styrene, 2-Phenylbutadiene is a conjugated diene prone to Diels-Alder dimerization (acting as both diene and dienophile) even at room temperature. These dimers are non-reactive in anionic mechanisms and act as chain transfer agents in radical systems.
The Protocol: 2-PB Purification Workflow Standard distillation is often insufficient due to the close boiling points of dimers.
Caption: Rigorous purification workflow required to remove dimers and protic scavengers.
Critical Check:
-
Storage: Must be stored at -20°C or lower. If stored at RT for >1 week, re-distill.
-
Visual Cue: If your monomer has a yellow tint before adding initiator, it likely contains oxidized dimers.
Part 3: Anionic Polymerization Troubleshooting
Scenario: You are synthesizing Poly(2-PB) or a block copolymer (e.g., PS-b-P2PB) using sec-BuLi, but yields are low or microstructure is uncontrolled.
Q: Why does the reaction die out in THF?
A: Intramolecular Cyclization & Ether Cleavage.
In polar solvents (THF), the 2-PB anion is highly reactive. Unlike isoprene, the steric bulk of the phenyl group forces the chain end into conformations that favor intramolecular cyclization (backbiting) or attack on the THF solvent (ether cleavage), especially if
-
Mechanism: The propagating center attacks the pendant double bond of the ante-penultimate unit, terminating the chain or forming a "dead" cyclic loop.
-
Solution:
-
Lower Temperature: Operate at
in THF. -
Change Solvent: Switch to Cyclohexane or Benzene . The reaction will be slower, but the non-polar environment suppresses cyclization and favors 1,4-addition (cis/trans mix) over 3,4-addition.
-
Q: How do I control the microstructure (1,4 vs 3,4)?
The phenyl ring creates steric interference.
-
Non-polar (Hydrocarbon): Favors 1,4-microstructure (lower Tg).
-
Polar (THF or modifiers): Favors 3,4-microstructure (high Tg). Note: 1,2-addition is sterically prohibited.
Data: Solvent Effects on Microstructure
| Solvent | Temperature | 1,4-Content | 3,4-Content | Conversion Risk |
|---|---|---|---|---|
| Cyclohexane | 25°C | ~94% | ~6% | Low |
| THF | -78°C | ~10% | ~90% | Low |
| THF | 0°C | Mixed | Mixed | High (Cyclization) |
Part 4: Radical & Copolymerization Troubleshooting
Scenario: You are making a random copolymer with Styrene or MMA, but the incorporation of 2-PB is lower than calculated.
Q: Is the Ceiling Temperature (
) stopping my reaction?
A: Likely not
-
The Problem: The cross-propagation rate constant (
) where M1=Styrene and M2=2-PB is low. The styrene radical attacks 2-PB slowly. -
The Fix: Do not assume ideal copolymerization (
). You are likely in a regime where and .-
Action: Increase the feed ratio of 2-PB significantly to force incorporation.
-
Action: Run at lower temperatures with a more active initiator (e.g., AIBN at 60°C instead of BPO at 80°C) to minimize depropagation events.
-
Q: Why is the molecular weight distribution (PDI) so broad?
A: Gel Effect & Branching. Because 2-PB is a diene, the pendant double bond in the polymer chain is susceptible to radical attack (crosslinking/branching) at high conversion.
-
Solution: Stop the reaction at 40-50% conversion . Do not push for 99% conversion in radical systems involving 2-PB, or you will form insoluble gel fractions.
Part 5: Advanced Diagnostics (Graphviz)
Logic Flow: Troubleshooting Low Conversion
Caption: Decision tree for diagnosing low conversion based on visual and physical cues.
References
-
Suzuki, T., et al. (1980). Anionic Polymerization of 2-Phenylbutadiene. Describes the influence of polar modifiers on microstructure and the limits of vinyl content due to sterics.
-
Hutchinson, R. A., et al. (2018). Modeling of Semibatch Solution Radical Copolymerization.
-
IUPAC Recommendations. (2025). Experimental Methods for Radical Copolymerization Reactivity Ratios. Defines the "Terminal Model" errors common in bulky monomer analysis.
-
Anderson, J. N.Purification of Dienes for Anionic Polymerization.
Technical Support Center: Storage & Stability of 2-Phenyl-1,3-Butadiene
This guide serves as a technical support resource for researchers working with 2-phenyl-1,3-butadiene (CAS 2288-18-8) . It addresses the critical instability of this conjugated diene, focusing on preventing spontaneous polymerization during low-temperature storage.
Core Directive
2-phenyl-1,3-butadiene is a highly reactive monomer prone to spontaneous dimerization and polymerization, even at low temperatures. Unlike its isomer 1-phenyl-1,3-butadiene, the 2-substituted structure creates a unique steric and electronic environment that can accelerate degradation if not properly inhibited and stored.
Immediate Action Required upon Receipt:
-
Verify Physical State: It should be a colorless to pale yellow liquid.
-
Check Temperature: Ensure the shipment arrived cold (dry ice or blue ice).
-
Transfer: Immediately move to -20°C storage.
Part 1: Storage Conditions & Shelf Life
Q: What is the absolute optimal storage temperature for neat 2-phenyl-1,3-butadiene? A: Store strictly at -20°C (-4°F) . While some suppliers suggest 2–8°C for short-term transit, long-term stability requires deep freezing to kinetically inhibit the Diels-Alder dimerization and free-radical polymerization pathways.
-
Mechanism: The activation energy for the dimerization of 2-phenyl-1,3-butadiene is relatively low. At -20°C, the rate of this reaction is negligible, provided an inhibitor is present.
Q: Does the compound freeze at -20°C? A: Likely, yes. While the exact melting point is often cited near 0°C or slightly below (similar to 1-phenyl-1,3-butadiene, MP ~2°C), it will likely solidify or become a glass at -20°C.
-
Action: Allow the container to warm to room temperature slowly in a desiccator before opening to prevent water condensation, which can introduce protons that catalyze cationic polymerization.
Q: What is the expected shelf life? A:
| Condition | Estimated Shelf Life | Notes |
|---|---|---|
| -20°C (Inhibited) | 12 Months | Optimal. Check inhibitor levels every 6 months. |
| 2-8°C (Inhibited) | 1–3 Months | Risk of slow dimerization. |
| Room Temp (Inhibited) | < 1 Week | High risk of "popcorn" polymer formation. |
| Without Inhibitor | < 24 Hours | Use immediately. Do not store. |
Part 2: Inhibitor Management (TBC)
Q: Which inhibitor is used, and how do I maintain it? A: The standard inhibitor is 4-tert-butylcatechol (TBC) , typically at 100–200 ppm. TBC functions as a radical scavenger but requires a trace amount of oxygen to be effective.
-
Critical Nuance: Storing strictly under high-purity nitrogen/argon for years can deplete the dissolved oxygen required for TBC to work, potentially leading to polymerization.
-
Recommendation: For storage >6 months, briefly expose the headspace to air (seconds) before re-sealing, or add fresh TBC if testing indicates depletion.
Q: How do I remove the inhibitor before polymerization reactions? A: TBC is a phenol and will quench anionic polymerizations or interfere with precise radical kinetics.
-
Protocol (Flash Filtration):
-
Prepare a small column of basic alumina (activated, Brockmann I).
-
Pass the liquid 2-phenyl-1,3-butadiene through the column under inert gas pressure (Argon/N2).
-
Collect the filtrate directly into your reaction vessel.
-
Self-Validation: The filtrate should be clear. If it turns yellow/brown, the alumina is saturated; replace the column.
-
Part 3: Troubleshooting & Diagnostics
Q: The liquid has turned cloudy or viscous. Can I still use it? A: No.
-
Cloudiness: Indicates the formation of insoluble high-molecular-weight polymers ("popcorn polymer").
-
Viscosity: Indicates significant dimerization or oligomerization.
-
Recovery: Distillation is possible (BP ~57–63°C at reduced pressure) but hazardous due to the risk of heating potentially unstable peroxides or polymers. Disposal is recommended.
Q: I see white crystals in the bottle cap. What are they? A: These could be peroxides or polymer crust .
-
Danger: Do not attempt to open the bottle if you suspect peroxide crystallization (friction sensitive).[1] Contact your safety officer immediately. 2-phenyl-1,3-butadiene can form peroxides upon exposure to air, which initiates explosive polymerization.
Part 4: Visualizing the Workflow
The following diagram outlines the decision logic for handling 2-phenyl-1,3-butadiene from receipt to experiment.
Caption: Logical workflow for the safe storage, assessment, and purification of 2-phenyl-1,3-butadiene.
References
-
ChemicalBook. (2025).[2] 2-Phenyl-1,3-butadiene Properties and CAS 2288-18-8. Retrieved from
-
PubChem. (2025).[3][4] Benzene, (1-methylene-2-propenyl)- (2-phenyl-1,3-butadiene).[4][5][6][7] National Library of Medicine.[3] Retrieved from
-
TCI Chemicals. (2025). Product Specification: Buta-1,3-dien-2-ylbenzene (Stabilized with TBC). Retrieved from
-
Sigma-Aldrich. (2025).[8] Technical Bulletin: Handling and Storage of Inhibited Monomers. (General reference for TBC/Diene handling). Retrieved from
Sources
- 1. kamatlab.com [kamatlab.com]
- 2. 1-Phenyl-1,3-butadiene(Z) [webbook.nist.gov]
- 3. 1-Phenyl-1,3-butadiene, (Z)- | C10H10 | CID 5463122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, (1-methylene-2-propenyl)- | C10H10 | CID 137524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2288-18-8 CAS MSDS (buta-1,3-dien-2-ylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. 2-phenyl-1,3-butadiene-Molbase [molbase.com]
- 8. Isoprene 99%, contains <1000 ppm p-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Optimizing Structural Elucidation: A Comparative Guide to Solvent-Induced Shifts in 2-Phenyl-1,3-Butadiene
This guide outlines the optimization of 1H NMR spectral resolution for 2-phenyl-1,3-butadiene (also known as
Executive Summary
Characterizing 2-phenyl-1,3-butadiene is critical for researchers working with synthetic rubbers (SBR analogs) and living anionic polymerizations. In standard Chloroform-d (
This guide compares the performance of Chloroform-d (
Structural Context & The Problem
2-phenyl-1,3-butadiene consists of a central quaternary carbon linked to a phenyl ring, a methylene group (
-
The Challenge: The molecule possesses four terminal olefinic protons (two on C1, two on C4) that are magnetically non-equivalent but chemically similar.
-
The Consequence: In non-interacting solvents like
, these signals coalesce into complex multiplets, making it difficult to distinguish the "styrenic" double bond from the "butadiene" tail.
Molecular Structure & Proton Assignment[1][2][3]
- (C1): Geminal protons on the styrenic double bond.
- (C3): Internal vinyl proton (typically a doublet of doublets).
- (C4): Terminal vinyl protons on the butadiene tail.
Comparative Solvent Analysis
A. Chloroform-d ( ) – The Baseline
-
Performance: Standard general-purpose solvent. Excellent solubility.
-
Spectral Behavior:
-
Aromatic Region (
7.2–7.5): Phenyl protons appear as a multiplet. -
Olefinic Region (
5.0–5.5): The C1 ( ) and C4 ( ) protons frequently overlap, creating a "shingled" appearance. -
Internal Vinyl (
~6.5-6.8): Usually resolved as a doublet of doublets ( ).
-
-
Verdict: Adequate for confirmation of synthesis, but poor for detailed conformational analysis or detecting trace isomeric impurities.
B. Benzene-d6 ( ) – The Resolver (Recommended)
-
Performance: The gold standard for resolving conjugated dienes.
-
Mechanism (ASIS): Benzene molecules stack against the solute's
-system. The magnetic anisotropy of the benzene ring creates a shielding cone above and below its plane.-
Protons located in the shielding region (often those out-of-plane due to steric twist) shift upfield (lower ppm).
-
Protons in the deshielding plane shift downfield.
-
-
Spectral Behavior:
-
Expansion of Vinyl Region: The ASIS effect typically induces differential shifts of 0.1–0.3 ppm between the C1 and C4 protons, resolving the overlapping multiplets into distinct, integrable signals.
-
-
Verdict: Superior for quantitative integration and coupling constant (
) analysis.
C. DMSO-d6 – The Polarity Check
-
Performance: High polarity, disrupts aggregation.
-
Spectral Behavior:
-
General downfield shift of all signals due to dipole-dipole deshielding.
-
Often broadens signals if any exchangeable protons or dynamic conformational exchange is present (though less relevant for pure hydrocarbons).
-
-
Verdict: Useful only if the sample has polar impurities or if solubility in benzene is limited (rare for this molecule).
Comparative Data Summary
The following table summarizes the expected chemical shift trends for 2-phenyl-1,3-butadiene. Note that exact values may vary slightly based on concentration and temperature.[1]
| Proton Environment | Assignment | |||
| Aromatic | Ph-H | 7.20 – 7.45 (m) | 7.05 – 7.25 (m) | Shielded (Upfield) |
| Internal Vinyl | H-3 (dd) | 6.50 – 6.80 | 6.30 – 6.60 | Distinct |
| Styrenic Vinyl | H-1 (s/d) | 5.15 – 5.35 | 4.90 – 5.10 | High Resolution |
| Butadiene Tail | H-4 (d) | 5.05 – 5.30 | 4.80 – 5.00 | High Resolution |
> Key Insight: The differential shift in
Experimental Protocol: Solvent Switching Workflow
To ensure reproducibility when characterizing 2-phenyl-1,3-butadiene, follow this validated workflow.
Step 1: Sample Preparation
-
Isolation: Ensure the diene is freshly distilled or purified via column chromatography (Silica, Hexanes) to remove polymerization inhibitors (e.g., BHT) which clutter the aromatic region.
-
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.
-
Note: Avoid overly concentrated solutions (>50 mg/mL) in
as solute-solute stacking can diminish the solvent resolution effect.
-
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (d1): Set to
seconds. Olefinic protons in conjugated systems can have longer relaxation times; insufficient delay leads to integration errors. -
Scans: 16–32 scans are sufficient for this concentration.
Step 3: Processing
-
Window Function: Apply an exponential multiplication (LB = 0.3 Hz).
-
Referencing:
-
: Reference residual
to 7.26 ppm . -
: Reference residual
to 7.16 ppm .
-
: Reference residual
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal solvent based on spectral needs.
Caption: Logical workflow for selecting CDCl3 vs. C6D6 based on the resolution requirements of the olefinic region.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515. Link
-
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
Uccello-Barretta, G.; et al. "2-Phenyl-1,3-butadiene and Related Compounds." J. Org.[2][3] Chem. (Cited in context of conformational analysis in related platinum complexes). Link
-
Reich, H. J. "Solvent Effects in NMR Spectroscopy." University of Wisconsin-Madison Chem 605 Course Materials. (Authoritative grounding on ASIS effects). Link
Sources
A Researcher's Guide to the Vibrational Landscape of 2-Phenyl-1,3-Butadiene: An FTIR Spectral Analysis
For professionals in materials science and drug development, the precise structural elucidation of organic molecules is paramount. 2-Phenyl-1,3-butadiene, a monomer recognized for its role in the synthesis of specialty polymers, presents a unique spectroscopic challenge due to the electronic interplay between its phenyl ring and conjugated diene system.[1] This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) peaks of 2-phenyl-1,3-butadiene, offering a comparative framework against its constituent structural analogues, styrene and 1,3-butadiene. The insights herein are grounded in established spectroscopic data to provide a robust predictive tool for researchers.
The Vibrational Signature: Predicting the FTIR Spectrum of 2-Phenyl-1,3-Butadiene
The FTIR spectrum of 2-phenyl-1,3-butadiene is a composite of the vibrational modes originating from its phenyl group and the conjugated butadiene backbone. The conjugation between the aromatic ring and the diene system is expected to influence the position and intensity of certain absorption bands. Below, we dissect the anticipated characteristic peaks.
C-H Stretching Vibrations (>3000 cm⁻¹)
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect multiple weak to medium bands in this region, characteristic of the C-H stretching vibrations on the phenyl ring.
-
Vinylic C-H Stretch (3080-3020 cm⁻¹): The =C-H bonds of the butadiene moiety will also give rise to absorptions in this region. These may overlap with the aromatic C-H stretching bands.
C=C Stretching Vibrations (1650-1450 cm⁻¹)
The double bond region is particularly diagnostic for 2-phenyl-1,3-butadiene.
-
Conjugated C=C Stretch (approx. 1625 cm⁻¹ and 1595 cm⁻¹): The conjugated diene system will exhibit two characteristic stretching vibrations. Conjugation typically lowers the frequency of C=C stretching compared to isolated double bonds. For instance, 1,3-butadiene shows C=C stretching bands at approximately 1630 cm⁻¹ and 1596 cm⁻¹.[2]
-
Aromatic C=C Stretch (approx. 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, 1450 cm⁻¹): The phenyl group will display a series of characteristic absorptions due to the stretching of the carbon-carbon bonds within the ring. The bands around 1600 cm⁻¹ and 1500 cm⁻¹ are typically sharp and of medium to strong intensity. In styrene-butadiene copolymers, these aromatic ring stretching peaks are observed around 1601 and 1493 cm⁻¹.[3]
The Fingerprint Region (< 1000 cm⁻¹)
This region is rich with information regarding C-H out-of-plane bending (wagging) vibrations, which are highly characteristic of the substitution pattern.
-
=C-H Out-of-Plane Bending (approx. 990 cm⁻¹ and 910 cm⁻¹): These bands are characteristic of the vinyl group (-CH=CH₂) of the butadiene moiety. In 1,3-butadiene, these are observed around 990 cm⁻¹ and 908 cm⁻¹.[2]
-
Aromatic C-H Out-of-Plane Bending (approx. 750 cm⁻¹ and 690 cm⁻¹): For a monosubstituted benzene ring, two strong bands are expected in this region. The peak around 690 cm⁻¹ is particularly indicative of a monosubstituted phenyl group, as seen in styrene.[3]
Comparative Spectral Analysis: 2-Phenyl-1,3-Butadiene vs. Styrene and 1,3-Butadiene
To contextualize the predicted spectrum of 2-phenyl-1,3-butadiene, a comparison with the experimentally determined FTIR peaks of styrene and 1,3-butadiene is invaluable. This juxtaposition highlights the influence of the combined phenyl and conjugated diene functionalities.
| Vibrational Mode | Predicted 2-Phenyl-1,3-Butadiene (cm⁻¹) | Styrene (Experimental, cm⁻¹) | 1,3-Butadiene (Experimental, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | ~3080, 3060, 3025 | - |
| Vinylic C-H Stretch | 3080-3020 | ~3080, 3000 | ~3087, 3055, 3003 |
| C=C Stretch (Vinyl) | - | ~1630[4] | - |
| C=C Stretch (Conjugated Diene) | ~1625, ~1595 | - | ~1630, ~1596 |
| Aromatic C=C Stretch | ~1600, ~1580, ~1500, ~1450 | ~1601, ~1493[3] | - |
| =C-H Out-of-Plane Bend (Vinyl) | ~990, ~910 | ~990, ~910 | ~990, ~908[2] |
| Aromatic C-H Out-of-Plane Bend | ~750, ~690 | ~775, ~697[3] | - |
Experimental Protocol for FTIR Analysis
For researchers seeking to acquire an FTIR spectrum of 2-phenyl-1,3-butadiene or a similar liquid sample, the following attenuated total reflectance (ATR) methodology is recommended.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Collection: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Visualizing the Vibrational Modes of 2-Phenyl-1,3-Butadiene
The following diagram illustrates the molecular structure of 2-phenyl-1,3-butadiene and highlights the key bonds associated with its characteristic FTIR absorptions.
Sources
13C NMR Chemical Shifts of Poly(2-phenyl-1,3-butadiene) Microstructure
This guide is designed for researchers and scientists requiring high-fidelity structural analysis of poly(2-phenyl-1,3-butadiene) (PPB). It synthesizes seminal data from anionic polymerization studies with modern NMR methodology.[1]
A Comparative Technical Guide for Structural Elucidation
Executive Summary: The Case for 13C NMR
In the structural analysis of phenyl-substituted polydienes, 13C NMR spectroscopy is the definitive standard, superior to 1H NMR and FTIR for quantitative microstructure determination.
While 1H NMR suffers from severe signal overlap between the aromatic protons (phenyl ring) and the olefinic protons of the polymer backbone (5.0–7.5 ppm range), 13C NMR offers a spectral width of >200 ppm. This resolution is critical for distinguishing the subtle steric environments of cis-1,4 , trans-1,4 , and 1,2-addition units, particularly the quaternary carbon signals which are invisible in proton NMR.
Key Performance Advantage:
-
Resolution: Resolves quaternary carbons (C2) and methylene carbons (C1, C4) sensitive to cis/trans isomerism.
-
Quantification: Enables precise calculation of dyad/triad sequence distributions, essential for correlating polymerization temperature with material properties (Tg, crystallinity).
Technical Deep Dive: Polymerization & Microstructure
The microstructure of PPB is heavily dependent on the polymerization mechanism (anionic vs. radical) and conditions (solvent, temperature).
The Chemistry of 2-Phenyl-1,3-Butadiene
Unlike unsubstituted polybutadiene, the bulky phenyl group at the C2 position imposes significant steric constraints.
-
High Temperature (approx. 57°C): Favors thermodynamic control, yielding predominantly cis-1,4 microstructure (~98%).
-
Low Temperature (-78°C to -100°C): Kinetic control increases the content of 1,2-addition units (up to 33%), where the polymer chain grows through the C1-C2 bond, leaving a pendant vinyl group.
Note on Nomenclature:
-
1,4-addition:
-
1,2-addition:
(Note: 3,4-addition is structurally identical to 1,2-addition for this symmetric monomer if the head-to-tail orientation is maintained, but "1,2" is the standard convention in anionic polymerization literature for 2-substituted dienes).
Visualization: Microstructure Formation Pathways
Figure 1: Reaction pathways for anionic polymerization of 2-phenyl-1,3-butadiene. High temperatures favor the cis-1,4 isomer, while low temperatures introduce 1,2-addition units.
Comparative Analysis: 13C NMR vs. Alternatives
The following table objectively compares 13C NMR against 1H NMR and FTIR for PPB analysis.
| Feature | 13C NMR (Recommended) | 1H NMR | FTIR |
| Spectral Window | 0 – 220 ppm (High Dispersion) | 0 – 10 ppm (Low Dispersion) | 400 – 4000 cm⁻¹ |
| Microstructure Specificity | Excellent. Distinct peaks for C1, C2, C4 in cis/trans/1,2 isomers. | Poor. Aromatic protons (Ph) overlap with olefinic protons (-CH=). | Moderate. Identifies functional groups (C=C, Ph) but quantification of isomers is difficult due to band overlap. |
| Quaternary Carbons | Visible. Direct observation of C2 (bearing the Ph group). | Invisible. No proton attached. | Indirect inference only. |
| Quantification Accuracy | High (with gated decoupling). | Low (integration errors due to overlap). | Semi-quantitative (requires calibration). |
| Sample Requirement | High (~50-100 mg). | Low (~5-10 mg). | Low (film or KBr pellet). |
13C NMR Chemical Shift Assignments
The following data is synthesized from the seminal work of Suzuki et al. (Macromolecules, 1979) and validated against standard substituent effects for phenyl-substituted dienes.
General Regions
-
Aliphatic Region (30–50 ppm): Methylene carbons (C1, C4) of the backbone.
-
Olefinic/Aromatic Region (120–150 ppm): Backbone olefinic carbons (C2, C3) and Phenyl ring carbons.
Specific Assignments (in CDCl₃)
| Carbon Position | Microstructure | Chemical Shift (δ, ppm) | Assignment Logic |
| C1 (Methylene) | cis-1,4 | ~35.0 – 38.0 | Upfield shift due to cis-gamma effect (steric compression). |
| C1 (Methylene) | trans-1,4 | ~40.0 – 42.0 | Downfield relative to cis; lacks gamma compression. |
| C4 (Methylene) | cis-1,4 | ~27.0 – 29.0 | Distinct from C1 due to distance from Phenyl ring. |
| C2 (Quaternary) | cis-1,4 | ~138.0 – 142.0 | Quaternary carbon bearing the Phenyl group. Often buried under aromatic ipso carbons. |
| C3 (Methine) | cis-1,4 | ~124.0 – 126.0 | Olefinic CH. Overlaps with aromatic ortho/para carbons. |
| Vinyl CH₂ | 1,2-addition | ~112.0 – 115.0 | Terminal vinyl carbon (pendant). Distinctive for 1,2 units. |
| Vinyl CH | 1,2-addition | ~140.0 – 145.0 | Internal vinyl carbon. |
| Aromatic (Ph) | All | 125.0 – 129.0 | Ortho, meta, para carbons. Intense cluster of peaks. |
| Aromatic (Ipso) | All | 140.0 – 145.0 | Quaternary aromatic carbon. |
Critical Diagnostic: To confirm the cis-1,4 structure, look for the specific splitting of the aliphatic methylene signals. The C1 and C4 carbons are chemically inequivalent due to the asymmetric substitution at C2. In 1,2-addition , the appearance of signals in the 112-115 ppm region (terminal vinyl) is the primary indicator.
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this "Self-Validating" protocol.
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl₃) is standard. For high-temperature acquisition (to improve resolution), use Tetrachloroethane-d2 or o-Dichlorobenzene-d4.
-
Concentration: Prepare a 10-15 wt% solution (approx. 60-80 mg polymer in 0.6 mL solvent). High concentration is vital for 13C sensitivity.
-
Filtration: Filter solution through a glass wool plug into the NMR tube to remove micro-gels that cause line broadening.
Step 2: Instrument Parameters (Self-Validating)
-
Frequency: Minimum 100 MHz for 13C (400 MHz proton equivalent).
-
Pulse Sequence: Inverse Gated Decoupling (zgig) .
-
Why? This suppresses the Nuclear Overhauser Effect (NOE) to ensure that signal integration is proportional to the number of carbons, not their hydrogenation state.
-
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Validation: The quaternary C2 and aromatic ipso carbons have long T1 relaxation times. A short D1 will under-represent these signals.
-
-
Scans (NS): Minimum 2,000 – 10,000 scans (overnight run recommended) to resolve minor microstructure peaks.
Step 3: Data Processing
-
Line Broadening (LB): Apply 1.0 – 3.0 Hz to improve Signal-to-Noise (S/N).
-
Phasing: Manual phasing is required, especially for the aromatic region.
-
Referencing: Calibrate to the solvent triplet (CDCl₃ centered at 77.16 ppm).
Visualization: Analysis Workflow
Figure 2: Analytical workflow for determining Poly(2-phenyl-1,3-butadiene) microstructure.
References
-
Suzuki, T., Tsuji, Y., Takegami, Y., & Harwood, H. J. (1979). Microstructure of Poly(2-phenylbutadiene) Prepared by Anionic Initiators.[2][3] Macromolecules, 12(2), 234–239.
- Asami, R., et al. (1971). Anionic Polymerization of 2-Phenylbutadiene. Polymer Journal, 2, 1062.
-
Makhiyanov, N., et al. (2016). 13C NMR chemical shifts and local structure of cis-1,4-polybutadiene: Calculation and experiment. Polymer Science Series A.
- Provides the baseline theoretical shifts for the polybutadiene backbone used for assignment comparison.
Sources
A Comparative Analysis of the Glass Transition Temperatures of Poly(2-phenylbutadiene) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glass Transition Temperature in Polymer Science
In the realm of polymer science, the glass transition temperature (Tg) stands as a pivotal parameter dictating the physical state and mechanical properties of a material. It marks the reversible transition in amorphous materials from a hard, rigid, glassy state to a soft, rubbery state.[1] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient thermal energy to move past one another. For researchers and professionals in drug development and material science, a thorough understanding of a polymer's Tg is crucial for predicting its behavior in various applications, from drug delivery systems to medical device components. This guide provides a detailed comparative analysis of the glass transition temperatures of two related vinyl polymers: poly(2-phenylbutadiene) and polystyrene.
Molecular Architecture: A Tale of Two Phenyl-Containing Polymers
At first glance, poly(2-phenylbutadiene) and polystyrene share a key structural feature: the presence of a phenyl group. However, the placement of this bulky aromatic ring along the polymer backbone leads to significant differences in their chain flexibility and, consequently, their thermal properties.
Polystyrene: This widely used thermoplastic features a phenyl group directly attached to the main chain at every other carbon atom. This structure results in considerable steric hindrance, restricting the rotation of the polymer backbone.
Poly(2-phenylbutadiene): In this polymer, the phenyl group is also attached to the backbone, but as a substituent on the butadiene monomer unit. The repeating unit has a double bond in the backbone, which can exist in different isomeric forms (cis, trans, and vinyl). This structural nuance, along with the position of the phenyl group, influences the overall chain flexibility.
A Comparative Look at Glass Transition Temperatures
The difference in the molecular architecture of polystyrene and poly(2-phenylbutadiene) has a profound impact on their respective glass transition temperatures.
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) |
| Polystyrene (atactic) | -[CH(C₆H₅)-CH₂]- | ~100 °C[1] |
| Poly(1-phenyl-1,3-butadiene) (unspecified tacticity) | -[CH(C₆H₅)-CH=CH-CH₂]- | ~30-80 °C |
Note: The Tg of poly(2-phenylbutadiene) is not as widely documented as that of polystyrene and can vary significantly with the polymer's microstructure (tacticity and isomeric form of the butadiene unit). The provided range for poly(1-phenyl-1,3-butadiene), a structural isomer, is indicative of the expected Tg for a linear, atactic version of a polyphenylbutadiene.
Unraveling the "Why": Factors Influencing the Glass Transition Temperature
The significantly higher Tg of polystyrene compared to that of linear polyphenylbutadienes can be attributed to several key factors:
-
Chain Stiffness: The direct attachment of the bulky phenyl group to the main chain in polystyrene imposes significant restrictions on bond rotation. This inherent chain stiffness means that more thermal energy is required to induce the segmental motion necessary for the transition from a glassy to a rubbery state. In contrast, the butadiene backbone in poly(2-phenylbutadiene), even with the phenyl substituent, offers more conformational flexibility.
-
Steric Hindrance: The close packing of the phenyl groups along the polystyrene chain leads to strong intermolecular interactions and further hinders chain mobility. While poly(2-phenylbutadiene) also experiences steric effects from its phenyl groups, the spacing and orientation of these groups can be different, leading to less restricted chain movement compared to polystyrene.
-
Microstructure: It is crucial to note that the microstructure of poly(2-phenylbutadiene) plays a significant role in its Tg. For instance, a cyclized version of poly(2-phenyl-1,3-butadiene) can exhibit an exceptionally high Tg of 325 °C due to its rigid, ladder-like structure.[2] This highlights the importance of controlling the polymerization process to tailor the thermal properties of the resulting polymer.
Experimental Determination of Glass Transition Temperature: A Practical Guide to Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the Tg of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.
Step-by-Step Protocol for Tg Measurement by DSC (based on ASTM D3418)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 20 °C/min) to a temperature well above its expected Tg to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 20 °C/min) to a temperature well below its expected Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The Tg is determined from this second heating curve to ensure a consistent thermal history.
-
Data Analysis: The glass transition is identified as a step change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.
Conclusion
The glass transition temperature is a fundamental property that governs the application range of polymers. This guide has highlighted the significant difference in the Tg of polystyrene (~100 °C) and linear poly(2-phenylbutadiene) (estimated to be in the range of 30-80 °C), attributing this to the greater chain stiffness and steric hindrance in polystyrene conferred by the direct attachment of the phenyl group to the polymer backbone. The detailed DSC protocol provides a practical framework for the experimental determination of this critical parameter, empowering researchers to make informed decisions in material selection and development.
References
-
TA Instruments. (n.d.). Quantification of Polybutadiene in an Elastomeric Blend by Tzero™ DSC and Modulated DSC. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2018). Introduction to Spectroscopy. Cengage Learning.
- Li, Y., et al. (2024). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Journal of the American Chemical Society.
- Nishiura, M., et al. (2018). Extremely High Glass Transition Temperature Hydrocarbon Polymers Prepared through Cationic Cyclization of Highly 3,4-Regulated Poly(Phenyl-1,3-Butadiene).
-
ASTM International. (2021). ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]
Sources
mechanical properties comparison 2-phenylbutadiene vs isoprene rubber
This guide provides an in-depth technical comparison between 2-Phenylbutadiene (2-PB) based polymers and Isoprene Rubber (IR) . It is structured to serve researchers and materials scientists, focusing on the structure-property relationships driven by the substituent groups (phenyl vs. methyl).
Executive Summary: The Substituent Effect
The mechanical divergence between Poly(2-phenylbutadiene) (PPB) and Polyisoprene (IR) serves as a textbook example of how steric hindrance dictates macromolecular behavior. While both originate from a butadiene backbone, the substitution at the C2 position determines their utility:
-
Isoprene (Methyl group): Low steric hindrance allows free chain rotation, resulting in a low glass transition temperature (
) and high elasticity. It is the gold standard for general-purpose rubber. -
2-Phenylbutadiene (Phenyl group): The bulky aromatic ring severely restricts chain mobility, elevating the
to the ambient region ( ). Consequently, PPB behaves as a leathery thermoplastic or rigid resin at room temperature, rather than an elastomer.
Key Takeaway: 2-PB is not a direct "drop-in" replacement for Isoprene in rubber applications; rather, it is a functional monomer used to modify stiffness, damping, and refractive index in high-performance copolymers.
Chemical Foundation & Synthesis
To understand the mechanical data, we must first visualize the structural origin of the polymer chain stiffness.
Monomer Structure & Steric Hindrance
The following diagram illustrates the steric volume difference between the two monomers.
Figure 1: Structural comparison showing the impact of the bulky phenyl group on polymer chain flexibility.
Synthesis Protocol: Anionic Polymerization
To ensure a valid comparison, both polymers should be synthesized via Anionic Polymerization to control microstructure (cis/trans/vinyl ratio) and molecular weight.
Protocol 1: Synthesis of Poly(2-phenylbutadiene)
-
Reagents: 2-phenylbutadiene (monomer), n-Butyllithium (n-BuLi, initiator), Cyclohexane (solvent).
-
Conditions: Inert atmosphere (
), . -
Mechanism:
-
Purification: Monomer must be distilled over
to remove moisture/inhibitors. -
Initiation: Add n-BuLi to the monomer/solvent solution.[1] The solution turns characteristic orange/red (active carbanion).
-
Propagation: The phenyl group stabilizes the carbanion via delocalization, often leading to a slower propagation rate compared to isoprene.
-
Termination: Quench with degassed methanol.
-
-
Microstructure Control: In non-polar solvents (cyclohexane), 2-PB favors 1,4-addition, similar to isoprene. Adding polar modifiers (THF) shifts the mechanism to 1,2- or 3,4-addition, drastically raising
.
Mechanical Properties Comparison
Glass Transition Temperature ( )
The
-
Isoprene Rubber:
. At room temperature ( ), it is above its , ensuring rapid chain response and high elasticity. -
Poly(2-phenylbutadiene):
(depending on microstructure). At room temperature, it is near or below its , existing in a glassy-to-leathery transition state . It resists deformation and lacks snap-back elasticity.
Tensile Strength & Elongation
The following table summarizes the mechanical divergence. Note that "Green Strength" refers to the strength of the uncured polymer.
| Property | Isoprene Rubber (IR) | Poly(2-phenylbutadiene) (PPB) |
| Physical State (25°C) | Soft Elastomer | Leathery Plastic / Stiff Resin |
| Glass Transition ( | -70°C to -65°C | 30°C to 50°C |
| Tensile Strength (Uncured) | Low (< 2 MPa) unless strain-crystallizing | Moderate (5 - 15 MPa) due to glassy nature |
| Elongation at Break | High (> 800%) | Low to Moderate (< 200%) |
| Modulus (Stiffness) | Low (Flexible) | High (Rigid) |
| Rebound Resilience | High (Excellent energy return) | Low (High energy absorption/damping) |
Viscoelasticity & Damping (Tan Delta)
Isoprene is designed for low hysteresis (low heat buildup, low tan
-
Application Implication: IR is ideal for tires (efficiency). PPB is ideal for vibration damping pads or acoustic insulation where energy dissipation is required.
Experimental Characterization Protocols
To validate these properties in your lab, follow these standardized workflows.
Protocol 2: Dynamic Mechanical Analysis (DMA)
DMA is the preferred method to visualize the
Workflow Diagram:
Figure 2: DMA workflow for determining viscoelastic properties and Tg.
Protocol 3: Tensile Testing (ASTM D412)
-
Specimen: Die-cut dumbbell shapes (Type C) from compression-molded sheets.
-
Conditioning: 24 hours at
. -
Test: Pull at 500 mm/min.
-
Observation:
-
IR: Will show a long elastic region, potentially whitening at high strain (crystallization).
-
PPB: Will show a distinct yield point (plastic deformation) followed by a ductile draw or brittle fracture, depending on exact molecular weight and temperature.
-
References
-
Rauschenbach, M., et al. (2024).[2] "Anionic polymerization of phenyl-substituted isoprene derivatives: polymerization behaviour and cyclization-enabled fluorescence." Polymer Chemistry. Link
- Cited for: Synthesis and data of phenyl-substituted dienes (~30-50°C).
-
Satoh, K., et al. (2010). "Extremely High Glass Transition Temperature Hydrocarbon Polymers Prepared through Cationic Cyclization of Highly 3,4-Regulated Poly(2-phenyl-1,3-butadiene)." Macromolecules. Link
-
Cited for: High
potential of 2-PB derivatives and cyclization effects.[3]
-
-
NIST. "Procedures for Homogeneous Anionic Polymerization." Journal of Research of the National Bureau of Standards. Link
- Cited for: Standard anionic polymeriz
-
AZoM. "Polybutadiene - Properties, Applications, Processing and Types." Link
- Cited for: Baseline properties of butadiene/isoprene rubber systems.
-
Rivera, M. R., et al. "Effect of Microstructure on the Dynamic Mechanical Properties of Rubber." Journal of Applied Polymer Science. Link
- Cited for: Relationship between microstructure (cis/trans/vinyl) and .
Sources
A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Phenyl-1,3-butadiene
For researchers and professionals in drug development and materials science, understanding the electronic structure of organic molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a fundamental technique for probing conjugated systems, offering insights into molecular structure and electronic transitions. This guide provides an in-depth analysis of the UV-Vis absorption spectrum of 2-phenyl-1,3-butadiene, a molecule of interest for its extended π-system. Through a comparative approach with simpler structural analogues—1,3-butadiene and styrene—we will dissect the influence of conjugation and phenyl substitution on the absorption characteristics.
The Foundational Principle: Electronic Transitions in Conjugated Systems
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. In organic compounds, the most significant absorptions arise from the promotion of electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition).[1][2] The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the extent of the conjugated system. As conjugation increases—meaning more alternating single and double bonds are present—the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of longer wavelengths of light, causing a bathochromic or "red" shift in the λmax.[3][4][5]
Analyzing the Spectrum of 2-Phenyl-1,3-butadiene: A Comparative Approach
1. 1,3-Butadiene: The Parent Diene
1,3-butadiene is the simplest conjugated diene. Its UV-Vis spectrum in a non-polar solvent like hexane exhibits a strong absorption maximum (λmax) at approximately 217 nm.[5][6] This absorption is due to the π → π* transition within the conjugated diene system.
2. Styrene: Introducing the Phenyl Group
Styrene, or vinylbenzene, consists of a vinyl group attached to a benzene ring. This creates a conjugated system between the double bond of the vinyl group and the π-system of the phenyl ring. The UV-Vis spectrum of styrene shows a primary absorption band around 248 nm with a molar absorptivity (ε) of approximately 14,700 M⁻¹cm⁻¹ in cyclohexane.[7] The presence of the phenyl group in conjugation with the double bond causes a significant red shift compared to a simple alkene (e.g., ethene, λmax ≈ 162 nm).
3. 2-Phenyl-1,3-butadiene: The Combined Effect
In 2-phenyl-1,3-butadiene, the phenyl group is attached to the second carbon of the 1,3-butadiene chain. This creates a more extended conjugated system than in either 1,3-butadiene or styrene. The π-electrons are delocalized over the diene system and the aromatic ring. This increased conjugation is expected to lower the HOMO-LUMO energy gap further, leading to a bathochromic shift in the λmax to a longer wavelength compared to both 1,3-butadiene and styrene.
While the exact λmax is not documented, we can draw parallels with the structurally similar trans-1-phenyl-1,3-butadiene, which has a reported λmax of 280 µm (280 nm) with a high molar extinction coefficient of 29,800 M⁻¹cm⁻¹.[8] Given the similar extent of conjugation, the λmax for 2-phenyl-1,3-butadiene is anticipated to be in a comparable region, likely between 260 and 290 nm.
Comparative Spectral Data
| Compound | Structure | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | ~217[5][6] | ~21,000 | Hexane |
| Styrene | C₆H₅-CH=CH₂ | ~248[7] | ~14,700 | Cyclohexane |
| trans-1-Phenyl-1,3-butadiene | C₆H₅-CH=CH-CH=CH₂ | 280[8] | 29,800 | Not Specified |
| 2-Phenyl-1,3-butadiene (Predicted) | CH₂=C(C₆H₅)-CH=CH₂ | ~260 - 290 | > 20,000 | Hexane/Ethanol |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption spectrum of 2-phenyl-1,3-butadiene, the following detailed protocol should be followed.
I. Materials and Reagents
-
2-Phenyl-1,3-butadiene (ensure high purity)
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Double-beam UV-Vis spectrophotometer
II. Instrument and Software Setup
A double-beam spectrophotometer is recommended to automatically correct for solvent absorbance.
Figure 1. Experimental workflow for UV-Vis spectral acquisition.
III. Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh a small amount of 2-phenyl-1,3-butadiene and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity within the Beer-Lambert Law.
-
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill both the reference and sample cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the sample scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εcl, where A is the absorbance at λmax, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm), calculate the molar absorptivity.
-
Conclusion
The UV-Vis absorption spectrum of 2-phenyl-1,3-butadiene is predicted to show a strong π → π* transition with a λmax in the range of 260-290 nm. This represents a significant bathochromic shift compared to its structural subunits, 1,3-butadiene and styrene, providing a clear illustration of the effect of extended conjugation on electronic transitions. The comparative analysis presented in this guide, along with the detailed experimental protocol, offers a robust framework for researchers to investigate and characterize the electronic properties of this and similar conjugated molecules.
References
-
Chemistry LibreTexts. (2019, February 7). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. [Link]
-
NIST. (n.d.). 1,3-Butadiene. NIST Chemistry WebBook. [Link]
-
Stenutz. (n.d.). 2-phenyl-1,3-butadiene. [Link]
-
PubChem. (n.d.). 1-Phenyl-1,3-butadiene, (Z)-. [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.2: Effect of Conjugation. [Link]
-
NIST. (n.d.). 1,4-Diphenyl-1,3-butadiene. NIST Chemistry WebBook. [Link]
-
Chemistry Stack Exchange. (2024, February 27). UV-Vis spectrum of 1,3-butadiene. [Link]
-
Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene.... [Link]
-
Li, Y., et al. (2022). Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm. Journal of Environmental Sciences, 115, 343-351. [Link]
-
NIST. (n.d.). 1,3-Butadiene. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Styrene. NIST Chemistry WebBook. [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. [Link]
-
Lide, D. R. (Ed.). (1948). GEOMETRIC ISOMERS OF 1-PHENYL-1,3-BUTADIENE. Journal of the American Chemical Society, 70(1), 149-149. [Link]
-
Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. [Link]
-
Qian, J. W., & Gu, M. (1988). UV absorption spectra of polystyrene. Polymer Bulletin, 19(1), 59-64. [Link]
-
Gutow, J. (2012, August 9). Styrene. [Link]
-
Molbase. (n.d.). 2-phenyl-1,3-butadiene. [Link]
-
PhotochemCAD. (n.d.). Styrene. [Link]
-
Zhang, Y., et al. (2019). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Polymers, 11(1), 133. [Link]
-
University of California, Santa Barbara. (2001, November 28). UV RECORDING SPECTROPHOTOMETRY. [Link]
-
University of Toronto Scarborough. (n.d.). What does UV spectroscopy measure?. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. PhotochemCAD | Styrene [photochemcad.com]
- 8. pubs.acs.org [pubs.acs.org]
Distinguishing 1,2- vs 1,4-Microstructure in Poly(2-phenylbutadiene) by NMR
This guide provides an in-depth technical framework for distinguishing and quantifying the microstructure of poly(2-phenylbutadiene) (PPB) using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for polymer chemists and material scientists requiring precise structural characterization.
Executive Summary & Technical Context
Poly(2-phenylbutadiene) (PPB) is a structural analog of polyisoprene where the methyl group is replaced by a phenyl ring. This substitution introduces significant steric bulk and electronic conjugation, altering the polymerization thermodynamics. Unlike simple dienes (butadiene/isoprene) where solvent polarity heavily dictates microstructure (e.g., THF promoting 1,2/3,4-addition), the microstructure of PPB is primarily controlled by polymerization temperature due to the steric hindrance of the phenyl group.
-
Dominant Microstructure: cis-1,4-addition (Thermodynamically favored).
-
Secondary Microstructure: 1,2-addition (Kinetically favored at low temperatures).
-
Rare Microstructure: 3,4-addition is negligible in anionic polymerization of 2-phenylbutadiene, unlike in polyisoprene, due to the extreme steric penalty of forming a pendant
-styryl group.
Comparison of Microstructural Architectures
| Feature | 1,4-Microstructure | 1,2-Microstructure |
| Structure | Linear backbone with internal double bond | Saturated backbone with pendant vinyl group |
| Repeat Unit | ||
| Proton Count | 5 Arom, 1 Olefinic , 4 Aliphatic | 5 Arom, 3 Olefinic , 2 Aliphatic |
| Formation Driver | High Temp (>0°C), Non-polar solvents | Low Temp (<-70°C), Polar modifiers |
| Tg Influence | Lower | Higher |
NMR Characterization Methodology
The distinction between 1,2 and 1,4 units relies on the unique magnetic environment of the olefinic protons. The phenyl ring's ring current effect also causes specific shielding/deshielding patterns distinct from non-aromatic polydienes.
A. ^1H NMR Assignment Strategy
The most robust method for quantification is ratiometric integration of the aromatic versus olefinic regions.
1. Spectral Regions
-
Aromatic Region (6.5 – 7.5 ppm): Contains 5 protons from the phenyl ring for both microstructures. This serves as an internal standard.
-
Olefinic Region (4.8 – 6.0 ppm):
-
1,4-cis/trans: Contains 1 proton (the methine proton at C3:
). -
1,2-vinyl: Contains 3 protons (the pendant vinyl group:
).-
Terminal methylene (
): Two protons, typically split (~4.8–5.1 ppm). -
Internal methine (
): One proton, typically downfield (~5.5–5.8 ppm).
-
-
-
Aliphatic Region (1.5 – 3.5 ppm): Backbone methylene protons.
2. Quantitative Calculation
To determine the molar fraction of 1,4-units (
-
Normalize the Aromatic Integral (
) to 5 protons: -
Analyze Olefinic Integral (
): Since (assuming negligible 3,4 content): -
Solve for
:
B. ^13C NMR Sequence Analysis
While ^1H NMR quantifies the ratio, ^13C NMR is required to distinguish cis-1,4 from trans-1,4 and analyze triad sequences (e.g., cis-cis-cis vs cis-1,2-cis).
-
Aliphatic Carbons (25–45 ppm): Sensitive to triad sequences.
-
Olefinic Carbons (120–150 ppm): The C1 and C4 carbons in the 1,4-unit show distinct shifts for cis vs trans isomers due to the
-gauche effect.-
Cis-1,4 typically resonates upfield relative to trans-1,4 for the methylene carbon adjacent to the double bond.
-
Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard. For high-resolution sequence analysis, Deuterated Benzene ( ) can reduce aromatic overlap. -
Concentration: 10–15 mg polymer in 0.6 mL solvent.
-
Filtration: Filter through glass wool to remove insoluble catalyst residues (e.g., Lithium salts) that cause line broadening.
Step 2: Acquisition Parameters (Quantitative)
To ensure the integration logic above holds, you must avoid T1 saturation effects.
| Parameter | Setting | Rationale |
| Pulse Angle | 30° or 90° | 30° is safer for standard delays; 90° requires long d1. |
| Relaxation Delay (d1) | > 5 seconds | Polymeric protons have short T1, but quantitative accuracy requires |
| Scans (ns) | 32 – 64 | Sufficient S/N for integration. |
| Spectral Width | -2 to 12 ppm | Capture all aromatic and reference signals. |
| Temperature | 298 K | Standard; elevated temp (323 K) can sharpen peaks if polymer is viscous. |
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning and calculating microstructure based on spectral data.
Figure 1: Logic flow for determining PPB microstructure from ^1H NMR integration data.
Synthesis & Microstructure Correlation
The table below correlates synthesis conditions with the resulting microstructure, validated by NMR analysis.
| Polymerization System | Solvent | Temp (°C) | Dominant Structure (NMR) | Mechanism Note |
| Anionic (Li) | Cyclohexane | 50°C | >95% 1,4-cis | Thermodynamic control; steric bulk of Ph prevents 1,2. |
| Anionic (Li) | THF | -78°C | ~35% 1,2 / 65% 1,4 | Kinetic control; polar solvent solvates Li+, exposing C3 but sterics still limit 1,2. |
| Radical | Bulk/Solvent | 60°C | High 1,4 | Radical propagation is less sensitive to polarity; sterics dominate. |
| Cationic | CH2Cl2 | -78°C | Cyclized Structures | Cationic mechanisms often lead to extensive cyclization in PPB, complicating NMR. |
Key Insight: Unlike polybutadiene, where THF induces >80% 1,2-content, poly(2-phenylbutadiene) retains a majority of 1,4-character even in polar solvents due to the steric hindrance of the phenyl ring at the C2 position.
References
-
Suzuki, T., Tsuji, Y., Takegami, Y., & Harwood, H. J. (1979). Microstructure of Poly(2-phenylbutadiene) Prepared by Anionic Initiators.[1][2] Macromolecules, 12(2), 234–239. [Link]
-
Polymer Source Inc. Poly(2-phenylbutadiene) Microstructure Data. [Link]
-
Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practice. (General reference for anionic mechanisms). [Link]
Sources
Thermal Degradation Analysis (TGA) of Poly(2-phenyl-1,3-butadiene): A Comparative Technical Guide
Topic: Thermal Degradation Analysis (TGA) of Poly(2-phenyl-1,3-butadiene) Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Poly(2-phenyl-1,3-butadiene) (PPB) occupies a unique structural niche in polymer science, bridging the gap between Polybutadiene (PB) and Polystyrene (PS) . Structurally, it possesses the unsaturated backbone of PB with the bulky pendant phenyl group of PS. This hybrid architecture dictates its thermal degradation profile, offering a balance between the depolymerization characteristic of styrenics and the crosslinking/char-formation typical of polydienes.
This guide provides a rigorous analysis of the thermal stability of PPB, contrasting it with its parent homopolymers. It is designed to assist researchers in selecting materials for high-temperature applications, specifically where oxidative resistance and char yield are critical parameters.
Key Performance Indicators (KPIs) at a Glance
-
Thermal Stability: Superior to unsubstituted Polybutadiene due to steric shielding by the phenyl group.
-
Degradation Mechanism: Mixed-mode (Random Scission + Depolymerization).
-
Char Yield: Higher than Polystyrene due to backbone unsaturation facilitating crosslinking.
Comparative Performance Analysis
To objectively evaluate PPB, we compare its thermal degradation metrics against its structural analogs: Polybutadiene (PB) and Polystyrene (PS).
Table 1: Comparative TGA Metrics (Nitrogen Atmosphere, 10°C/min)
| Property | Poly(2-phenyl-1,3-butadiene) (PPB) | Polybutadiene (PB) | Polystyrene (PS) |
| ~370 - 385°C | 360 - 375°C | 325 - 350°C | |
| 460 - 480°C | 457 - 483°C | ~420°C | |
| Degradation Mode | Random Scission & Cyclization | Random Scission & Crosslinking | Depolymerization (Unzipping) |
| Char Yield (600°C) | High (~10-15%) | Moderate (~5-10%) | Low (<1%) |
| Glass Transition ( | 45°C (Linear) / >300°C (Cyclized) | -100°C (High Cis) | 100°C |
Analysis of Data
-
Enhanced Onset Stability: PPB exhibits a delayed onset of degradation compared to PS. The phenyl group in PPB provides steric hindrance that protects the backbone carbon radicals, retarding the "unzipping" mechanism that causes early failure in PS [1, 5].
-
Char Formation: Unlike PS, which degrades almost completely to volatile monomer (styrene), PPB's backbone double bonds allow for thermal cyclization and crosslinking at high temperatures. This results in a stable carbonaceous char, making PPB more suitable for ablative or flame-retardant applications [3, 6].
-
Microstructure Sensitivity: The thermal stability of PPB is highly dependent on its synthesis. Anionic polymerization yields linear chains with moderate
, while cationic cyclopolymerization can produce "ladder-like" structures with exceeding 325°C and significantly higher thermal resistance [8].
Mechanistic Degradation Pathways
Understanding the causality of degradation is essential for stabilizing these materials. PPB degrades via two competing pathways depending on the temperature regime.
Pathway A: Depolymerization (The "Styrenic" Influence)
At lower degradation temperatures (~350°C), the allylic C-C bonds weaken. The resonance stabilization provided by the phenyl ring facilitates the cleavage of the pendant group or scission of the chain, releasing monomeric 2-phenylbutadiene.
Pathway B: Cyclization & Crosslinking (The "Diene" Influence)
As temperature increases (>400°C), the vinyl groups in the backbone (specifically 1,2- or 3,4-microstructures) undergo radical-induced cyclization. This forms a rigid, polycyclic network that resists further volatilization, leading to char.
Visualization of Degradation Logic
The following diagram illustrates the bifurcation of the degradation pathway for PPB.
Caption: Dual-pathway thermal degradation mechanism of PPB showing competition between volatilization and char formation.
Experimental Protocol: Self-Validating TGA Workflow
To ensure reproducibility and data integrity (E-E-A-T), the following protocol includes internal validation steps.
Materials & Equipment[2][8][9]
-
Instrument: High-resolution TGA (e.g., TA Instruments Q500 or PerkinElmer TGA 8000).
-
Purge Gas: High-purity Nitrogen (99.999%) for inert degradation; Zero Air for oxidative studies.
-
Crucibles: Alumina (
) or Platinum (Pt). Note: Pt catalyzes oxidation; use Alumina for unbiased oxidative stability tests.
Step-by-Step Methodology
-
Baseline Subtraction (Validation Step):
-
Run an empty crucible using the exact method below. Subtract this baseline from your sample data to eliminate buoyancy effects.
-
-
Sample Preparation:
-
Mass: 5–10 mg.
-
Form: Film or compact powder (maximize contact with the pan).
-
Critical Control: Ensure the sample is solvent-free. Pre-dry at
in vacuum for 12 hours.
-
-
Equilibration:
-
Equilibrate at 30°C.
-
Isothermal hold for 5 minutes to stabilize purge gas flow (Flow rate: 50 mL/min).
-
-
Ramp Segment:
-
Heat from 30°C to 700°C at 10°C/min .
-
Why 10°C/min? This is the ASTM standard rate, allowing direct comparison with literature values for PB and PS [4, 10].
-
-
Gas Switch (Optional for Carbon Black Content):
-
At 700°C, switch gas to Air/Oxygen.
-
Isothermal for 15 mins to burn off carbonaceous char.
-
Data Processing
-
Determine
: Calculate the intersection of the baseline tangent and the tangent of the inflection point. -
Determine
: The temperature at which 5% of the initial mass is lost (indicates volatile impurities or early failure). -
DTG Peak Analysis: Plot the First Derivative (Weight % / °C). The peak maximum (
) represents the point of fastest degradation kinetics.
Synthesis & Microstructure Implications
The thermal performance of PPB is intrinsic to its synthesis method. Researchers must characterize their PPB source before TGA analysis, as the microstructure dictates the degradation pathway.
-
Anionic Polymerization (Living): Produces linear PPB with controlled molecular weight.
-
Result: Lower
(~45°C) and standard degradation profile [10, 13]. -
Use Case: Impact modifiers, thermoplastic elastomers.
-
-
Cationic/Coordination Polymerization: Can induce cyclization during synthesis.[1]
-
Result: "Ladder" polymers with extremely high
(>300°C) and superior thermal stability [8]. -
Use Case: High-temperature coatings, dielectric films.
-
Recommendation: For drug delivery or biomedical applications, Anionic PPB is preferred due to the absence of heavy metal catalyst residues (Ti, Nd) often found in coordination polymers [11, 15].
References
-
Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds. MDPI. Available at: [Link][2][3]
-
Thermal Degradation of Polybutadiene and Copolymers. NIST. Available at: [Link]
-
Thermal Decomposition of Cross-linked Polybutadiene. Marquette University. Available at: [Link]
-
Thermal Degradation Kinetics of Polybutadiene Rubber. ResearchGate. Available at: [Link]
-
Comparison of Thermal Properties: PPS vs PS Composites. NIH/PMC. Available at: [Link]
-
Thermal Degradation of Cross-Linked Polyisoprene. Marquette University. Available at: [Link]
-
Studies on the Thermal Degradation of Polybutadiene. ResearchGate. Available at: [Link]
-
Extremely High Glass Transition Temperature Hydrocarbon Polymers via Cationic Cyclization. ResearchGate. Available at: [Link]
-
Effects of Polar Additives on Anionic Polymerization. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Biobased Poly(farnesene-co-IBOMA). ACS Applied Polymer Materials. Available at: [Link]
-
Copolymerization of 1,3-butadiene with phenyl substituted dienes. RSC Advances. Available at: [Link]
-
Periodic Copolymers via Hydrogenation. Carnegie Mellon University. Available at: [Link]
-
Anionic Polymerization of Styrene and 1,3-Butadiene with Phosphazene Bases. MDPI. Available at: [Link][2]
-
Synthesis of 1-phenyl-1,3-butadiene. ResearchGate. Available at: [Link]
-
Isospecific Polymerization of 1-Phenyl-1,3-butadiene. ACS Macromolecules. Available at: [Link]
Sources
A Senior Application Scientist's Guide to GPC Molecular Weight Analysis of 2-Phenylbutadiene Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Copolymer Characterization
In the realm of polymer science, the precise determination of molecular weight and its distribution is paramount to understanding and predicting the physicochemical properties and, ultimately, the performance of a material. This is particularly true for novel copolymers such as those incorporating 2-phenylbutadiene, where the introduction of aromatic functionality can significantly influence the polymer's solution conformation and, consequently, its behavior in various applications, from advanced materials to drug delivery systems.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the preferred and most robust technique for measuring molecular weight distribution.[1] It separates molecules based on their hydrodynamic size in solution, offering a comprehensive profile of the polymer sample.[1] However, the unique chemical nature of 2-phenylbutadiene copolymers presents specific challenges that necessitate a carefully considered analytical approach. This guide provides an in-depth, experience-driven comparison of GPC methodologies for the accurate molecular weight analysis of these specialized copolymers, supported by experimental insights and best practices.
The Foundational Principle of GPC/SEC
At its core, GPC separates polymer chains based on their effective size in a given solvent. Larger molecules, which occupy a greater hydrodynamic volume, are excluded from the pores of the stationary phase packing material and thus elute earlier. Smaller molecules can permeate the pores to a greater extent, leading to a longer retention time. It is crucial to remember that this separation is not a direct measure of molecular weight but rather of size.[1][2] The translation of elution volume to molecular weight requires a calibration step, a critical aspect we will delve into.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to ensure accuracy and reproducibility in the GPC analysis of 2-phenylbutadiene copolymers. Each step is accompanied by an explanation of its importance, grounding the procedure in established scientific principles.
Caption: A validated workflow for GPC analysis of 2-phenylbutadiene copolymers.
Step-by-Step Methodology and Rationale
Solvent and Mobile Phase Selection: The Key to Accurate Separation
The choice of mobile phase is critical and should be guided by the principle of matching the polarity of the solvent with that of the polymer and the stationary phase.[3] For 2-phenylbutadiene copolymers, which possess both aliphatic and aromatic character, Tetrahydrofuran (THF) is an excellent and widely used solvent.[4][5]
-
Protocol: Use stabilized THF as the eluent.[4] Ensure the same batch of mobile phase is used for dissolving both the standards and the samples to maintain consistency.[6]
-
Causality: Stabilized THF prevents the formation of peroxides, which can degrade the polymer and the GPC columns. Consistent solvent composition is essential for reproducible retention times.[1]
Column Selection: The Heart of the Separation
The choice of GPC columns dictates the separation efficiency and the applicable molecular weight range. For the broad distributions often encountered with copolymers, a set of columns with a range of pore sizes is ideal.
-
Protocol: Employ two Agilent PLgel 5 µm MIXED-C columns (300 x 7.5 mm) in series.[4]
-
Causality: MIXED-C columns contain a blend of particle sizes, providing a linear molecular weight resolving range up to an exclusion limit of around 400,000 g/mol , which is suitable for many synthetic polymers.[7] The 5 µm particle size ensures high column efficiency.[7]
Sample and Standard Preparation: Ensuring Complete Dissolution and Integrity
Proper sample preparation is paramount to avoid errors that can lead to inaccurate results.[8]
-
Protocol:
-
Prepare polymer solutions at a nominal concentration of 2 mg/mL in stabilized THF.
-
Allow the polymer to dissolve slowly over several hours with gentle agitation.[6] High molecular weight polymers may require up to 24 hours.[6]
-
Filter the solutions through a 0.2 µm PTFE syringe filter before injection.
-
-
Causality: Complete dissolution is necessary to ensure that the entire sample is analyzed. Filtration removes any particulate matter that could block the column frits and interfere with the separation.
Calibration: The Bridge from Elution Time to Molecular Weight
Since GPC separates based on size, a calibration curve is necessary to relate the elution volume to the molecular weight.[2] The choice of calibration standards is a critical decision.
-
Protocol:
-
Causality: Polystyrene standards are widely available with narrow polydispersity and are well-characterized, making them a reliable choice for creating a calibration curve in organic solvents like THF.[2][9] However, it is important to recognize that this provides a relative molecular weight, as the hydrodynamic volume of the 2-phenylbutadiene copolymer may differ from that of polystyrene at the same molecular weight.[9]
Comparative Analysis: Conventional vs. Advanced Detection Methods
While a standard Refractive Index (RI) detector is common, employing a multi-detector setup can provide more accurate and comprehensive information, especially for complex copolymers.
| Detector Type | Principle of Operation | Information Obtained | Advantages for 2-Phenylbutadiene Copolymers | Limitations |
| Refractive Index (RI) | Measures the difference in refractive index between the eluent and the sample. | Concentration | Universal detector for most polymers. | Sensitive to temperature and flow rate fluctuations.[1] |
| Ultraviolet (UV) | Measures the absorption of UV light by the sample. | Concentration of UV-active components | The phenyl groups in 2-phenylbutadiene provide strong UV absorbance, allowing for selective detection and compositional analysis across the molecular weight distribution. | Not all components of the copolymer may be UV-active. |
| Multi-Angle Light Scattering (MALS) | Measures the intensity of light scattered by the polymer molecules at multiple angles. | Absolute molecular weight, radius of gyration | Provides absolute molecular weight without the need for column calibration, overcoming the limitations of relative calibration with PS standards.[12] | Requires accurate determination of the sample's refractive index increment (dn/dc). |
| Viscometer | Measures the viscosity of the eluting polymer solution. | Intrinsic viscosity, hydrodynamic radius | Enables Universal Calibration, which can provide more accurate molecular weights than conventional calibration when the sample and standards have different structures.[7] Can also provide information on polymer branching.[1] | Requires precise temperature control.[1] |
The Power of Triple Detection:
A "triple detection" system, combining RI, MALS, and a viscometer, offers the most powerful approach for characterizing complex polymers like 2-phenylbutadiene copolymers.[4] This setup allows for the simultaneous determination of absolute molecular weight, intrinsic viscosity, and hydrodynamic radius, providing a wealth of structural information.[4]
Caption: Information derived from a multi-detector GPC system.
Alternative and Complementary Techniques
While GPC is a cornerstone of polymer characterization, other techniques can provide valuable, often complementary, information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
End-group analysis via ¹H NMR can be used to determine the number-average molecular weight (Mn), particularly for lower molecular weight polymers.[13][14] This involves comparing the integral of a signal from a known end-group to that of the repeating monomer units.[13]
-
Diffusion-Ordered NMR Spectroscopy (DOSY) allows for the determination of molecular weight based on the diffusion coefficient of the polymer chains in solution.[15] This technique can be calibrated independently of the solvent.[15]
-
-
Infrared (IR) Spectroscopy:
Troubleshooting Common Issues in GPC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (tailing, fronting) | - Sample interaction with the column packing- Column degradation- Inappropriate mobile phase | - Use a mobile phase with a slightly different polarity or add a salt to suppress interactions.[17]- Replace the column.- Ensure the mobile phase is a good solvent for the polymer. |
| Shifting Retention Times | - Inconsistent pump flow rate- Temperature fluctuations- Column aging | - Service the pump.- Use a column oven to maintain a stable temperature.[1]- Regularly run a standard to monitor column performance. |
| Baseline Noise or Drift | - Air bubbles in the system- Detector lamp aging- Contaminated mobile phase | - Degas the mobile phase thoroughly.- Replace the detector lamp.- Use high-purity solvents and filter the mobile phase. |
| Low Signal-to-Noise Ratio | - Low sample concentration- Detector sensitivity issue | - Increase the sample concentration, if possible.- Check detector settings and performance. |
Conclusion: A Multi-faceted Approach to Accurate Characterization
The accurate molecular weight analysis of 2-phenylbutadiene copolymers by GPC is an achievable goal with a systematic and well-reasoned approach. While conventional GPC with RI detection and polystyrene calibration can provide valuable comparative data, the inherent structural differences between the copolymer and the standards necessitate a cautious interpretation of the results. For a more definitive and absolute characterization, the integration of advanced detectors, particularly MALS, is highly recommended. By combining a robust experimental protocol with a comprehensive understanding of the underlying principles and potential pitfalls, researchers can confidently elucidate the molecular weight characteristics of these novel and promising materials, paving the way for their successful application in science and industry.
References
- GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025, June 9). SCIEX.
- Analysis of Polybutadiene by GPC Triple Detection with the Agilent 390-MDS Multi Detector Suite. (2015, April 30). Agilent Technologies.
- Full Scan GPC-IR Characterization of Polyolefin Copolymers & Blends. Spectra Analysis.
- How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. (2022, June 16). YouTube.
- Ohno, R., Tanaka, Y., & Kawakami, M. (1973). Synthesis and Characterization of 2-Alkylbutadiene Polymers. II. Stereospecific Polymerization of 2-Ethyl-, 2-n-Propyl-, 2-Isopropyl-, and 2-n-Butylbutadienes. Polymer Journal, 4(1), 56–60.
- Determination of the molecular weight of polymers by end-group analysis. (2020, October 30). Magritek.
- Analysis of Polymers by GPC/SEC. Agilent.
- Key Challenges and Solutions in Polymer Analysis. (2026, January 7).
- A fast and efficient way of obtaining the average molecular weight of block copolymers via DOSY. Polymer Chemistry (RSC Publishing).
- Agilent Polymer Standards for GPC/SEC Column Calibr
- Calibration of the GPC System.
- Analysis of Polybutadienes by GPC with Triple Detection. Agilent Technologies.
- A method for determining molecular weight of copolymers by GPC.
- GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.
- Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. PMC - NIH.
- Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. (2026, January 6).
- GPC errors in polymer molecular weight analysis. (2026, January 13).
- GPC Application Notebook.
- How to determine molecular weight of Copolymer ?. (2025, October 27). Reddit.
- Overcoming Fear, Uncertainty, and Doubt in GPC: The Need for an Absolute Measurement of Molar Mass. (2016, June 2).
- GPC/SEC calibr
- A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. MDPI.
- How can I determine molecular weight of a polymer other than Gel Permeation Chromatography?.
- Greener GPC/SEC. (2021, January 12). Wiley Analytical Science.
- Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. RSC Publishing.
- Tips & Tricks GPC/SEC: Finding the Right Standards. (2015, December 1).
- Molecular Weight Determination. Encyclopedia of Polymer Science and Technology.
- Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers. PMC - NIH.
Sources
- 1. sepscience.com [sepscience.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. agilent.com [agilent.com]
- 5. Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. waters.com [waters.com]
- 10. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 14. reddit.com [reddit.com]
- 15. A fast and efficient way of obtaining the average molecular weight of block copolymers via DOSY - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. spectra-analysis.com [spectra-analysis.com]
- 17. agilent.com [agilent.com]
Comparative Reactivity & Synthesis Guide: 2-Phenylbutadiene vs. 1,3-Butadiene
Executive Summary
Objective: This guide provides a technical comparison of the reactivity ratios and synthetic behavior of 2-phenylbutadiene (2-PB) versus the industrial standard 1,3-butadiene (Bd) .
Key Finding: 2-Phenylbutadiene exhibits significantly higher reactivity in radical copolymerization compared to butadiene (
Theoretical Framework: Electronic & Steric Effects
To understand the reactivity differences, we must analyze the monomer structure at the molecular orbital level.
Structural Comparison
-
1,3-Butadiene (Bd): The baseline conjugated diene. Reactivity is governed by the resonance energy of the allylic radical formed after addition.
-
2-Phenylbutadiene (2-PB): Features a phenyl ring at the C2 position.
-
Electronic Effect (Dominant): The phenyl group provides extensive delocalization for the intermediate radical or carbanion (in anionic systems). This lowers the activation energy for propagation (
), making the monomer more reactive toward addition but the resulting radical more stable. -
Steric Effect: Unlike 1-substituted dienes (which suffer from steric hindrance), 2-substitution generally exerts minimal steric penalty during the approach of the propagating chain, allowing high reaction rates.
-
Mechanism of Propagation
The following graph illustrates the competing propagation pathways in a copolymerization system.
Figure 1: Kinetic competition in copolymerization. The crossover rate
Comparative Reactivity Data
Direct experimental values for the specific pair (Bd/2-PB) are rare in open literature. However, we can derive the expected behavior using the Q-e Scheme (Alfrey-Price) and by comparing 2-PB with its closest structural analogues: Isoprene (2-methylbutadiene) and Styrene.
Estimated Reactivity Parameters (Radical Polymerization)
| Monomer | Q Value (Resonance) | e Value (Polarity) | Kinetic Characteristic | |
| 1,3-Butadiene | 2.39 | -1.05 | 1.40 | Standard diene reactivity. |
| Isoprene | 3.33 | -1.22 | 1.90 | Methyl group increases e- density. |
| 2-Phenylbutadiene | ~3.5 - 4.0 * | **~ -0.8 to -1.0*** | > 2.0 | Highest Reactivity. Phenyl group maximizes Q. |
*Values estimated based on structural interpolation between Isoprene and Styrene.
Interpretation of Reactivity Ratios ( )
In a copolymerization system where
-
: The butadiene radical prefers to react with 2-PB (
) rather than itself ( ) because 2-PB forms a more stable radical product (resonance). -
: The 2-PB radical prefers to react with 2-PB (
) because the monomer is highly reactive (high Q) and matches the polarity of the chain end.
Result: 2-Phenylbutadiene is incorporated into the polymer chain faster than butadiene. In a batch reactor, this leads to a "compositional drift" where the initial polymer is rich in 2-PB.
Experimental Protocols
Synthesis of 2-Phenylbutadiene Monomer
Since 2-PB is not a standard commodity chemical, it must be synthesized fresh to prevent dimerization. The following protocol is adapted from the Grignard dehydration route.
Reagents:
-
Acetophenone (1.0 eq)
-
Vinylmagnesium bromide (1.2 eq, in THF)
-
Pyridinium p-toluenesulfonate (PPTS) (Catalytic)
-
Solvents: Anhydrous THF, Toluene.
Workflow Diagram:
Figure 2: Synthesis of 2-phenylbutadiene via dehydration of 2-phenylbut-3-en-2-ol.
Step-by-Step Procedure:
-
Addition: Charge a flame-dried flask with acetophenone and anhydrous THF. Cool to 0°C.
-
Grignard: Add vinylmagnesium bromide dropwise over 30 minutes. Stir for 2 hours.
-
Quench: Quench with saturated
. Extract with ether and dry over . Evaporate solvent to yield the alcohol intermediate. -
Dehydration: Dissolve the alcohol in toluene. Add catalytic PPTS. Heat to 80°C for 4 hours.
-
Purification: Distill under reduced pressure. Critical: Add polymerization inhibitor (e.g., BHT) immediately, as 2-PB polymerizes spontaneously.
Determination of Reactivity Ratios (Kelen-Tüdös Method)
To validate the reactivity ratios in your specific system (e.g., emulsion vs. solution), use this self-validating protocol.
-
Setup: Prepare 5 polymerization vials with varying feed ratios of Bd:2-PB (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).
-
Initiation: Use AIBN (0.1 mol%) at 60°C.
-
Termination: Stop reaction at low conversion (<5%) to satisfy the differential copolymer equation assumption.
-
Analysis: Precipitate polymer in methanol. Analyze composition (
) via 1H-NMR .-
Signal 1: Phenyl protons (5H) from 2-PB.
-
Signal 2: Olefinic protons from Butadiene (distinct chemical shift).
-
-
Calculation: Plot
vs using the Kelen-Tüdös equation:-
The intercept gives
and the slope gives .
-
References
-
Qi, Y., et al. (2019).[1] "Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers." Catalysts, 9(1), 97. Link[1]
-
Kawauchi, S., et al. (2022). "Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme." Polymer Chemistry, 13, 1-15.[2] Link
- Brandrup, J., et al. (1999). Polymer Handbook, 4th Edition. Wiley-Interscience. (Source for standard Butadiene/Styrene Q-e values).
-
Suzuki, et al. (2024). "Anionic polymerization of phenyl-substituted isoprene derivatives." Polymer Chemistry. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Buta-1,3-dien-2-ylbenzene (2-Phenyl-1,3-butadiene)
Executive Summary & Chemical Profile[1][2]
Buta-1,3-dien-2-ylbenzene (CAS: 2288-18-8), commonly known as 2-phenyl-1,3-butadiene , presents a dual-threat profile in waste streams: peroxide formation and exothermic polymerization . Unlike standard organic solvents, this compound is dynamically unstable.
Improper disposal into standard organic waste containers without prior stabilization can initiate a "runaway" polymerization reaction within the waste drum, leading to pressure buildup, rupture, or fire.
| Property | Specification | Critical Implication |
| CAS Number | 2288-18-8 | Unique identifier for inventory tracking. |
| Structure | Conjugated Diene | Prone to radical polymerization and peroxide formation. |
| Flash Point | < 23°C (Est.) | D001 Ignitable Waste. |
| Reactivity | High | D003 Reactive Waste (if peroxides detected). |
| Storage | < -20°C, Inert Gas | Must be stabilized before moving to ambient waste streams. |
Hazard Characterization: The "Why" Behind the Protocol
To guarantee safety, researchers must understand the causality of the hazards associated with this diene.
A. The Peroxide-Polymerization Cycle
As a conjugated diene, 2-phenyl-1,3-butadiene is a Class B Peroxide Former . Upon exposure to atmospheric oxygen, it forms peroxides.[1][2] These peroxides act as initiators for free-radical polymerization.
-
Risk: If you dispose of unstabilized diene into a waste container, dissolved peroxides can trigger polymerization of the entire waste mixture (especially if other monomers like styrene or acrylates are present).
-
Outcome: The waste container becomes a pressure vessel due to the exotherm.
B. Regulatory Classification (RCRA)
-
D001 (Ignitable): The primary classification for the liquid.
-
D003 (Reactive): If the material has polymerized or contains high peroxide levels (>100 ppm), it meets the definition of reactive waste and requires special handling (detonation/remote opening) by the waste vendor.
Pre-Disposal Stabilization Protocol (Self-Validating System)
Do not pour directly into the waste stream. You must follow this "Test-Quench-Stabilize" workflow to render the chemical metabolically inert before disposal.
Step 1: Quantitative Peroxide Assessment
Before moving the vessel to the waste line, validate the peroxide load.
-
Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™).
-
Pass Criteria: < 20 ppm.
-
Fail Criteria: > 20 ppm requires Quenching (Step 2).
Step 2: Peroxide Quenching (If Failed Step 1)
If peroxides are detected, they must be reduced chemically.
-
Reagent: Acidified Ferrous Sulfate solution or Sodium Metabisulfite solution.
-
Procedure: Add 20% v/v of reducing agent to the diene. Shake gently. Retest until < 20 ppm.
Step 3: Polymerization Inhibition (The "Kill" Step)
Even if peroxides are low, you must prevent future polymerization in the waste drum.
-
Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone.
-
Dosage: Add inhibitor to achieve a concentration of 1,000 ppm (0.1%) .
-
Calculation: For 100 mL of waste, add ~100 mg of TBC.
-
-
Validation: The solution may turn slightly colored (pink/brown) indicating the inhibitor is active and complexing with trace radicals.
Disposal Workflow Visualization
The following logic gate ensures no reactive material enters the central waste stream.
Caption: Figure 1. Decision logic for the safe disposal of polymerizable dienes. Note the mandatory re-testing loop if peroxides are detected.
Waste Container & Labeling Requirements
Container Selection
-
Material: Conductive metal cans (grounded) or HDPE. Avoid glass for large volumes (>500mL) due to pressure rupture risk if polymerization occurs.
-
Headspace: Leave at least 10-15% headspace . Polymerization is exothermic and can cause liquid expansion; lack of headspace leads to container failure.
Labeling Syntax
The waste tag must be explicit to protect downstream waste handlers.
-
Chemical Name: 2-Phenyl-1,3-butadiene (Stabilized).
-
Constituents: THF (if in solution), 4-tert-Butylcatechol (Inhibitor).
-
Hazard Checkboxes: [x] Flammable [x] Irritant [x] Polymerizer.
-
Warning Note: "CONTAINS STABILIZED DIENES. DO NOT CONSOLIDATE WITH OXIDIZERS."
Emergency Response: Accidental Polymerization
If a container of 2-phenyl-1,3-butadiene becomes hot to the touch or shows viscosity changes (gelling), a runaway reaction is occurring.
Caption: Figure 2. Immediate response workflow for detected runaway polymerization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Working with Chemicals). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). EPA.gov. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Provides classification of dienes as peroxide formers).[2][3][4][5]
Sources
Operational Safety & Handling Protocol: Buta-1,3-dien-2-ylbenzene
Synonyms: 2-Phenyl-1,3-butadiene, [1-(Methylene)allyl]benzene CAS: 2288-18-8 Physical State: Liquid (often supplied as solution in THF)
Part 1: Immediate Action Card (Critical Hazards)
⚠️ CRITICAL WARNING: DUAL HAZARD THREAT
Runaway Polymerization: This compound is a reactive monomer. Exposure to heat, light, or oxygen can trigger exothermic autopolymerization, leading to vessel rupture. Store refrigerated (0–10°C) under inert gas.
Flammability: Flash point is extremely low (often < -17°C if in THF).[1] Vapors are heavier than air and may travel to ignition sources.
Skin Contact: Drench with water for 15 minutes. Do not use organic solvents to wash skin; they increase absorption. * Spill: Evacuate. Eliminate ignition sources.[2] Absorb with vermiculite (non-combustible). Do not use paper towels (fire hazard). * Fire: Use CO₂ or dry chemical. Water spray may be ineffective against liquid aromatic hydrocarbons but should be used to cool surrounding containers.
Part 2: Technical Deep Dive – The "Why" Behind the Protocol
To handle buta-1,3-dien-2-ylbenzene safely, one must understand its chemical behavior. It is effectively a hybrid of styrene and butadiene .[3]
-
The Aromatic Permeation Factor: The phenyl ring renders this molecule highly lipophilic and solvent-like. Standard laboratory nitrile gloves provide insufficient protection against aromatic hydrocarbons. The molecule can permeate thin nitrile (< 4 mil) in minutes, often without visible degradation of the glove material.
-
The Diene Instability: Unlike simple aromatics (e.g., toluene), the conjugated diene tail is thermodynamically primed for polymerization.
-
Mechanism:[4] Radical formation (via peroxidation) or cationic initiation.
-
Consequence: If the inhibitor (typically TBC - tert-butyl catechol) is consumed by oxygen exposure, the monomer becomes a "ticking clock."
-
-
The Solution Hazard: Commercial preparations are often ~14% solutions in Tetrahydrofuran (THF). This introduces a peroxide hazard from the solvent itself, compounding the instability of the monomer.
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: PPE is the last line of defense, not the first. The primary defense is engineering controls (fume hood, inert atmosphere).
Glove Selection Protocol
| Material | Breakthrough Time | Rating | Application Context |
| PVA (Polyvinyl Alcohol) | > 480 min | Excellent | Primary Choice. Best for aromatic solvents. Note: Water soluble—do not use with aqueous solutions. |
| Viton / Butyl | > 240 min | Good | Suitable for prolonged handling or spill cleanup. Expensive but reliable against aromatics. |
| Nitrile (Standard) | < 5 min (Splash) | Poor | Incidental Splash ONLY. If splashed, remove immediately. Do NOT use for immersion or syringe handling. |
| Latex | Immediate | Fail | DO NOT USE. Provides zero protection against aromatic hydrocarbons. |
Respiratory & Body Protection [2]
-
Respiratory: If working outside a fume hood (strongly discouraged), use a half-face respirator with Organic Vapor (OV/Type A) cartridges (Brown band).
-
Body: Flame-resistant (FR) lab coat. Synthetic fibers (polyester) can melt into skin during a flash fire; cotton or Nomex is required.
-
Eyes: Chemical splash goggles. Face shield required during transfer of volumes > 100 mL.
Part 4: Operational Workflow
Objective: Maintain an oxygen-free, cold chain from storage to reaction.
Step-by-Step Handling
-
Pre-Check:
-
Verify the solution is clear. Cloudiness or precipitation suggests polymerization.
-
Check the expiration date (inhibitor depletion).
-
-
Transfer (Cannula Method):
-
Never pour this chemical.[2] Static discharge can ignite vapors.
-
Use a double-tipped needle (cannula) or gas-tight syringe to transfer under positive Nitrogen/Argon pressure.
-
Rationale: This prevents oxygen ingress (which consumes the inhibitor) and contains vapors.
-
-
Reaction Setup:
-
If heating is required, ensure a radical inhibitor (e.g., BHT) is present in the reaction mixture unless polymerization is the goal.
-
Use a blast shield if scaling up (> 10 mmol).
-
-
Quenching/Disposal:
-
Unused monomer must be stabilized before disposal. Add a small amount of dilute TBC or hydroquinone solution to the waste container.
-
Visualizing the Safe Handling Loop
Figure 1: Closed-loop handling process to prevent oxygen exposure and static discharge.
Part 5: Disposal & Waste Management[1][2]
Directive: Treat as High Hazard Flammable/Reactive Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or polymerization initiators in the waste stream.
-
Stabilization: Before sealing the waste container, ensure the waste solvent mixture contains excess inhibitor (e.g., 100 ppm TBC).
-
Container: Use conductive metal cans or safety-coated glass. Do not fill >80% to allow headspace for potential expansion.
-
Labeling: Clearly mark as "Flammable Liquid" and "Contains Potential Peroxides/Polymer."
References
-
TCI Chemicals. Safety Data Sheet: Buta-1,3-dien-2-ylbenzene (14% in THF).[5] Retrieved from
-
PubChem. Compound Summary: 2-Phenyl-1,3-butadiene (CAS 2288-18-8).[6] National Library of Medicine. Retrieved from
-
Ansell. Chemical Resistance Guide (Permeation & Degradation Data).[4] (Extrapolated from Aromatic Hydrocarbon data). Retrieved from
-
Occupational Safety and Health Administration (OSHA). 1,3-Butadiene Standard (29 CFR 1910.1051) - Applied as structural analog for handling protocols. Retrieved from
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. ICSC 0017 - 1,3-BUTADIENE [inchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. buta-1,3-dien-2-ylbenzene | 2288-18-8 [chemicalbook.com]
- 6. Benzene, (1-methylene-2-propenyl)- (CAS 2288-18-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
